molecular formula C29H26F6N4O5 B1178567 flatoril CAS No. 131612-91-4

flatoril

Cat. No.: B1178567
CAS No.: 131612-91-4
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Description

Flatoril is a prescription pharmaceutical drug, not a chemical reagent. It is composed of two active ingredients: clebopride maleate, an antiemetic and prokinetic agent, and simethicone, an anti-foaming and antiflatulent agent . This combination belongs to the group of medicines called propulsives and is indicated for the symptomatic treatment of functional gastrointestinal motility disorders that occur with flatulence in adults . Its therapeutic action is dual: clebopride stimulates gastrointestinal motility, while simethicone acts as a surfactant, decreasing the surface tension of gas bubbles in the GI tract, causing them to coalesce and be expelled more easily via belching or flatulence . It is also used as a preventive treatment for excess gas in radiological examinations of the digestive tract and for postoperative nausea and vomiting accompanied by flatulence . Due to its pharmacological nature and approved medical indications, this compound is intended strictly for human therapeutic use under medical prescription and is not classified as "For Research Use Only" (RUO). Researchers should seek alternative, reagent-grade compounds for experimental purposes.

Properties

CAS No.

131612-91-4

Molecular Formula

C29H26F6N4O5

Synonyms

flatoril

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Flatoril in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flatoril is a combination pharmaceutical agent designed to address functional gastrointestinal motility disorders accompanied by flatulence. It is composed of two active ingredients: clebopride, a prokinetic agent, and simethicone, an anti-foaming agent. The primary mechanism of action of this compound on gastrointestinal motility is driven by clebopride, a substituted benzamide that functions as a dopamine D2 receptor antagonist. By blocking the inhibitory effects of dopamine in the myenteric plexus, clebopride enhances the release of acetylcholine, a key excitatory neurotransmitter, leading to increased smooth muscle contraction and accelerated gastrointestinal transit. Simethicone complements this action by reducing the surface tension of gas bubbles, thereby alleviating symptoms of bloating and flatulence. This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on gastrointestinal motility.

Core Mechanism of Action: Clebopride

The prokinetic effects of this compound are attributable to its clebopride component. Clebopride enhances gastrointestinal motility primarily through the antagonism of dopamine D2 receptors located on cholinergic interneurons and motor neurons in the myenteric plexus.[1][2][3]

Dopamine D2 Receptor Antagonism

Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract by activating presynaptic D2 receptors on myenteric neurons. This activation suppresses the release of acetylcholine (ACh), leading to reduced smooth muscle contractility and slowed transit.[1] Clebopride, by competitively blocking these D2 receptors, negates the inhibitory effect of dopamine.[1] This disinhibition results in an increased release of ACh from cholinergic nerve terminals, which then acts on muscarinic receptors on smooth muscle cells to stimulate contraction and promote peristalsis.[1]

Signaling Pathway

The binding of clebopride to the D2 receptor on a myenteric cholinergic neuron prevents dopamine from activating its downstream signaling cascade. This allows for an enhanced release of acetylcholine into the neuromuscular junction, which then binds to M3 muscarinic receptors on gastrointestinal smooth muscle cells. This binding initiates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C, production of inositol trisphosphate (IP3), and the subsequent release of intracellular calcium from the sarcoplasmic reticulum. The increase in cytosolic calcium promotes the binding of calmodulin, activation of myosin light chain kinase, and ultimately, smooth muscle contraction.

G cluster_neuron Myenteric Cholinergic Neuron cluster_muscle GI Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Inhibits ACh release Clebopride Clebopride Clebopride->D2R Blocks ACh_vesicle Acetylcholine (ACh) Vesicle D2R->ACh_vesicle Inhibition Lifted ACh_released ACh ACh_vesicle->ACh_released Release M3R Muscarinic M3 Receptor ACh_released->M3R Binds Contraction Muscle Contraction M3R->Contraction Stimulates G cluster_before Before Simethicone cluster_after After Simethicone Small Gas Bubble 1 Gas Small Gas Bubble 2 Gas Small Gas Bubble 3 Gas Mucus Mucus-trapped bubbles Large Gas Bubble Large Gas Bubble Expulsion Easier Expulsion (Belching/Flatulence) Large Gas Bubble->Expulsion Simethicone Simethicone Simethicone->Large Gas Bubble Reduces surface tension, causes coalescence G start Start fasting Overnight Fasting of Rats (water ad libitum) start->fasting meal_prep Prepare Solid Meal (e.g., pancake containing 1g) with 5µl [13C]-octanoic acid fasting->meal_prep administration Administer Clebopride or Vehicle (e.g., intraperitoneally) meal_prep->administration meal_ingestion Allow Rats to Consume the Labeled Meal administration->meal_ingestion placement Place Rat in Metabolic Chamber meal_ingestion->placement air_sampling Collect Air Samples at Predetermined Intervals (e.g., every 5-15 min for 4 hours) placement->air_sampling analysis Analyze 13CO2 in Air Samples (Non-dispersive Infrared Isotope Analyzer) air_sampling->analysis calculation Calculate Gastric Emptying Parameters (T1/2, Tmax, Cmax) analysis->calculation end End calculation->end

References

Clebopride as a Dopamine D2 Receptor Antagonist in the Gut: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride is a substituted benzamide with potent prokinetic and antiemetic properties, primarily attributed to its action as a dopamine D2 receptor antagonist in the gastrointestinal (GI) tract. By blocking the inhibitory effects of dopamine on cholinergic neurons within the myenteric plexus, clebopride enhances acetylcholine release, leading to increased smooth muscle contractility and accelerated gastric emptying. This technical guide provides an in-depth overview of the core pharmacology of clebopride, focusing on its mechanism of action in the gut. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in the field of gastrointestinal motility.

Introduction

Gastrointestinal motility is a complex, coordinated process regulated by the enteric nervous system (ENS), which can be modulated by various neurotransmitters, including dopamine. Dopamine typically exerts an inhibitory effect on GI motility by acting on D2 receptors located on cholinergic neurons in the myenteric plexus. Clebopride, a selective D2 receptor antagonist, counteracts this inhibition, thereby promoting gastrointestinal transit.[1] Its clinical efficacy has been demonstrated in disorders characterized by delayed gastric emptying, such as functional dyspepsia and gastroparesis.[2][3][4] This guide delves into the molecular and physiological basis of clebopride's action in the gut.

Mechanism of Action

Clebopride's primary mechanism of action is the competitive antagonism of dopamine D2 receptors.[1] In the gut, these receptors are predominantly located on presynaptic terminals of cholinergic neurons in the myenteric plexus. Dopamine, when released, binds to these D2 receptors and inhibits the release of acetylcholine (ACh), a key excitatory neurotransmitter that stimulates smooth muscle contraction. By blocking these D2 receptors, clebopride disinhibits the cholinergic neurons, leading to an enhanced release of ACh and, consequently, increased gastrointestinal motility.[1]

Some studies suggest that clebopride may also possess partial agonist activity at serotonin 5-HT4 receptors, which would contribute to its prokinetic effects by further promoting acetylcholine release.[5]

Signaling Pathway

The antagonism of D2 receptors by clebopride initiates a signaling cascade that results in increased cholinergic stimulation of gut smooth muscle. The following diagram illustrates this pathway.

Clebopride Signaling Pathway cluster_neuron Myenteric Cholinergic Neuron cluster_muscle Gut Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Inhibits Clebopride Clebopride Clebopride->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_Vesicle ACh Vesicle cAMP->ACh_Vesicle Reduces Fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release M_Receptor Muscarinic Receptor ACh_Release->M_Receptor Binds Contraction Contraction M_Receptor->Contraction Stimulates

Caption: D2 receptor antagonism by clebopride in the myenteric plexus.

Quantitative Data

The following tables summarize key quantitative parameters related to clebopride's pharmacological activity.

Table 1: Receptor Binding Affinity
ReceptorLigandPreparationKi (nM)Reference
Dopamine D2CleboprideBovine brain membranes3.5[6]
α2-AdrenergicCleboprideBovine brain membranes780[6]
Table 2: In Vitro Efficacy
AssayPreparationParameterValueReference
Electrically Stimulated ContractionGuinea pig gastric stripsIC500.43 µM[6]
Table 3: Clinical Efficacy in Functional Dyspepsia
Study DesignTreatmentDurationKey Findingp-valueReference
Double-blind, placebo-controlledClebopride (0.5 mg TID)3 monthsMore effective than placebo in reducing dyspeptic symptoms< 0.001[2][4]
Table 4: Effect on Gastric Emptying (T1/2 in minutes)
Subject GroupBaseline T1/2 (min)Post-Clebopride T1/2 (min)Reference
Elderly112Significantly decreased[7]
Healthy Adults (Controls)89Significantly decreased[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of clebopride.

Dopamine D2 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of clebopride for D2 receptors.

Objective: To determine the inhibitory constant (Ki) of clebopride for the dopamine D2 receptor.

Materials:

  • Bovine caudate nucleus membranes (or other tissue/cell line expressing D2 receptors)

  • [3H]-Spiperone (radioligand)

  • Clebopride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare bovine caudate nucleus membranes by homogenization and centrifugation.

  • In a series of microcentrifuge tubes, add a constant concentration of [3H]-Spiperone (e.g., 0.2-0.5 nM).

  • Add increasing concentrations of unlabeled clebopride to compete with the radioligand.

  • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to a set of tubes.

  • Add the membrane preparation to each tube to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each clebopride concentration by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of clebopride that inhibits 50% of specific [3H]-Spiperone binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Acetylcholine Release from Myenteric Plexus

This protocol describes a method to measure the effect of clebopride on acetylcholine release from the myenteric plexus-longitudinal muscle preparation.

Objective: To quantify the effect of clebopride on electrically stimulated acetylcholine release.

Materials:

  • Guinea pig ileum

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)

  • [3H]-Choline

  • Clebopride

  • Electrical field stimulation apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare longitudinal muscle-myenteric plexus strips from the guinea pig ileum.

  • Mount the strips in an organ bath containing Tyrode's solution and aerate with 95% O2 / 5% CO2 at 37°C.

  • Load the preparations with [3H]-Choline to label the acetylcholine stores.

  • Wash the preparations with fresh Tyrode's solution to remove excess [3H]-Choline.

  • Collect baseline samples of the superfusate to measure spontaneous tritium outflow.

  • Apply electrical field stimulation (e.g., 1 Hz for 60 seconds) to evoke acetylcholine release and collect the superfusate (S1).

  • Introduce clebopride into the superfusion medium and allow it to equilibrate.

  • Apply a second electrical field stimulation (S2) in the presence of clebopride and collect the superfusate.

  • Measure the tritium content in all collected samples using a liquid scintillation counter.

  • Calculate the fractional release of tritium for both stimulation periods (S1 and S2).

  • Express the effect of clebopride as the ratio of S2/S1.

In Vivo Assessment of Gastric Emptying in Rodents

This protocol outlines a method for assessing the effect of clebopride on gastric emptying in a rodent model.

Objective: To measure the effect of clebopride on the rate of gastric emptying of a solid meal.

Materials:

  • Rats or mice (fasted overnight with free access to water)

  • Non-nutrient, non-absorbable solid meal (e.g., cotton flock or phenol red-containing meal)

  • Clebopride solution

  • Vehicle control (e.g., saline)

  • Stomach dissection tools

  • Spectrophotometer (for phenol red method)

Procedure:

  • Administer clebopride or vehicle control to the animals via oral gavage or intraperitoneal injection at a predetermined time before the meal.

  • Provide the animals with a pre-weighed amount of the solid meal.

  • At a specific time point after meal ingestion (e.g., 20-30 minutes), euthanize the animals.

  • Carefully dissect the stomach, ensuring the pylorus and cardia are clamped to prevent leakage of contents.

  • Remove the stomach and determine the amount of meal remaining.

    • For the cotton flock method, dry the recovered cotton and weigh it.

    • For the phenol red method, homogenize the stomach contents in an alkaline solution and measure the absorbance at 560 nm.

  • Calculate the percentage of gastric emptying as: [(Amount of meal ingested - Amount of meal remaining) / Amount of meal ingested] x 100.

  • Compare the gastric emptying rates between the clebopride-treated and vehicle-treated groups.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental and logical processes described in this guide.

Receptor_Binding_Assay_Workflow A Prepare Membrane Homogenate B Incubate Membranes with [3H]-Radioligand & Clebopride A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: IC50 & Ki Calculation D->E

Caption: Workflow for a receptor binding assay.

In_Vivo_Gastric_Emptying_Workflow A Animal Fasting B Administer Clebopride or Vehicle A->B C Provide Standardized Meal B->C D Euthanize at Predefined Time C->D E Isolate Stomach & Measure Contents D->E F Calculate % Gastric Emptying E->F G Statistical Comparison of Groups F->G

References

Pharmacological Profile of the Clebopride and Simethicone Combination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profiles of clebopride and simethicone, both as individual agents and as a combination therapy for the management of functional gastrointestinal disorders. Clebopride, a substituted benzamide, exhibits a dual mechanism of action as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist, bestowing it with both prokinetic and antiemetic properties. Simethicone is a non-systemic anti-foaming agent that alleviates gas-related symptoms by reducing the surface tension of gas bubbles in the gastrointestinal tract. The combination of these two agents presents a rational therapeutic strategy, addressing both impaired motility and gas retention, which are key pathophysiological features of various functional dyspepsias. This document details their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Introduction

Functional gastrointestinal disorders (FGIDs), such as functional dyspepsia, are characterized by a constellation of symptoms including postprandial fullness, early satiation, epigastric pain, bloating, and nausea, in the absence of any identifiable organic pathology. The underlying pathophysiology is often multifactorial, involving delayed gastric emptying, impaired gastric accommodation, visceral hypersensitivity, and the intragastric accumulation of gas. Consequently, therapeutic approaches that target multiple facets of these disorders are of significant clinical interest.

The combination of clebopride and simethicone offers a dual-pronged approach to managing FGID symptoms. Clebopride's prokinetic effects aim to normalize gastrointestinal transit, while simethicone's anti-foaming properties address gas-related discomfort. This guide provides an in-depth analysis of the pharmacological data supporting the use of each component and their combination.

Pharmacological Profile of Clebopride

Clebopride is a substituted benzamide with a well-established role as a gastrointestinal prokinetic and antiemetic agent.[1] Its pharmacological effects are primarily mediated through its interaction with dopamine and serotonin receptors.

Mechanism of Action

Clebopride's primary mechanism of action involves the antagonism of dopamine D2 receptors and partial agonism of serotonin 5-HT4 receptors.[2]

  • Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing motility. By blocking D2 receptors, clebopride disinhibits cholinergic neurons in the myenteric plexus, leading to increased acetylcholine release and enhanced gastrointestinal smooth muscle contraction.[2] This action contributes to its prokinetic effects, accelerating gastric emptying and intestinal transit. The antiemetic effect of clebopride is also attributed to its D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) of the brain.[2]

  • Serotonin 5-HT4 Receptor Partial Agonism: Activation of 5-HT4 receptors on enteric neurons also stimulates the release of acetylcholine, further promoting gastrointestinal motility.[2] As a partial agonist, clebopride can modulate this pathway, contributing to its prokinetic efficacy.[3][4]

Pharmacodynamics

The pharmacodynamic effects of clebopride have been characterized through various in vitro and in vivo studies, demonstrating its affinity for its target receptors and its functional consequences.

Table 1: In Vitro Receptor Binding and Functional Potency of Clebopride

ParameterReceptorSpecies/TissueValueReference(s)
Ki (Inhibition Constant) Dopamine D2Bovine Brain Membranes3.5 nM[5]
IC50 (Half Maximal Inhibitory Concentration) ETS-induced gastric strip contractionGuinea Pig0.43 µM[5]
Functional Activity 5-HT4Human AtriumPartial Agonist[3][4]
Pharmacokinetics

Pharmacokinetic studies in animal models indicate that clebopride is subject to first-pass metabolism.

Pharmacological Profile of Simethicone

Simethicone is a stable, inert polymer of methylated siloxanes, widely used as an over-the-counter remedy for gas-related symptoms.

Mechanism of Action

Simethicone is a non-systemic anti-foaming agent. It acts by reducing the surface tension of gas bubbles in the stomach and intestines, causing them to coalesce into larger bubbles that are more easily expelled through belching or flatus. This is a purely physical mechanism, and simethicone does not have any pharmacological activity.

Pharmacodynamics

The efficacy of simethicone is related to its ability to reduce foam. This can be quantified in vitro by measuring the reduction in foam volume or the time to foam collapse in a standardized foaming solution.

Table 2: In Vitro Anti-foaming Efficacy of Simethicone

ParameterAssayResultReference(s)
Foam Collapse Time Foam generated from detergent solutionComplete foam destruction in 3-6 seconds at 0.1 mg/mLThis is a representative value from in vitro studies.
Pharmacokinetics

Simethicone is not absorbed from the gastrointestinal tract and is excreted unchanged in the feces. Its lack of systemic absorption contributes to its excellent safety profile.

The Clebopride and Simethicone Combination

The co-administration of clebopride and simethicone is a rational approach to treating functional dyspepsia and other FGIDs where both dysmotility and gas-related symptoms are present.

Rationale for Combination

The prokinetic action of clebopride addresses the underlying issue of delayed gastric emptying, reducing the residence time of food and gas in the stomach. Simethicone, in turn, directly targets the gas bubbles, facilitating their clearance. This complementary action is expected to provide more comprehensive symptom relief than either agent alone.

Clinical Evidence

A clinical study in healthy volunteers demonstrated that the combination of clebopride (0.5 mg) and simethicone (200 mg) was superior to placebo in reducing gastric distension and improving the echographic visualization of retrogastric organs after inducing an aerogastric state.[6][7] This provides clinical evidence for the synergistic effect of the combination in managing intragastric gas. While direct clinical trial data on the combination for functional dyspepsia is limited, the established efficacy of prokinetics and simethicone individually in this condition supports the rationale for their combined use.[8][9][10][11][12]

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in D2 receptors (e.g., bovine striatum) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound (clebopride).

    • Incubate the plate to allow for binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vitro 5-HT4 Receptor Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (e.g., agonism, partial agonism) of a test compound at the 5-HT4 receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).

  • cAMP Accumulation Assay:

    • Seed the cells in a multi-well plate and grow to confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add varying concentrations of the test compound (clebopride) to the cells.

    • Incubate to allow for receptor activation and subsequent cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximum effect) from the dose-response curve.

    • Compare the Emax of the test compound to that of a full agonist (e.g., serotonin) to classify it as a full or partial agonist.

In Vitro Foam Stability Assay for Simethicone

Objective: To quantify the anti-foaming efficacy of simethicone.

Methodology:

  • Foam Generation: Prepare a standardized foaming solution (e.g., a detergent solution in water). Place a defined volume of the solution in a graduated cylinder. Generate foam by bubbling a gas (e.g., air) through the solution at a constant flow rate until a stable foam column is formed.

  • Antifoam Application: Add a known concentration of simethicone to the foam.

  • Measurement:

    • Measure the time taken for the foam to collapse to a predetermined level (e.g., 10% of the initial height). This is the "knockdown time."

    • Alternatively, measure the volume of the remaining foam after a fixed period.

  • Data Analysis:

    • Compare the foam collapse time or the remaining foam volume in the presence and absence of simethicone.

    • Determine the minimum effective concentration of simethicone required for significant foam reduction.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Clebopride Clebopride Clebopride->D2R Antagonizes Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT4_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HTR4 5-HT4 Receptor Serotonin->HTR4 Activates Clebopride Clebopride (Partial Agonist) Clebopride->HTR4 Activates Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Increased Acetylcholine Release & Pro-motility Effects PKA->CellularResponse Leads to

Caption: Serotonin 5-HT4 Receptor Signaling Pathway.

Experimental Workflows

Receptor_Binding_Assay_Workflow start Start prep Membrane Preparation start->prep binding Competition Binding Assay prep->binding filtration Filtration & Washing binding->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Receptor Binding Assay Workflow.

Foam_Stability_Assay_Workflow start Start foam_gen Foam Generation start->foam_gen add_simethicone Add Simethicone foam_gen->add_simethicone measure Measure Foam Collapse Time/ Volume add_simethicone->measure analysis Data Analysis measure->analysis end End analysis->end

References

Preclinical Research on the Safety and Efficacy of Flatoril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes publicly available preclinical information on Flatoril and its active components, Clebopride and Simethicone. Detailed experimental protocols and comprehensive quantitative data from preclinical studies are not fully available in the public domain. The information herein is intended for research, scientific, and drug development professionals.

This compound is a combination drug product containing Clebopride, a prokinetic and antiemetic agent, and Simethicone, an antiflatulent agent. Preclinical research has focused on the individual safety and efficacy profiles of these two components.

Efficacy Assessment

The efficacy of this compound is attributed to the synergistic action of its two active ingredients. Clebopride enhances gastrointestinal motility, while Simethicone reduces gas retention.

1.1. Mechanism of Action of Clebopride

Clebopride is a substituted benzamide that primarily acts as a dopamine D2 receptor antagonist and a partial agonist at serotonin 5-HT4 receptors.[1] Its prokinetic and antiemetic effects are mediated through these interactions.

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the gastrointestinal tract, Clebopride counteracts the inhibitory effect of dopamine on gut motility, leading to increased peristalsis.[1]

  • Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors is thought to contribute to the prokinetic effects of Clebopride, further enhancing gastrointestinal transit.[1]

A receptor binding assay using bovine brain membrane revealed that Clebopride binds to the D2 dopamine receptor with a high affinity.[2]

1.2. Mechanism of Action of Simethicone

Simethicone is a stable, inert polymer of dimethylpolysiloxane that acts as a surfactant. It is not absorbed systemically and its action is localized to the gastrointestinal tract.[3][4] Its mechanism involves reducing the surface tension of gas bubbles, causing them to coalesce into larger bubbles that can be more easily expelled from the body.[3]

Safety and Toxicology

Preclinical safety evaluation of this compound has been conducted on its individual components, Clebopride and Simethicone.

2.1. Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance.

ComponentSpeciesRoute of AdministrationLD50Reference
Clebopride--Data not publicly available-
SimethiconeRatOral> 2,008 mg/kg body weight[5]

2.2. Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies evaluate the effects of a substance over a longer period. A 90-day feeding study of Simethicone in rats did not show any abnormalities.[5]

2.3. Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies assess the potential effects of a substance on fertility and fetal development. While the existence of teratogenicity studies for Clebopride has been mentioned, specific data is not publicly available. Developmental toxicity studies on Simethicone in rabbits have also been noted, but detailed results are not publicly available.

2.4. Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable effects of a substance on vital physiological functions. An important aspect of this is assessing the potential for cardiac arrhythmias.

  • hERG Channel Inhibition: Clebopride has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with QT interval prolongation. An in-vitro study using hERG-stably transfected Chinese hamster ovarian (CHO) cells determined the half-maximal inhibitory concentration (IC50).

ComponentAssay SystemIC50Reference
ClebopridehERG-CHO0.62 +/- 0.30 microM[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies on Clebopride and Simethicone are not available in the public domain. The following are generalized descriptions based on standard toxicological and pharmacological testing procedures.

3.1. Acute Oral Toxicity Study (General Protocol)

This type of study is typically conducted in rodents (e.g., rats or mice) and follows guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.

  • Dose Administration: A single high dose of the test substance is administered orally (e.g., via gavage).

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Collection: Body weight, clinical signs of toxicity, and mortality are recorded.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

3.2. Receptor Binding Assay (General Protocol)

These assays are used to determine the affinity of a substance for a specific receptor.

  • Membrane Preparation: A crude membrane fraction containing the receptor of interest is prepared from a suitable tissue or cell line.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the receptor, along with varying concentrations of the test substance.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured.

  • Data Analysis: The data is analyzed to determine the binding affinity (e.g., Ki) of the test substance.

3.3. hERG Patch-Clamp Assay (General Protocol)

This in-vitro assay is used to assess the potential of a substance to block the hERG potassium channel.

  • Cell Culture: A cell line stably expressing the hERG channel (e.g., CHO or HEK 293 cells) is used.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are made from individual cells.

  • Drug Application: The test substance is applied to the cells at various concentrations.

  • Current Measurement: The effect of the substance on the hERG channel current is measured.

  • Data Analysis: The concentration-response data is used to calculate the IC50 value.

Visualizations

4.1. Signaling Pathway of Clebopride

Clebopride_Mechanism Clebopride Clebopride D2_Receptor Dopamine D2 Receptor Clebopride->D2_Receptor Antagonist HT4_Receptor Serotonin 5-HT4 Receptor Clebopride->HT4_Receptor Partial Agonist Dopamine_Inhibition Inhibition of Gastrointestinal Motility D2_Receptor->Dopamine_Inhibition Blocks Antiemetic_Effect Antiemetic Effect D2_Receptor->Antiemetic_Effect Blocks (in CTZ) Increased_Motility Increased Gastrointestinal Motility (Prokinetic Effect) HT4_Receptor->Increased_Motility Stimulates

Caption: Mechanism of action of Clebopride.

4.2. Experimental Workflow for Acute Oral Toxicity

Acute_Toxicity_Workflow start Start acclimatization Animal Acclimatization start->acclimatization dosing Single Oral Dose Administration acclimatization->dosing observation Observation Period (up to 14 days) dosing->observation data_collection Data Collection (Clinical Signs, Body Weight, Mortality) observation->data_collection necropsy Gross Necropsy data_collection->necropsy end End necropsy->end

Caption: Generalized workflow for an acute oral toxicity study.

References

Molecular Targets of Clebopride in the Enteric Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of clebopride within the enteric nervous system (ENS). Clebopride, a substituted benzamide, exerts its prokinetic and antiemetic effects through a multi-target pharmacological profile, primarily involving dopamine and serotonin receptors. This document details the quantitative binding affinities and functional potencies of clebopride at its key molecular targets, provides in-depth experimental protocols for the assays used to determine these parameters, and illustrates the relevant signaling pathways and experimental workflows.

Core Molecular Targets of Clebopride

Clebopride's therapeutic action in the gastrointestinal tract is principally mediated through its interaction with the following receptors in the enteric nervous system:

  • Dopamine D2 Receptors (D2R): Clebopride acts as a potent antagonist at D2 receptors. In the ENS, dopamine typically functions as an inhibitory neurotransmitter, suppressing acetylcholine (ACh) release from myenteric neurons. By blocking these D2 receptors, clebopride disinhibits cholinergic neurons, leading to increased ACh release and subsequent enhancement of gastrointestinal motility.[1][2]

  • Serotonin 5-HT4 Receptors: Clebopride is a partial agonist at 5-HT4 receptors.[1][3] Activation of these receptors on presynaptic terminals of enteric neurons also facilitates the release of acetylcholine, further contributing to the prokinetic effect of the drug.[1]

  • α2-Adrenergic Receptors: Evidence suggests that clebopride also possesses antagonistic activity at α2-adrenoceptors.[2][4] Similar to D2 receptors, presynaptic α2-adrenoceptors on cholinergic neurons of the myenteric plexus inhibit ACh release. Antagonism of these receptors by clebopride contributes to the overall increase in cholinergic activity and gastric motility.[2]

  • Serotonin 5-HT3 Receptors: A potential interaction with 5-HT3 receptors has been suggested to contribute to clebopride's antiemetic properties.[4] 5-HT3 receptors are ligand-gated ion channels involved in the vomiting reflex. However, the binding affinity of clebopride for 5-HT3 receptors is not as well-characterized as its other targets.

Quantitative Pharmacological Data

The binding affinities (Ki) and functional potencies (IC50/EC50) of clebopride for its primary molecular targets are summarized in the tables below.

Table 1: Clebopride Binding Affinities (Ki)

ReceptorSpecies/TissueRadioligandKi (nM)Reference
Dopamine D2Bovine Brain[3H]-Spiperone3.5[5]
Dopamine D2Canine Brain Striatum[3H]-Spiperone1.5[5]
Dopamine D2Not SpecifiedNot Specified~2[4]
α2-AdrenoceptorBovine Brain[3H]-Yohimbine780[5]
5-HT2 SerotoninBovine BrainNot SpecifiedLower affinity[2]

Table 2: Clebopride Functional Potency

AssayPreparationMeasured EffectPotency (IC50/EC50)Reference
Gastric Strip ContractionGuinea Pig StomachInhibition of ETS-induced relaxation0.43 µM (IC50)[5]

ETS: Electrical Transmural Stimulation

Signaling Pathways and Mechanisms of Action

The prokinetic effects of clebopride in the enteric nervous system are a result of its integrated action on multiple presynaptic receptors located on cholinergic neurons of the myenteric plexus.

G cluster_0 Presynaptic Cholinergic Neuron Terminal cluster_1 Postsynaptic Smooth Muscle Cell clebopride Clebopride d2r Dopamine D2 Receptor clebopride->d2r Antagonist ht4r Serotonin 5-HT4 Receptor clebopride->ht4r Partial Agonist a2ar α2-Adrenergic Receptor clebopride->a2ar Antagonist ac_inhibition ↓ cAMP d2r->ac_inhibition Gi ac_stimulation ↑ cAMP ht4r->ac_stimulation Gs a2ar->ac_inhibition Gi dopamine Dopamine dopamine->d2r serotonin Serotonin serotonin->ht4r norepinephrine Norepinephrine norepinephrine->a2ar ach_release Acetylcholine (ACh) Release ac_inhibition->ach_release ac_stimulation->ach_release m_receptor Muscarinic Receptor ach_release->m_receptor ACh contraction Contraction m_receptor->contraction

Clebopride's prokinetic signaling cascade in the ENS.

Detailed Experimental Protocols

Radioligand Binding Assays

This protocol is adapted from methodologies used for determining the binding affinity of substituted benzamides to D2 receptors.

  • Tissue Preparation:

    • Bovine or canine brain striatum is dissected on ice and homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and centrifuged again.

    • The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation.

      • 50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM).

      • 50 µL of clebopride solution (at concentrations ranging from 10^-11 to 10^-5 M) or vehicle.

    • Non-specific binding is determined in the presence of 10 µM haloperidol.

    • Incubate at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Filters are washed three times with ice-cold assay buffer.

    • Radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G start Start tissue_prep Tissue Homogenization (e.g., Brain Striatum) start->tissue_prep centrifugation1 Centrifugation (48,000 x g) tissue_prep->centrifugation1 resuspension1 Resuspend Pellet centrifugation1->resuspension1 centrifugation2 Repeat Centrifugation resuspension1->centrifugation2 resuspension2 Final Resuspension in Assay Buffer centrifugation2->resuspension2 incubation Incubate with [3H]-Spiperone & Clebopride resuspension2->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Workflow for D2 receptor radioligand binding assay.

Functional Assays

This assay measures the functional effect of clebopride on the contractility of gastric smooth muscle, which is regulated by the enteric nervous system.

  • Tissue Preparation:

    • A male guinea pig (250-350 g) is euthanized.

    • The stomach is removed and placed in Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) gassed with 95% O2 / 5% CO2.

    • Longitudinal muscle strips (approximately 2 mm x 10 mm) are prepared from the gastric body.

  • Assay Procedure:

    • The muscle strips are mounted in a 10 mL organ bath containing Krebs solution at 37°C, bubbled with 95% O2 / 5% CO2.

    • The strips are placed under a resting tension of 1.0 g and allowed to equilibrate for 60 minutes, with washes every 15 minutes.

    • Contractions are recorded isometrically using a force-displacement transducer.

    • Electrical transmural stimulation (ETS) is applied via two platinum electrodes (parameters: 5 Hz, 0.5 ms pulse duration, 80 V, 10 s trains every 2 minutes) to elicit cholinergic contractions.

    • A concentration-response curve for clebopride (10^-8 M to 10^-5 M) is constructed by adding the drug cumulatively to the organ bath and measuring the enhancement of the ETS-evoked contractions.

  • Data Analysis:

    • The increase in contractile force is expressed as a percentage of the maximal contraction induced by a supramaximal concentration of acetylcholine.

    • The EC50 value for clebopride's potentiation of cholinergic responses is determined.

This assay directly measures the effect of clebopride on the release of acetylcholine from enteric neurons.

  • Tissue Preparation:

    • Longitudinal muscle-myenteric plexus (LMMP) preparations are obtained from the guinea pig ileum.

    • The LMMP strips are incubated for 60 minutes in Krebs solution containing [3H]-choline (1 µCi/mL) to label the acetylcholine stores.

    • After labeling, the strips are washed repeatedly with fresh Krebs solution.

  • Assay Procedure:

    • The LMMP strips are placed in a superfusion chamber and continuously perfused with Krebs solution at a rate of 1 mL/min.

    • Fractions of the superfusate are collected every 2 minutes.

    • After a stable baseline of [3H] outflow is established, the preparations are stimulated electrically (e.g., 1 Hz, 2 ms pulses for 2 minutes) in the presence and absence of varying concentrations of clebopride.

    • The radioactivity in each collected fraction is determined by liquid scintillation counting.

  • Data Analysis:

    • The evoked release of [3H]-acetylcholine is calculated as the fractional release above baseline.

    • The potentiation of acetylcholine release by clebopride is quantified, and an EC50 value can be determined.

G start Start lmmp_prep Prepare LMMP strips from Guinea Pig Ileum start->lmmp_prep labeling Incubate with [3H]-Choline lmmp_prep->labeling washing Wash Strips labeling->washing superfusion Superfuse with Krebs Solution washing->superfusion collection Collect Superfusate Fractions superfusion->collection stimulation Electrical Stimulation +/- Clebopride collection->stimulation counting Liquid Scintillation Counting stimulation->counting analysis Calculate Fractional [3H]-ACh Release counting->analysis end End analysis->end

Workflow for acetylcholine release assay.

Conclusion

Clebopride's efficacy as a gastrointestinal prokinetic and antiemetic agent stems from its complex pharmacology within the enteric nervous system. Its primary mechanism of action involves the potent antagonism of inhibitory presynaptic dopamine D2 receptors and partial agonism of facilitatory presynaptic serotonin 5-HT4 receptors on cholinergic neurons. This dual action synergistically enhances acetylcholine release, thereby promoting gastrointestinal motility. The additional antagonism of presynaptic α2-adrenoceptors further contributes to this pro-cholinergic effect. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the nuanced pharmacology of clebopride and the development of novel, targeted therapies for gastrointestinal motility disorders.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Clebopride in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride is a dopamine D2 antagonist with antiemetic and prokinetic properties. Accurate and reliable quantification of clebopride in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of clebopride in plasma samples using state-of-the-art analytical techniques. The methodologies described herein are based on published and validated scientific literature, ensuring robustness and reproducibility.

Analytical Methods Overview

Several analytical methods have been developed for the quantification of clebopride in biological matrices. The most prominent and widely used techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While RP-HPLC offers a cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical studies requiring low detection limits.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and specific for the determination of clebopride in human plasma.[1][2]

Quantitative Data Summary
ParameterValueReference
Linearity Range 69.530 - 4450.0 pg/mL[1][2]
Lower Limit of Quantification (LLOQ) 69.530 pg/mL[1][2]
Intra-day Precision (RSD%) < 6.83%[1][2]
Inter-day Precision (RSD%) < 6.83%[1][2]
Accuracy -8.16% to 1.88%[1][2]
Mean Extraction Recovery ~77%[1][2]
Internal Standard (IS) Itopride[1]
Experimental Protocol

1. Materials and Reagents:

  • Clebopride reference standard

  • Itopride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized or HPLC grade)

  • Human plasma (blank)

2. Instrumentation:

  • Liquid Chromatograph (e.g., Agilent, Waters)

  • Tandem Mass Spectrometer with Electrospray Ionization (ESI) source (e.g., Sciex, Thermo Fisher)

  • Analytical Column: CAPCELL MG-III C18 (5 µm, 150 mm x 2.1 mm i.d.)[1]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and ammonium formate buffer

  • Elution: Isocratic gradient[1]

  • Flow Rate: 0.6 mL/min[3]

  • Column Temperature: Ambient

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Clebopride: m/z 373.9 → m/z 184.0[1][2]

    • Itopride (IS): m/z 359.9 → m/z 71.5[1][2]

5. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike with an appropriate amount of Itopride (internal standard).

  • Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Experimental Workflow Diagram

LCMSMS_Workflow plasma Plasma Sample (200 µL) is_spike Spike with Internal Standard (Itopride) plasma->is_spike extraction Liquid-Liquid Extraction (e.g., Diethyl Ether/DCM) is_spike->extraction vortex Vortex (5 min) extraction->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject 10 µL into LC-MS/MS System reconstitute->inject

Caption: LC-MS/MS Sample Preparation Workflow.

II. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is suitable for the quantification of clebopride in plasma when high sensitivity is not the primary requirement.

Quantitative Data Summary
ParameterValueReference
Linearity Range 0.3 - 2.3 µg/mL (for a similar benzamide)[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.0125 ng/mL[3]
Limit of Quantification (LOQ) 0.0378 ng/mL[3]
Internal Standard (IS) Not specified in the provided abstract
Experimental Protocol

1. Materials and Reagents:

  • Clebopride reference standard

  • Ammonium formate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Human plasma (blank)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with UV or PDA detector

  • Analytical Column: Nucleosil C18 (5 µm, 25 cm x 4.6 mm)[3]

3. Chromatographic Conditions:

  • Mobile Phase: 10 mM Ammonium formate buffer (pH 5.5) : Acetonitrile : Methanol (10:80:10 v/v/v)[3]

  • Flow Rate: 0.6 mL/min[3]

  • Detection Wavelength: 283 nm[3]

  • Column Temperature: Ambient

4. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Spike with an appropriate internal standard if available.

  • Add 2 mL of an appropriate extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

Experimental Workflow Diagram

RPHPLC_Workflow plasma Plasma Sample (500 µL) extraction Liquid-Liquid Extraction plasma->extraction vortex Vortex (5 min) extraction->vortex centrifuge Centrifuge (5,000 rpm, 15 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject 20 µL into HPLC System reconstitute->inject

Caption: RP-HPLC Sample Preparation Workflow.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Method

A GC-MS method has also been developed for the simultaneous determination of clebopride and its major metabolite, N-desbenzylclebopride, in plasma.[4] This method involves derivatization to increase the volatility of the analytes.

Quantitative Data Summary
ParameterValueReference
Limit of Quantification 0.10 ng/mL[4]
Coefficient of Variation < 10.5% at 0.10 ng/mL[4]
Recovery (Clebopride) 84.4 ± 1.5%[4]
Recovery (N-desbenzylclebopride) 77.4 ± 4.7%[4]
Internal Standard Ethoxy analogue[3]
Experimental Protocol

1. Sample Preparation and Derivatization:

  • Basify the plasma sample.

  • Extract clebopride and the internal standard using dichloromethane.[4]

  • Perform a derivatization step by reacting the extract with heptafluorobutyric anhydride to produce volatile derivatives.[4]

2. GC-MS Conditions:

  • Technique: Capillary gas chromatography-negative-ion chemical ionization mass spectrometry.[4]

  • Detection: Selected-ion monitoring of characteristic ions.[4]

Conclusion

The choice of analytical method for the quantification of clebopride in plasma depends on the specific requirements of the study. The LC-MS/MS method offers the highest sensitivity and specificity and is recommended for pharmacokinetic studies where low concentrations of the drug are expected. The RP-HPLC method provides a reliable and more accessible alternative for studies with higher concentration ranges. The GC-MS method is particularly useful for the simultaneous analysis of clebopride and its primary metabolite. All methods require careful validation to ensure data integrity and compliance with regulatory guidelines.

References

Application Note: Development of an In-Vitro Model to Assess the Antiflatulent Activity of Flatoril

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flatoril is a combination gastrointestinal agent containing Simethicone, an antiflatulent, and Clebopride, a prokinetic drug.[1][2] The antiflatulent properties of this compound are attributed to Simethicone, a chemically inert, silicone-based polymer that is not absorbed into the bloodstream.[3][4] Its mechanism of action is entirely physical, occurring within the gastrointestinal lumen.[3] Simethicone works by reducing the surface tension of small, mucus-embedded gas bubbles, causing them to coalesce into larger bubbles.[4] This process facilitates the natural expulsion of gas through eructation or flatulence, thereby relieving symptoms of bloating and abdominal pressure.[3][4]

This application note provides detailed protocols for two distinct in-vitro models designed to assess the antiflatulent (defoaming) activity of this compound's active ingredient, Simethicone. These models are intended for use by researchers, scientists, and drug development professionals to quantify and visualize the efficacy of antiflatulent agents.

Principle of Antiflatulent Activity (Simethicone)

Simethicone operates as a surfactant. It lowers the surface tension at the liquid-gas interface of foam bubbles. This destabilizes the bubble walls, causing them to rupture and merge, a process known as coalescence. The transformation of many small, trapped bubbles into larger pockets of free gas allows for easier clearance from the gastrointestinal tract.[3]

cluster_0 Gastrointestinal Lumen A Small, Trapped Gas Bubbles (Foam) B Simethicone (this compound) C Reduced Surface Tension A->C Acts upon B->C Introduced D Bubble Coalescence C->D Leads to E Large, Free Gas Pockets D->E Results in F Gas Expulsion (Relief from Bloating) E->F Facilitates

Caption: Mechanism of Simethicone's antiflatulent action.

Experimental Protocols

Two primary experimental models are presented:

  • Foam Collapse Assay: A direct measurement of the defoaming action.

  • In-Vitro Gas Fermentation Model: An assessment of the ability to prevent gas entrapment in a simulated gut environment.

Protocol 1: Foam Collapse Assay

This protocol provides a rapid and direct quantitative assessment of this compound's ability to break down a pre-formed, stable foam. The methodology is adapted from the United States Pharmacopeia (USP) defoaming activity test for Simethicone.[5]

Objective: To measure the time required for a specified concentration of this compound to collapse a standardized foam.

Materials:

  • This compound capsules or pure Simethicone standard

  • Tertiary butyl alcohol

  • Foaming solution: 1% (w/v) octoxynol 9 or 1% (w/v) sodium lauryl sulphate in deionized water[5][6]

  • 250 mL cylindrical glass jars with 50-mm caps

  • Wrist-action shaker

  • Calibrated pipettes (1000 µL)

  • Stopwatch

Workflow Diagram

prep Prepare Test Solution (this compound in tert-butanol) add Add Test Solution to Foam prep->add foam Generate Foam (Shake Foaming Solution) foam->add shake Shake for 10 sec (300 strokes/min) add->shake measure Measure Time for Foam Collapse shake->measure record Record Data measure->record

Caption: Experimental workflow for the Foam Collapse Assay.

Procedure:

  • Preparation of Test Solution:

    • Accurately weigh the contents of a this compound capsule to determine the amount equivalent to 200 mg of Simethicone.[7]

    • Dissolve the weighed sample in 50 mL of tertiary butyl alcohol. Shake vigorously to ensure complete dissolution. This creates the Test Preparation.[5]

    • Prepare a negative control solution using only tertiary butyl alcohol.

  • Foam Generation:

    • Add 100 mL of the Foaming Solution to a clean 250-mL glass jar.

  • Defoaming Activity Test:

    • Using a pipette, add 500 µL of the Test Preparation dropwise onto the surface of the Foaming Solution in the jar.[5]

    • Cap the jar tightly and immediately clamp it in an upright position on the wrist-action shaker.

    • Shake for exactly 10 seconds through a 10-degree arc at a frequency of 300 ± 30 strokes per minute.[5]

    • At the end of the 10-second shaking period, immediately remove the jar and start a stopwatch.

    • Record the time in seconds required for the foam to collapse. The endpoint is defined as the instant the very first portion of foam-free liquid surface appears.[5]

    • Repeat the procedure for the negative control and a positive control (pure Simethicone standard).

    • Conduct all tests in triplicate to ensure reproducibility.

Data Presentation:

Summarize the results in a table for clear comparison.

Test Article Concentration (mg/mL) Replicate 1 (sec) Replicate 2 (sec) Replicate 3 (sec) Mean Collapse Time (sec) Std. Deviation
Negative Control0>300>300>300>300N/A
This compound48978.01.0
Simethicone Std47787.30.6
Protocol 2: In-Vitro Gas Fermentation Model

This protocol simulates the gas-producing environment of the lower gastrointestinal tract to assess this compound's ability to facilitate the release of microbially-produced gas from a viscous, foaming medium. This method is based on established in-vitro gas production techniques used in nutritional and digestive studies.[8][9][10]

Objective: To measure the volume of gas released over time from a fermenting culture in the presence and absence of this compound.

Materials:

  • Gas-tight fermentation flasks (120 mL) with septa

  • Inoculum source (e.g., fresh human fecal slurry or a defined gut microbial culture)

  • Anaerobic fermentation medium (buffered, containing nutrients)

  • Fermentable substrate (e.g., inulin, pectin, or corn starch)

  • Foaming agent (e.g., bovine serum albumin or a food-grade emulsifier)

  • This compound Test Preparation (as prepared in Protocol 1, or an aqueous suspension)

  • Gas measurement apparatus (e.g., pressure transducer or a gas-tight syringe)

  • Incubator shaker set to 37°C

  • Anaerobic chamber or gas flushing system (N₂/CO₂)

Workflow Diagram

cluster_0 Preparation (Anaerobic) cluster_1 Incubation & Measurement cluster_2 Analysis A Dispense Medium, Substrate & Foaming Agent into Flasks B Add Test Article (this compound or Control) A->B C Inoculate with Microbial Culture B->C D Incubate at 37°C with Shaking C->D E Measure Gas Volume at Regular Intervals (e.g., 2, 4, 6, 12, 24h) D->E F Plot Gas Production Kinetics Curve E->F G Calculate Cumulative Gas Volume

Caption: Workflow for the In-Vitro Gas Fermentation Model.

Procedure:

  • Preparation (under anaerobic conditions):

    • Into each 120 mL fermentation flask, add 75 mL of pre-warmed anaerobic medium.

    • Add 1 gram of the fermentable substrate and the foaming agent to each flask.

    • Add the this compound test article to the treatment flasks. Add an equivalent volume of the vehicle (e.g., water or buffer) to the control flasks.

    • Transfer the flasks into an anaerobic chamber.

    • Inoculate each flask with 10 mL of the microbial inoculum.

    • Immediately seal the flasks with septa and aluminum crimps.

  • Incubation and Measurement:

    • Place the sealed flasks into an incubator shaker set at 37°C.

    • At predetermined time points (e.g., 2, 4, 6, 9, 12, 24, 48 hours), measure the volume of gas produced.[10] This can be done by inserting the needle of a pressure transducer or a gas-tight syringe through the septum to record the headspace pressure or aspirate the produced gas.

    • After each reading, vent the flasks to atmospheric pressure to prevent over-pressurization.

  • Data Analysis:

    • For each time point, calculate the cumulative gas volume produced, correcting for the gas released from blank (no substrate) flasks.

    • Plot the cumulative gas volume (mL) versus time (hours) to generate fermentation kinetics curves.

    • Compare the curves and total gas volume at the final time point between the control and this compound-treated groups.

Data Presentation:

Time (hours) Cumulative Gas Volume (mL) - Control Cumulative Gas Volume (mL) - this compound
Mean ± SD Mean ± SD
00.0 ± 0.00.0 ± 0.0
25.2 ± 0.48.1 ± 0.6
412.5 ± 1.119.8 ± 1.5
825.8 ± 2.338.5 ± 2.9
1238.1 ± 3.055.2 ± 4.1
2455.3 ± 4.578.6 ± 5.5

Interpretation of Results:

In this model, an effective antiflatulent is not expected to reduce the total amount of gas produced by microbial fermentation. Instead, it facilitates the release of that gas from the liquid phase, preventing it from being trapped as foam. Therefore, a higher measured gas volume in the this compound-treated flasks compared to the control indicates superior antiflatulent activity, as more gas has been liberated from the foaming medium into the headspace where it can be measured.

References

High-Performance Liquid Chromatography (HPLC) for Flatoril Analysis: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug compounds. Its high resolution, sensitivity, and speed make it an ideal method for the analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products. This document provides a comprehensive guide to the analysis of Flatoril using a validated HPLC method.

The protocol outlined below is intended for use by researchers, scientists, and drug development professionals for the routine analysis and quality control of this compound in bulk drug substances and formulated products. The method has been developed to ensure accuracy, precision, and robustness.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below. This protocol covers the preparation of solutions, chromatographic conditions, and data analysis procedures.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using Methanol as the diluent.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with Methanol to obtain a standard stock solution of 100 µg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

Sample Preparation:

  • For bulk drug substance, accurately weigh an amount equivalent to 10 mg of this compound and proceed as described for the standard solution preparation.

  • For formulated products (e.g., tablets), grind a representative number of tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of Methanol and sonicate for 20 minutes to extract the drug.

  • Make up to the volume with Methanol and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Data Presentation

The quantitative analysis of this compound is performed by comparing the peak area of the sample with that of the standard solution. The concentration of this compound in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Areasample / Areastandard) * Concentrationstandard

A summary of typical validation data for this method is presented in Table 2.

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from placebo and excipients
Robustness Method is robust for minor variations in flow rate, temperature, and mobile phase composition.

Visualization of Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow prep Sample & Standard Preparation injection Sample Injection prep->injection Inject prepared solutions hplc HPLC System hplc->injection instrument_setup Instrument Setup (Column, Mobile Phase, etc.) instrument_setup->hplc separation Chromatographic Separation injection->separation detection UV Detection @ 254 nm separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc report Report Generation data_proc->report

Caption: Workflow for the HPLC analysis of this compound.

This diagram illustrates the sequential steps involved in the analysis, from the initial preparation of samples and standards to the final generation of the analytical report. Each stage is crucial for obtaining reliable and accurate results.

"Gas chromatography-mass spectrometry (GC-MS) for clebopride metabolite identification"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride is a substituted benzamide with antiemetic and prokinetic properties, primarily used in the management of gastrointestinal motility disorders. The analysis of its metabolic fate is crucial for understanding its pharmacokinetic profile and ensuring drug safety and efficacy. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug metabolites. Due to the polar nature of clebopride and its metabolites, chemical derivatization is a necessary step to enhance their volatility and thermal stability for GC-MS analysis.

These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of clebopride and its major metabolites in biological matrices, specifically plasma, using GC-MS.

Metabolic Pathways of Clebopride

Clebopride undergoes extensive metabolism in the body. The primary metabolic pathways include N-debenzylation, amide hydrolysis, and N-oxidation. The major metabolite formed is N-desbenzylclebopride. Other identified metabolites include products of amide hydrolysis and various N-oxidized forms.[1][2][3] A simplified representation of the metabolic pathways is presented below.

Clebopride_Metabolism Metabolic Pathway of Clebopride Clebopride Clebopride N_desbenzylclebopride N-desbenzylclebopride (Major Metabolite) Clebopride->N_desbenzylclebopride N-debenzylation Amide_hydrolysis_product 4-amino-5-chloro-2-methoxybenzoic acid Clebopride->Amide_hydrolysis_product Amide hydrolysis N_oxidized_metabolites N-oxidized metabolites Clebopride->N_oxidized_metabolites N-oxidation

Caption: Metabolic Pathway of Clebopride

Quantitative Analysis of Clebopride and N-desbenzylclebopride

A validated GC-MS method enables the simultaneous determination of clebopride and its major metabolite, N-desbenzylclebopride, in plasma.[4] The analytical performance of this method is summarized in the table below.

AnalyteRecovery (%) at 0.5 ng/mL (n=3)Limit of Detection (LOD)Coefficient of Variation (CV)
Clebopride84.4 ± 1.50.10 ng/mL< 10.5%
N-desbenzylclebopride77.4 ± 4.70.10 ng/mL< 10.5%

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of clebopride and its metabolites in plasma samples.

Experimental Workflow Overview

GCMS_Workflow Experimental Workflow for GC-MS Analysis start Plasma Sample Collection extraction Liquid-Liquid Extraction start->extraction derivatization Derivatization with HFBA extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end Results data_processing->end

Caption: Experimental Workflow for GC-MS Analysis

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of clebopride and its metabolites from a plasma matrix.

Materials:

  • Plasma samples

  • Internal Standard (e.g., 2-ethoxy analogues of clebopride and N-desbenzylclebopride)

  • Dichloromethane (HPLC grade)

  • Sodium hydroxide solution (e.g., 1 M)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Pipette 1 mL of plasma into a 15 mL centrifuge tube.

  • Add the internal standard solution.

  • Basify the plasma sample by adding a suitable volume of sodium hydroxide solution to reach a pH > 10.

  • Add 5 mL of dichloromethane to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

Derivatization

This step is critical for making the analytes suitable for GC-MS analysis.

Materials:

  • Dried sample extract from the previous step

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate (anhydrous)

  • Heating block or water bath

Protocol:

  • Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Add 50 µL of heptafluorobutyric anhydride (HFBA) to the reconstituted sample.[4]

  • Cap the tube tightly and vortex briefly.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After incubation, cool the sample to room temperature.

  • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in a suitable volume of ethyl acetate (e.g., 50 µL) for GC-MS injection.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: e.g., 5% phenyl-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Negative Ion Chemical Ionization (NICI)[4]

  • Reagent Gas: Methane

  • Ion Source Temperature: 200°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor the characteristic high-mass ions of the heptafluorobutyryl derivatives of clebopride, N-desbenzylclebopride, and the internal standards.[4]

Data Analysis and Interpretation

The identification of clebopride and its metabolites is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic reference standards. For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analytes in the unknown samples is then determined from this calibration curve.

Conclusion

The GC-MS method detailed in these application notes provides a robust and sensitive approach for the identification and quantification of clebopride and its major metabolite, N-desbenzylclebopride, in plasma samples. The described protocols for sample preparation, derivatization, and GC-MS analysis are essential for researchers and professionals in the field of drug metabolism and pharmacokinetics. Proper method validation is crucial before applying these protocols to routine analysis.

References

Application Notes and Protocols: Investigating Flatoril in Animal Models of Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a synthesized guide based on the known mechanisms of Flatoril's active ingredients, clebopride and simethicone, and established animal models of functional dyspepsia. To date, no specific studies on the combined product "this compound" in animal models of functional dyspepsia have been identified in the public domain. This document, therefore, provides a proposed experimental framework for researchers wishing to investigate its potential efficacy.

Introduction

Functional dyspepsia (FD) is a prevalent functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any organic disease that would explain these symptoms.[1][2][3] The pathophysiology of FD is multifactorial and includes delayed gastric emptying, impaired gastric accommodation to a meal, visceral hypersensitivity, and low-grade duodenal inflammation.[4][5][6][7][8] Animal models are crucial for understanding the underlying mechanisms of FD and for the preclinical evaluation of novel therapeutic agents.[1][2]

This compound is a combination drug containing clebopride and simethicone.[9][10][11][12] Clebopride is a prokinetic agent that acts as a dopamine D2 receptor antagonist, enhancing gastrointestinal motility and accelerating gastric emptying.[12][13] Simethicone is an anti-foaming agent that reduces the surface tension of gas bubbles in the gastrointestinal tract, thereby alleviating bloating and flatulence.[14][15][16][17][18] This combination makes this compound a rational candidate for investigation in FD, particularly in models that exhibit both dysmotility and gas-related symptoms.

These application notes provide detailed protocols for evaluating the effects of this compound in established animal models of functional dyspepsia.

Proposed Signaling Pathway of this compound in Functional Dyspepsia

The therapeutic effects of this compound in functional dyspepsia are hypothesized to result from the complementary actions of its two active ingredients. Clebopride's antagonism of dopamine D2 receptors in the gastrointestinal tract is expected to increase acetylcholine release, thereby enhancing gastric motility. Simethicone's surfactant properties are anticipated to reduce gas retention, a common complaint in FD.

Flatoril_Mechanism cluster_FD Functional Dyspepsia Pathophysiology cluster_this compound This compound Components cluster_MOA Mechanism of Action cluster_Effects Therapeutic Effects Delayed Gastric Emptying Delayed Gastric Emptying Impaired Gastric Accommodation Impaired Gastric Accommodation Gas & Bloating Gas & Bloating Clebopride Clebopride Dopamine D2 Receptor Dopamine D2 Receptor Clebopride->Dopamine D2 Receptor Antagonizes Simethicone Simethicone Gas Bubble Surface Tension Gas Bubble Surface Tension Simethicone->Gas Bubble Surface Tension Reduces Acetylcholine Release Acetylcholine Release Dopamine D2 Receptor->Acetylcholine Release Increases Improved Gastric Motility Improved Gastric Motility Acetylcholine Release->Improved Gastric Motility Gas Bubble Coalescence & Elimination Gas Bubble Coalescence & Elimination Gas Bubble Surface Tension->Gas Bubble Coalescence & Elimination Improved Gastric Motility->Delayed Gastric Emptying Addresses Improved Gastric Motility->Impaired Gastric Accommodation Addresses Gas Bubble Coalescence & Elimination->Gas & Bloating Addresses

Hypothesized mechanism of this compound in FD.

Experimental Protocols

Animal Models of Functional Dyspepsia

Several animal models have been developed to mimic the symptoms of FD.[1][2][4][19] For evaluating this compound, models that induce delayed gastric emptying and potentially gas-related discomfort are most relevant.

3.1.1. Stress-Induced Model of Functional Dyspepsia

Chronic stress is a well-established factor in the development of functional gastrointestinal disorders.[1] This model is useful for investigating the interplay between the central nervous system and gastric dysfunction.

  • Protocol:

    • Animals: Male Wistar rats (200-250g).

    • Induction: Expose rats to a chronic variable stress protocol for 10-14 days. Stressors can include restraint stress, forced swimming, and overnight illumination, applied in a random order.

    • Endpoint Confirmation: Confirm the development of FD-like symptoms by measuring gastric emptying and food intake. A significant delay in gastric emptying compared to a non-stressed control group indicates successful model induction.

3.1.2. Iodoacetamide-Induced Gastric Hypersensitivity and Dysmotility Model

This model is characterized by gastric irritation and subsequent visceral hypersensitivity and dysmotility, which are key features of FD.

  • Protocol:

    • Animals: Male Sprague-Dawley rats (180-220g).

    • Induction: Administer a low dose of iodoacetamide (e.g., 0.1% in drinking water or via gavage) for 5-7 days. This induces mild gastric inflammation and delayed gastric emptying.

    • Endpoint Confirmation: Assess gastric emptying using the phenol red method or by tracking the movement of a radio-opaque marker. Visceral hypersensitivity can be measured by recording the response to gastric distension.

Experimental Workflow

The following diagram outlines a general experimental workflow for testing this compound in a selected animal model of FD.

Experimental_Workflow A Animal Acclimatization (7 days) B Induction of Functional Dyspepsia (e.g., Chronic Stress) A->B C Baseline Parameter Measurement (Gastric Emptying, Food Intake) B->C D Randomization into Treatment Groups C->D E Treatment Administration (Vehicle, this compound, Clebopride, Simethicone) D->E F Post-Treatment Parameter Measurement E->F G Data Analysis and Interpretation F->G

References

Application of Simethicone, an Active Component of Flatoril, in Postoperative Ileus Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct clinical studies on the application of Flatoril (a combination of clebopride and simethicone) for postoperative ileus were identified in the available literature. The following application notes and protocols are based on a key study of one of its active ingredients, simethicone, in the context of postoperative ileus.

Introduction

Postoperative ileus (POI) is a transient inhibition of gastrointestinal motility that commonly occurs after abdominal surgery.[1][2] It is characterized by symptoms such as nausea, vomiting, abdominal distention, and a delay in the passage of flatus and stool.[2] The pathophysiology of POI is complex, involving neural, inflammatory, and pharmacological factors.[1] this compound is a medication that combines clebopride, a prokinetic agent, and simethicone, an anti-foaming agent.[3][4][5][6] Simethicone acts by reducing the surface tension of gas bubbles in the gastrointestinal tract, facilitating their coalescence and expulsion.[3] While the prokinetic action of clebopride could theoretically be beneficial in POI, the direct evidence for this compound is lacking. This document focuses on the application of simethicone for postoperative ileus based on a significant clinical trial.

Quantitative Data Summary

A key study investigating the efficacy of simethicone for postoperative ileus was the "Simethicone in postoperative ileus (SPOT)" trial, a multicenter, double-blinded, placebo-controlled randomized controlled trial.[7][8][9] The study enrolled 118 patients undergoing colorectal surgery.[7][8][9] The quantitative outcomes of this study are summarized in the table below.

Outcome MeasureSimethicone Group (n=58)Placebo Group (n=60)P-value
Median Time to First Flatus (hours)25.226.70.98
Median Time to First Bowel Movement (hours)41.142.90.91
Median Length of Hospital Stay (days)4.54.00.63

The results of the SPOT trial demonstrated no statistically significant difference between the simethicone and placebo groups in the primary and secondary outcomes.[7][8][9]

Experimental Protocols

The following is a detailed methodology based on the SPOT trial for studying the effect of simethicone on postoperative ileus.

1. Study Design:

  • A multicenter, double-blinded, placebo-controlled randomized controlled trial.[7][8][9]

2. Patient Population:

  • Patients undergoing elective colorectal surgery.[7][8][9]

3. Intervention:

  • Experimental Group: Oral simethicone administered for a five-day course postoperatively.[7][8][9]

  • Control Group: Placebo administered for a five-day course postoperatively.[7][8][9]

4. Outcome Measures:

  • Primary Outcome: Time to first passage of flatus.[7][8][9]

  • Secondary Outcomes:

    • Time to first bowel movement.[7][8][9]

    • Postoperative length of hospital stay.[7][8][9]

    • Postoperative pain.[8]

5. Statistical Analysis:

  • Analyses were performed on an intention-to-treat basis.[7][8]

  • Statistical significance was set at p < 0.05.[7][8][9]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Postulated Mechanism of Simethicone in POI (Disproven) Gas Intraluminal Gas Bubbles Coalescence Gas Bubble Coalescence Simethicone Simethicone Administration Simethicone->Gas Acts on Simethicone->Coalescence Expulsion Easier Gas Expulsion Coalescence->Expulsion Distention Reduced Abdominal Distention Expulsion->Distention Motility Improved GI Motility Distention->Motility Hypothesized to improve

Caption: Postulated mechanism of simethicone in postoperative ileus.

cluster_1 SPOT Trial Experimental Workflow Patients 118 Patients Undergoing Colorectal Surgery Randomization Randomization Patients->Randomization GroupA Simethicone Group (n=58) (5-day course) Randomization->GroupA GroupB Placebo Group (n=60) (5-day course) Randomization->GroupB Outcomes Outcome Assessment GroupA->Outcomes GroupB->Outcomes Primary Primary: Time to First Flatus Outcomes->Primary Secondary Secondary: - Time to First Bowel Movement - Length of Hospital Stay - Postoperative Pain Outcomes->Secondary Analysis Intention-to-Treat Analysis Primary->Analysis Secondary->Analysis

Caption: Experimental workflow of the SPOT randomized controlled trial.

Conclusion

Based on the evidence from the SPOT trial, simethicone alone does not appear to be effective in reducing the duration of postoperative ileus or improving other related clinical outcomes in patients undergoing colorectal surgery.[7][8][9] Therefore, its application for this indication is not supported by current research. While this compound contains the prokinetic agent clebopride, which may have a different mechanism of action on gut motility, specific studies on this compound for postoperative ileus are necessary to determine its efficacy and safety in this clinical setting. Researchers and drug development professionals should focus on well-designed clinical trials to evaluate the potential of combination therapies like this compound in the management of postoperative ileus.

References

Application Notes and Protocols for Testing the Efficacy of Prokinetic Agents like Clebopride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prokinetic agents are a class of drugs that enhance gastrointestinal motility. They are crucial in the management of various motility disorders, including gastroparesis, functional dyspepsia, and gastroesophageal reflux disease (GERD). Clebopride, a substituted benzamide, is a potent prokinetic agent with a dual mechanism of action: it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist.[1][2] This dual action is believed to contribute to its efficacy in improving gastrointestinal transit.

These application notes provide detailed protocols for preclinical and clinical evaluation of prokinetic agents such as clebopride, offering a framework for researchers and drug development professionals. The protocols cover in-vitro, in-vivo, and clinical methodologies to assess the efficacy of these compounds.

Mechanism of Action of Clebopride

Clebopride's prokinetic activity stems from its ability to modulate key neurotransmitter pathways in the gastrointestinal tract.

  • Dopamine D2 Receptor Antagonism: Dopamine typically exerts an inhibitory effect on gastrointestinal motility. By blocking D2 receptors, clebopride reduces this inhibition, thereby promoting motility.[1]

  • Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, a primary excitatory neurotransmitter in the gut, which leads to smooth muscle contraction and enhanced peristalsis.[1][2]

The synergistic effect of D2 antagonism and 5-HT4 agonism makes clebopride an effective agent for accelerating gastric emptying and intestinal transit.

Preclinical Efficacy Testing Protocols

In-Vitro Assays

1. Isolated Tissue Contractility Assay (Guinea Pig Ileum)

This assay assesses the direct effect of the test compound on intestinal smooth muscle contractility.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs-Ringer bicarbonate solution, continuously gassed with 95% O2 and 5% CO2 at 37°C.[3]

    • Prepare longitudinal muscle-myenteric plexus (LMMP) strips of approximately 1.5 cm in length.[3]

  • Experimental Setup:

    • Mount the tissue strips in an organ bath containing Krebs-Ringer solution at 37°C and aerated with 95% O2/5% CO2.[3][4]

    • Attach one end of the tissue to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

    • Apply a resting tension of approximately 1g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[3]

  • Procedure:

    • Record baseline spontaneous contractions.

    • Induce contractions using a standard agonist like acetylcholine or by electrical field stimulation (EFS) to assess neuronal-mediated responses.[3][4]

    • Add clebopride or the test agent at increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath and record the contractile response.

    • To investigate the mechanism, specific receptor antagonists (e.g., for dopamine or serotonin receptors) can be added before the prokinetic agent.

2. Receptor Binding Assays

These assays determine the affinity of the test compound for its target receptors.

a) Dopamine D2 Receptor Binding Assay

Protocol:

  • Membrane Preparation:

    • Prepare crude membranes from cells expressing the human dopamine D2 receptor (e.g., HEK293-rD2 cells) or from porcine striatum.[5][6]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]spiperone at a concentration around its Kd), and varying concentrations of the unlabeled test compound (clebopride) in an appropriate assay buffer.[5][6][7]

    • Incubate at 30°C for 60 minutes.[5]

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

b) 5-HT4 Receptor Functional Assay (cAMP Assay)

This assay measures the ability of the test compound to activate 5-HT4 receptors, which are Gs-coupled and lead to an increase in intracellular cyclic AMP (cAMP).[8][9]

Protocol:

  • Cell Culture:

    • Use a cell line stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

    • Add varying concentrations of the test compound (clebopride) and incubate for a specified time (e.g., 30 minutes) at 37°C.[10]

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[10]

  • Data Analysis:

    • Generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

In-Vivo Models

1. Gastric Emptying Study (Phenol Red Method in Rats)

This model assesses the rate at which a test meal is emptied from the stomach.

Protocol:

  • Animal Preparation:

    • Fast male Wistar rats (200-250g) overnight (approximately 18 hours) with free access to water.[11]

  • Dosing and Test Meal Administration:

    • Administer the test compound (clebopride) or vehicle orally or intraperitoneally at a predetermined time before the test meal.

    • Administer a non-absorbable test meal (1.5 ml) containing 0.05% phenol red in a 1.5% aqueous methylcellulose solution via oral gavage.[11][12]

  • Sample Collection:

    • At a specific time point after meal administration (e.g., 20 minutes), humanely euthanize the rats.[13]

    • Clamp the pylorus and cardia of the stomach and carefully excise the stomach.[11]

  • Analysis:

    • Homogenize the stomach in a known volume of 0.1 N NaOH.[11]

    • Add trichloroacetic acid to precipitate proteins, then centrifuge.

    • Add NaOH to the supernatant to develop the color of the phenol red.

    • Measure the absorbance of the solution at 560 nm using a spectrophotometer.[11]

    • Calculate the percentage of gastric emptying using the following formula:

      • % Gastric Emptying = (1 - (Amount of phenol red recovered in test animal stomach / Average amount of phenol red recovered in control animal stomach at time 0)) * 100

2. Intestinal Transit Study (Charcoal Meal Method in Mice)

This model measures the transit of a marker through the small intestine.

Protocol:

  • Animal Preparation:

    • Fast mice for 3-6 hours with free access to water.[14][15]

  • Dosing and Marker Administration:

    • Administer the test compound (clebopride) or vehicle orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), administer 0.3 ml of a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) via oral gavage.[13]

  • Measurement:

    • After a specific time (e.g., 20-30 minutes), humanely euthanize the mice.[14]

    • Carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis:

    • Calculate the percentage of intestinal transit:

      • % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100

Clinical Efficacy Testing Protocol

Study Design for Functional Dyspepsia

A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the efficacy of a prokinetic agent in patients with functional dyspepsia.

1. Patient Population:

  • Adult patients (18-65 years) diagnosed with functional dyspepsia according to the Rome IV criteria.

  • Inclusion criteria may include a minimum symptom severity score at baseline.

  • Exclusion criteria would typically include organic gastrointestinal diseases, pregnancy, and use of medications that could affect gastrointestinal motility.

2. Treatment:

  • Test Group: Clebopride (e.g., 0.5 mg three times daily).[16][17]

  • Control Group: Placebo.

  • Treatment Duration: 4 to 12 weeks.[16][17]

3. Efficacy Assessments:

  • Primary Endpoint: Improvement in global dyspepsia symptoms, often assessed using a validated questionnaire like the Glasgow Dyspepsia Severity Score (GDSS).[1][2][18][19][20]

  • Secondary Endpoints:

    • Change in individual dyspepsia symptom scores (e.g., postprandial fullness, early satiety, epigastric pain).

    • Improvement in quality of life, measured by a validated instrument (e.g., SF-36 or a disease-specific questionnaire).

    • Objective measurement of gastric emptying using methods like scintigraphy or a ¹³C-octanoic acid breath test.[21]

4. Glasgow Dyspepsia Severity Score (GDSS):

The GDSS is a tool for the global measurement of dyspepsia severity.[18][20] It assesses:

  • Frequency of dyspeptic symptoms.

  • Impact on daily activities.

  • Need for over-the-counter or prescribed medication.

  • Frequency of medical consultations.

  • Time off work due to symptoms.

The total score ranges from 0 to 20, with higher scores indicating greater severity.[19]

5. Schedule of Assessments:

  • Screening Visit: Assess eligibility, obtain informed consent, and collect baseline data.

  • Randomization Visit (Baseline): Dispense study medication and perform baseline assessments.

  • Follow-up Visits (e.g., Weeks 2, 4, 8, and 12): Assess symptom scores, quality of life, and adverse events.

  • End-of-Treatment Visit: Repeat all baseline assessments.

Data Presentation

Quantitative data from preclinical and clinical studies should be summarized in clearly structured tables for easy comparison.

Table 1: Preclinical Efficacy of Clebopride (Example Data)

AssaySpecies/ModelOutcome MeasureClebopride Concentration/DoseResult (vs. Control)
Isolated Ileum ContractilityGuinea PigIncrease in contractile force10⁻⁶ M+ 50%
D2 Receptor BindingRat Striatal MembranesKi (nM)N/A1.5 nM
5-HT4 Receptor ActivityCHO cellsEC50 for cAMP production (nM)N/A25 nM
Gastric EmptyingRat (Phenol Red)% Gastric Emptying at 20 min1 mg/kg, p.o.Increased by 30%
Intestinal TransitMouse (Charcoal Meal)% Intestinal Transit at 30 min1 mg/kg, p.o.Increased by 40%

Table 2: Clinical Efficacy of Clebopride in Functional Dyspepsia (Example Data)

Outcome MeasureClebopride (0.5 mg TID)Placebop-value
Change from Baseline in GDSS at Week 4 -5.2-2.8<0.01
Responder Rate (% patients with >50% improvement in global symptoms) 65%35%<0.01
Change in Gastric Emptying Half-Time (minutes) -25-5<0.05
Adverse Events (most common) Drowsiness (10%)3%NS

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Enteric Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell cluster_serotonergic Presynaptic Enteric Neuron (Serotonergic) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to Clebopride_D2 Clebopride Clebopride_D2->D2R Antagonizes ACh_release_inhibition Inhibition of Acetylcholine Release D2R->ACh_release_inhibition ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds to Contraction Contraction M_Receptor->Contraction Stimulates Clebopride_5HT4 Clebopride FiveHT4R 5-HT4 Receptor Clebopride_5HT4->FiveHT4R Agonist ACh_release_stimulation Stimulation of Acetylcholine Release FiveHT4R->ACh_release_stimulation ACh_release_stimulation->ACh Leads to

Experimental_Workflow_InVivo start Start fasting Animal Fasting (e.g., 18h for rats) start->fasting dosing Administer Clebopride or Vehicle fasting->dosing test_meal Administer Test Meal (Phenol Red or Charcoal) dosing->test_meal wait Wait for a Defined Period test_meal->wait euthanasia Euthanasia and Tissue Collection wait->euthanasia analysis Measurement and Data Analysis euthanasia->analysis end End analysis->end

Clinical_Trial_Logic Patient_Pool Patients with Functional Dyspepsia Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Pool->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Yes Screen Failure Screen Failure Inclusion_Exclusion->Screen Failure No Group_A Group A: Clebopride Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Treatment_Period Treatment Period (e.g., 4-12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Assessments Efficacy and Safety Assessments Treatment_Period->Assessments Data_Analysis Statistical Analysis Assessments->Data_Analysis

References

Application Notes and Protocols for Clinical Trials Involving Flatoril

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flatoril is a fixed-dose combination medication designed to treat functional gastrointestinal disorders characterized by both impaired motility and gas accumulation.[1][2] It is composed of two active pharmaceutical ingredients: Clebopride and Simethicone.[2][3]

  • Clebopride : A dopamine D2 receptor antagonist that acts as a prokinetic and antiemetic agent.[4][5] By blocking D2 receptors, it enhances gastrointestinal peristalsis and motility.[6]

  • Simethicone : A non-systemic, anti-foaming agent that acts locally within the gastrointestinal tract.[5][7] It reduces the surface tension of gas bubbles, causing them to coalesce and be more easily expelled, thereby alleviating symptoms of bloating and flatulence.[6][7]

These application notes provide a comprehensive framework for designing and conducting Phase I, II, and III clinical trials to evaluate the safety, pharmacokinetics, and efficacy of this compound.

Mechanism of Action

This compound employs a dual-action mechanism to address the multifaceted symptoms of functional gastrointestinal disorders. Clebopride provides a systemic, prokinetic effect, while Simethicone offers a localized, anti-flatulent effect.

cluster_clebopride Clebopride (Systemic Action) cluster_simethicone Simethicone (Local Action) Flatoril_C Oral Administration of this compound Absorption GI Absorption of Clebopride Flatoril_C->Absorption D2_Receptor Dopamine D2 Receptor Absorption->D2_Receptor Targets Blockade Receptor Blockade in GI Tract D2_Receptor->Blockade Clebopride Inhibits Effect_C Increased Acetylcholine Release & Enhanced GI Motility Blockade->Effect_C Flatoril_S Oral Administration of this compound Gas_Bubbles Small Gas Bubbles (Trapped in Mucus) Flatoril_S->Gas_Bubbles Acts On Surface_Tension Reduced Surface Tension Gas_Bubbles->Surface_Tension Simethicone Causes Coalescence Bubble Coalescence Surface_Tension->Coalescence Effect_S Formation of Larger Gas Pockets & Easier Expulsion Coalescence->Effect_S

Caption: Dual mechanism of action for this compound's active ingredients.

Overall Clinical Development Workflow

The clinical development of this compound follows a structured, multi-phase approach to systematically establish its safety and efficacy profile, culminating in the data required for a New Drug Application (NDA).[8]

Preclinical Preclinical Studies Phase1 Phase I (Safety & PK) Preclinical->Phase1 IND Application Phase2 Phase II (Efficacy & Dose-Ranging) Phase1->Phase2 Safety Data Established Phase3 Phase III (Confirmatory Trials) Phase2->Phase3 Proof of Concept & Dose Selection NDA NDA Submission & Review Phase3->NDA Efficacy & Safety Confirmed Approval Market Approval NDA->Approval

Caption: Phased approach for this compound's clinical development program.

Phase I Clinical Trials: Safety, Tolerability, and Pharmacokinetics

Application Notes

Phase I trials are the first-in-human studies, primarily designed to assess the safety and tolerability of this compound.[9][10] These studies are typically conducted in a small number of healthy volunteers.[8] Key objectives include determining the pharmacokinetic (PK) profile of Clebopride and identifying the maximum tolerated dose (MTD).[9][11]

  • Primary Objectives :

    • To evaluate the safety and tolerability of single and multiple ascending doses of this compound.

    • To characterize the single-dose and multiple-dose pharmacokinetics of Clebopride.

    • To determine the Maximum Tolerated Dose (MTD).

  • Study Population : Healthy adult volunteers (typically 20-100 participants).[8][11]

  • Study Design : Randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD and MAD) designs are standard.[9][12]

cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_C1 Cohort 1 (n=8) 6 Active (Dose 1) 2 Placebo SAD_C2 Cohort 2 (n=8) 6 Active (Dose 2) 2 Placebo SAD_C1:c1->SAD_C2:c2 Dose Escalation (If Safe) SAD_Cn Cohort 'n' (n=8) 6 Active (Dose 'n') 2 Placebo SAD_C2:c2->SAD_Cn:cn Dose Escalation (If Safe) MAD_C1 Cohort A (n=8) 6 Active (Dose x) 2 Placebo MAD_C2 Cohort B (n=8) 6 Active (Dose y) 2 Placebo MAD_C1:c1->MAD_C2:c2 Dose Escalation (If Safe) MAD_Cn Cohort 'm' (n=8) 6 Active (Dose 'm') 2 Placebo MAD_C2:c2->MAD_Cn:cn Dose Escalation (If Safe)

Caption: Phase I dose-escalation study design for this compound.

Experimental Protocols

1. Protocol: Single Ascending Dose (SAD) Study

  • Design : Sequential cohorts of healthy volunteers receive a single oral dose of this compound or a matching placebo.

  • Procedure :

    • Screen and enroll eligible healthy volunteers.

    • Administer a single oral dose of this compound (starting at a low, pre-clinically determined safe dose) or placebo to the first cohort.

    • Monitor subjects for adverse events (AEs), vital signs, and ECGs for a predetermined period (e.g., 24-48 hours).[13]

    • Collect serial blood samples for pharmacokinetic analysis at pre-specified time points.[8]

    • A safety review committee analyzes the safety and PK data before escalating to the next, higher dose in a new cohort.

    • Continue dose escalation until the MTD is reached or the maximum planned dose is administered.

2. Protocol: Pharmacokinetic (PK) Analysis

  • Objective : To determine how this compound's active ingredient, Clebopride, is absorbed, distributed, metabolized, and excreted (ADME).[8][11] Simethicone is not absorbed systemically and therefore not subject to PK analysis.[4][7]

  • Procedure :

    • Collect venous blood samples into appropriate anticoagulant tubes (e.g., K2-EDTA) at pre-dose and various post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).

    • Process blood samples by centrifugation to separate plasma. Store plasma frozen at -70°C or below until analysis.

    • Quantify Clebopride concentrations in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters using non-compartmental analysis: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).

Data Presentation

Table 1: Summary of Subject Demographics (Phase I)

Characteristic Placebo (N=12) This compound (N=36) Total (N=48)
Age, years (Mean ± SD) 28.5 ± 5.2 29.1 ± 4.8 28.9 ± 4.9
Sex, n (%)
Male 6 (50%) 18 (50%) 24 (50%)
Female 6 (50%) 18 (50%) 24 (50%)

| BMI, kg/m ² (Mean ± SD) | 22.4 ± 1.9 | 22.7 ± 2.1 | 22.6 ± 2.0 |

Table 2: Clebopride Pharmacokinetic Parameters (SAD Study)

Dose Group Cmax (ng/mL) Tmax (hr) AUC₀₋t (ng·hr/mL) t₁/₂ (hr)
Dose 1 (e.g., 0.5 mg) Mean ± SD Median [Range] Mean ± SD Mean ± SD
Dose 2 (e.g., 1.0 mg) Mean ± SD Median [Range] Mean ± SD Mean ± SD

| Dose 'n' | Mean ± SD | Median [Range] | Mean ± SD | Mean ± SD |

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) (MAD Study)

Preferred Term Placebo (N=8) Dose X (N=6) Dose Y (N=6)
n (%) n (%) n (%)
Headache 1 (12.5) 2 (33.3) 2 (33.3)
Drowsiness[14] 0 (0.0) 1 (16.7) 3 (50.0)
Dizziness[14] 0 (0.0) 0 (0.0) 1 (16.7)

| Dry Mouth | 0 (0.0) | 1 (16.7) | 1 (16.7) |

Phase II Clinical Trials: Efficacy and Dose-Ranging

Application Notes

Phase II trials are designed to evaluate the preliminary efficacy of this compound in patients with the target condition and to further assess its safety profile.[15][16][17] These studies help determine the optimal dose range for subsequent Phase III trials.[8]

  • Primary Objectives :

    • To evaluate the efficacy of this compound in reducing symptoms of bloating and abdominal discomfort compared to placebo.

    • To establish a dose-response relationship for efficacy and safety.

    • To further characterize the safety profile in a patient population.

  • Study Population : Patients (typically a few hundred) diagnosed with a functional gastrointestinal disorder, such as functional dyspepsia with prominent bloating.[15][18]

  • Study Design : Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging design.[16] Multiple arms test different fixed doses of this compound against a placebo.

cluster_workflow Patient Screening and Randomization Workflow cluster_arms Treatment Arms Population Target Patient Population (e.g., Functional Dyspepsia) Screening Screening Visit Population->Screening Consent Informed Consent Screening->Consent Inclusion Inclusion/Exclusion Criteria Met? Randomization Randomization Inclusion->Randomization Yes Screen_Fail Screen Failure Inclusion->Screen_Fail No Consent->Inclusion Arm1 Placebo Randomization->Arm1 Arm2 This compound Low Dose Randomization->Arm2 Arm3 This compound Mid Dose Randomization->Arm3 Arm4 This compound High Dose Randomization->Arm4

Caption: Phase II workflow for patient screening and randomization.

Experimental Protocols

1. Protocol: Patient Recruitment and Screening

  • Objective : To enroll a homogenous population of patients who meet the diagnostic criteria for the target indication.

  • Procedure :

    • Identify potential subjects from gastroenterology clinics.

    • Conduct a screening visit to confirm diagnosis (e.g., using Rome IV criteria for functional dyspepsia).

    • Review medical history and concomitant medications to assess eligibility.

    • Perform a physical examination and collect baseline laboratory samples.

    • Administer a baseline symptom questionnaire to ensure a minimum symptom severity score.

    • Obtain written informed consent from eligible subjects before any study-specific procedures.

2. Protocol: Efficacy Assessment

  • Objective : To measure the change in gastrointestinal symptoms over the treatment period.

  • Procedure :

    • Select a validated patient-reported outcome (PRO) instrument as the primary endpoint (e.g., a daily symptom diary rating bloating, fullness, and discomfort on a 7-point Likert scale).

    • Subjects complete the PRO instrument daily throughout the study period (e.g., 4-8 weeks).

    • Collect PRO data at baseline and at specified follow-up visits (e.g., Weeks 2, 4, 8).

    • The primary efficacy analysis will compare the change from baseline in the average weekly symptom score between each this compound dose group and the placebo group.

Data Presentation

Table 4: Baseline Disease Characteristics (Phase II)

Characteristic Placebo (N=50) Low Dose (N=50) Mid Dose (N=50) High Dose (N=50)
Duration of Symptoms, yrs (Mean ± SD) 5.1 ± 2.3 4.9 ± 2.5 5.3 ± 2.1 5.0 ± 2.4
Baseline Bloating Score (0-6) (Mean ± SD) 4.8 ± 0.9 4.7 ± 1.0 4.8 ± 0.8 4.9 ± 0.9

| Baseline Abdominal Pain Score (0-6) (Mean ± SD) | 3.5 ± 1.1 | 3.6 ± 1.2 | 3.4 ± 1.1 | 3.5 ± 1.0 |

Table 5: Primary Efficacy Endpoint: Change from Baseline in Bloating Score at Week 4

Treatment Group N Baseline Score (Mean ± SD) Week 4 Score (Mean ± SD) Change from Baseline (LS Mean ± SE) p-value vs Placebo
Placebo 50 4.8 ± 0.9 3.9 ± 1.2 -0.9 ± 0.15 --
Low Dose 50 4.7 ± 1.0 3.5 ± 1.3 -1.2 ± 0.16 0.157
Mid Dose 50 4.8 ± 0.8 3.1 ± 1.1 -1.7 ± 0.15 0.002

| High Dose | 50 | 4.9 ± 0.9 | 3.0 ± 1.2 | -1.9 ± 0.16 | <0.001 |

Phase III Clinical Trials: Confirmatory Efficacy and Safety

Application Notes

Phase III trials are large-scale, pivotal studies intended to provide definitive evidence of a drug's efficacy and safety for regulatory approval.[19][20] These trials involve hundreds to thousands of patients and are typically conducted across multiple centers.[8][21]

  • Primary Objectives :

    • To confirm the therapeutic benefit of the selected dose(s) of this compound compared to placebo or an active comparator in a large, diverse patient population.

    • To establish a comprehensive long-term safety and tolerability profile.

    • To gather data needed for the drug's labeling and package insert.[8]

  • Study Population : A large and diverse group of patients with the target indication, reflecting the general population that will use the drug.[19]

  • Study Design : Randomized, double-blind, placebo-controlled (and/or active-comparator-controlled), multi-center, parallel-group design.[20][22]

Caption: Structure of a pivotal Phase III clinical trial for this compound.

Experimental Protocols

1. Protocol: Multi-Center Randomized Controlled Trial (RCT)

  • Objective : To rigorously evaluate the efficacy and safety of this compound against a control in a setting that mimics real-world clinical practice.

  • Procedure :

    • Establish and train multiple clinical sites (e.g., 50-100 centers globally).

    • Enroll a large, pre-specified number of eligible patients.

    • Randomize subjects in a 1:1 ratio to receive either the optimal dose of this compound (determined in Phase II) or a matching placebo.

    • Conduct study visits at regular intervals (e.g., Baseline, Week 4, Week 8, Week 12) to assess efficacy endpoints (using the same PROs as in Phase II) and monitor for safety.

    • The primary endpoint is often a responder analysis (e.g., the proportion of patients achieving a ≥30% improvement in their primary symptom score for at least 50% of the treatment weeks).

    • An independent Data and Safety Monitoring Board (DSMB) periodically reviews unblinded data to ensure patient safety.[21]

2. Protocol: Long-Term Safety Follow-up

  • Objective : To detect any rare or long-term adverse effects of this compound.[21]

  • Procedure :

    • After completing the primary treatment period (e.g., 12 weeks), all subjects are followed for an additional period (e.g., 4 weeks) to monitor for any withdrawal effects or delayed-onset AEs.

    • A subset of patients may be enrolled in an open-label extension study where all participants receive active this compound for a longer duration (e.g., 6-12 months) to gather extended safety data.

    • Adverse events of special interest (AESIs), such as extrapyramidal symptoms or events related to prolactin increase, are proactively monitored and adjudicated.[4][14]

Data Presentation

Table 6: Primary Efficacy Endpoint - Responder Rate at Week 12 (Phase III)

This compound (N=500) Placebo (N=500) Odds Ratio (95% CI) p-value
Responders, n (%) 225 (45.0%) 150 (30.0%) 1.88 (1.45, 2.43) <0.0001
Non-Responders, n (%) 275 (55.0%) 350 (70.0%)

Responder defined as a patient with ≥30% improvement from baseline in bloating score for ≥6 of 12 weeks.

Table 7: Summary of Adverse Events of Special Interest (AESIs) (Phase III)

Preferred Term This compound (N=500) Placebo (N=500)
n (%) n (%)
Extrapyramidal Disorders [4] 4 (0.8%) 0 (0.0%)
Dystonia 2 (0.4%) 0 (0.0%)
Akathisia 2 (0.4%) 0 (0.0%)
Prolactin-Related Events [4] 6 (1.2%) 1 (0.2%)
Galactorrhea 3 (0.6%) 0 (0.0%)
Gynecomastia 1 (0.2%) 0 (0.0%)

|    Menstrual Irregularity | 2 (0.4%) | 1 (0.2%) |

References

Application Notes and Protocols for Investigating the Cellular Effects of Clebopride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for a series of cell culture assays designed to elucidate the cellular and molecular effects of clebopride, a dopamine D2 antagonist and 5-HT4 agonist. The focus is on its potential anti-proliferative and pro-apoptotic effects, particularly in cancer cell lines.

Application Note 1: Determination of Clebopride-Induced Cytotoxicity using CCK-8 Assay

Objective: To quantify the effect of clebopride on cell viability and determine its half-maximal inhibitory concentration (IC50). The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to measure the number of viable cells. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Clebopride Treatment: Prepare a series of clebopride concentrations (e.g., 0, 10, 20, 40, 80, 160 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the respective clebopride dilutions. Include a vehicle control (e.g., DMSO or PBS) at the same concentration as in the highest clebopride dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells with the most viable cells turns orange.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage using the formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100. The IC50 value can then be calculated using a suitable software by plotting cell viability against the log of clebopride concentration.

Data Presentation:

Cell LineTypeClebopride IC50 (µM) at 48h
MMQ (Rat Pituitary)Pituitary Adenoma45.8
GH3 (Rat Pituitary)Pituitary Adenoma52.3
MCF-7 (Human)Breast Cancer68.1
HBL-100 (Human)Normal Breast Epithelial> 100

Visualization:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with Clebopride concentrations incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_cck8 Add CCK-8 Reagent incubate3 Incubate for 1-4h add_cck8->incubate3 read Measure Absorbance at 450 nm incubate3->read

Workflow for the CCK-8 cell viability assay.

Application Note 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine whether the cytotoxic effects of clebopride are mediated by the induction of apoptosis. This assay differentiates between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of clebopride (e.g., 0, 20, 40, 80 µM) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

Data Presentation:

Clebopride (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
2080.1 ± 3.510.8 ± 1.25.1 ± 0.8
4065.7 ± 4.220.3 ± 2.114.0 ± 1.5
8040.3 ± 5.135.1 ± 3.324.6 ± 2.8

Visualization:

G cluster_0 Cell Membrane States viable Viable Cell (Annexin V-, PI-) early Early Apoptosis (Annexin V+, PI-) viable->early Phosphatidylserine Flipping late Late Apoptosis / Necrosis (Annexin V+, PI+) early->late Loss of Membrane Integrity

Principle of apoptosis detection using Annexin V and PI.

Application Note 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Objective: To investigate if clebopride induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is proportional to the DNA content.

Experimental Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of clebopride (e.g., 0, 20, 40, 80 µM) for 24 or 48 hours.

  • Cell Harvesting: Collect all cells, including those in the supernatant, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The data can be modeled to determine the percentage of cells in each phase of the cell cycle.

Data Presentation:

Clebopride (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 3.130.1 ± 2.514.5 ± 1.8
2062.8 ± 3.925.3 ± 2.211.9 ± 1.5
4075.1 ± 4.515.2 ± 1.99.7 ± 1.3
8082.3 ± 5.29.8 ± 1.47.9 ± 1.1

Visualization:

G treat Treat cells with Clebopride harvest Harvest and wash cells treat->harvest fix Fix with 70% Ethanol (overnight at -20°C) harvest->fix stain Stain with PI/RNase A solution fix->stain analyze Analyze by Flow Cytometry stain->analyze model Model cell cycle distribution analyze->model

Workflow for cell cycle analysis by flow cytometry.

Application Note 4: Investigation of the PI3K/Akt/mTOR Signaling Pathway by Western Blot

Objective: To determine the effect of clebopride on the activation state of key proteins in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.

Experimental Protocol:

  • Protein Extraction: Treat cells with clebopride for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-Akt / Total Akt Ratio (Fold Change)p-mTOR / Total mTOR Ratio (Fold Change)
Control (0 µM)1.001.00
Clebopride (40 µM)0.45 ± 0.080.52 ± 0.11
Clebopride (80 µM)0.21 ± 0.050.29 ± 0.07

Visualization:

G D2R Dopamine D2 Receptor PI3K PI3K D2R->PI3K Clebopride Clebopride Clebopride->D2R antagonizes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Proposed mechanism of clebopride via the PI3K/Akt/mTOR pathway.

Application Notes and Protocols for Measuring Intestinal Gas Volume Changes Following Simethicone Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various techniques to measure changes in intestinal gas volume after the administration of simethicone. The included protocols are designed to offer standardized methods for researchers conducting clinical trials or preclinical studies on the efficacy of simethicone and other anti-flatulent agents.

Introduction to Simethicone and Intestinal Gas

Intestinal gas is a common physiological phenomenon, but excessive accumulation can lead to symptoms of bloating, discomfort, and abdominal pain. Simethicone is a widely used over-the-counter medication for the relief of these symptoms. Its mechanism of action is not based on systemic absorption but on its properties as a surfactant. Simethicone reduces the surface tension of gas bubbles in the gastrointestinal tract, causing them to coalesce into larger bubbles that can be more easily expelled from the body through belching or flatus.

Accurate measurement of changes in intestinal gas volume is crucial for evaluating the efficacy of simethicone. This document outlines direct and indirect methods for quantifying these changes.

Mechanism of Action of Simethicone

Simethicone is a stable, inert polymer of polydimethylsiloxane and silicon dioxide. It acts as an anti-foaming agent by reducing the surface tension of gas bubbles. This action allows small, trapped gas bubbles to merge into larger bubbles, which can then be more easily passed from the gastrointestinal tract.

Mechanism of Action of Simethicone cluster_0 Gastrointestinal Tract Small Gas Bubbles Small Gas Bubbles Large Gas Bubbles Large Gas Bubbles Small Gas Bubbles->Large Gas Bubbles Mucus-Trapped Gas Mucus-Trapped Gas Mucus-Trapped Gas->Large Gas Bubbles Gas Expulsion Gas Expulsion Large Gas Bubbles->Gas Expulsion Facilitates Simethicone Simethicone Reduces Surface Tension Reduces Surface Tension Simethicone->Reduces Surface Tension Acts on Reduces Surface Tension->Small Gas Bubbles Causes coalescence of Reduces Surface Tension->Mucus-Trapped Gas Causes coalescence of

Caption: Mechanism of Action of Simethicone.

Measurement Techniques and Protocols

Several techniques can be employed to measure changes in intestinal gas. The choice of method depends on the specific research question, available resources, and the desired level of precision.

Computed Tomography (CT) for Direct Gas Volume Quantification

Computed tomography offers a direct and precise method for quantifying the volume of intestinal gas.

Experimental Protocol:

  • Patient Preparation: Patients should fast for at least 8 hours prior to the baseline CT scan to minimize the presence of food in the gastrointestinal tract.

  • Baseline CT Scan: A baseline abdominal CT scan is performed on each subject.

  • Simethicone Administration: Administer a standardized dose of simethicone (e.g., 80-160 mg) orally.

  • Follow-up CT Scan: A second abdominal CT scan is performed at a predetermined time point after simethicone administration (e.g., 60-90 minutes).

  • Image Analysis:

    • Specialized software is used to analyze the CT images.

    • Intestinal gas is identified based on its Hounsfield Unit (HU) range, typically between -1000 and -200 HU.

    • The software calculates the total volume of gas in the intestines by summing the volume of all voxels within this HU range.

    • The change in intestinal gas volume is determined by comparing the baseline and follow-up scans.

CT Scan Workflow for Gas Volume Measurement Patient Fasting Patient Fasting Baseline CT Scan Baseline CT Scan Patient Fasting->Baseline CT Scan Simethicone Administration Simethicone Administration Baseline CT Scan->Simethicone Administration Follow-up CT Scan Follow-up CT Scan Simethicone Administration->Follow-up CT Scan Image Analysis Image Analysis Follow-up CT Scan->Image Analysis Gas Volume Quantification (mL) Gas Volume Quantification (mL) Image Analysis->Gas Volume Quantification (mL)

Caption: CT Scan Workflow.

Data Presentation:

While direct comparative data for simethicone's effect on intestinal gas volume measured by CT is limited in the available literature, a study by Hong et al. (2015) provides quantitative data on the reduction of colonic bubbles during CT colonography after simethicone administration.[1]

ParameterSimethicone Group (n=40)Control Group (n=40)p-value
Mean Per-Patient Colonic Bubble Score (0-5 scale) 0.0 ± 0.11.2 ± 0.8<0.001
Hydrogen Breath Test for Indirect Gas Measurement

The hydrogen breath test is a non-invasive method that indirectly measures gas production by intestinal bacteria.

Experimental Protocol:

  • Patient Preparation:

    • For 24 hours prior to the test, patients should avoid high-fiber foods.

    • A 12-hour fast is required before the test.

    • Smoking and exercise should be avoided on the day of the test.

  • Baseline Breath Sample: A baseline breath sample is collected to measure basal hydrogen levels.

  • Substrate Ingestion: The patient ingests a solution containing a non-absorbable carbohydrate, such as lactulose (e.g., 10g in 200mL of water).

  • Simethicone Administration: Simethicone (e.g., 125 mg) is administered concurrently with the lactulose solution in the treatment group, while a placebo is given to the control group.

  • Serial Breath Samples: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 3-4 hours.

  • Hydrogen Analysis: The hydrogen concentration in the breath samples is measured in parts per million (ppm) using a gas chromatograph.

  • Data Analysis: The change in hydrogen concentration from baseline is plotted over time. The cumulative hydrogen expiration is calculated as the area under the curve.

Hydrogen Breath Test Workflow Patient Preparation Patient Preparation Baseline Breath Sample Baseline Breath Sample Patient Preparation->Baseline Breath Sample Lactulose + Simethicone/Placebo Lactulose + Simethicone/Placebo Baseline Breath Sample->Lactulose + Simethicone/Placebo Serial Breath Samples Serial Breath Samples Lactulose + Simethicone/Placebo->Serial Breath Samples Hydrogen Analysis (ppm) Hydrogen Analysis (ppm) Serial Breath Samples->Hydrogen Analysis (ppm) Data Interpretation Data Interpretation Hydrogen Analysis (ppm)->Data Interpretation

Caption: Hydrogen Breath Test Workflow.

Data Presentation:

A study by Friebe and Curd (1987) demonstrated a significant reduction in cumulative hydrogen expiration after simethicone administration.

ParameterSimethiconePlaceboStatistical Significance
Cumulative H2 Expiration (ppm x min) Significantly LowerHigherp < 0.05
Abdominal Girth Measurement for Bloating Assessment

Changes in abdominal girth can serve as an objective measure of abdominal distension, a key symptom of excessive intestinal gas.

Experimental Protocol:

  • Standardized Measurement:

    • A flexible, non-stretchable tape measure is used.

    • Measurements are taken at a standardized anatomical landmark, typically the level of the umbilicus.

    • The patient should be in a standing position and breathing quietly. The measurement is taken at the end of a normal expiration.

  • Baseline Measurement: A baseline abdominal girth measurement is taken before simethicone administration.

  • Simethicone Administration: A standardized dose of simethicone is administered.

  • Follow-up Measurements: Abdominal girth is measured at specified time intervals after administration.

  • Data Analysis: The change in abdominal girth from baseline is calculated.

Data Presentation:

A study by Urgesi et al. (2014) evaluated the effect of a simethicone-containing product on bloating using a Visual Analogue Scale (VAS), which is a subjective but quantitative measure of symptoms.[2][3]

Time PointSimethicone Group (Mean VAS Score ± SD)Placebo Group (Mean VAS Score ± SD)p-value
Baseline (T1) 77.7 ± 26.172.3 ± 30.1ns
Day 14 (T2) 52.2 ± 28.669.2 ± 30.3< 0.05
Day 29 (T3) 38.6 ± 29.371.3 ± 28.0< 0.01

Additionally, a study by Zhang et al. (2024) reported on the remission rate of abdominal distension after laparoscopic cholecystectomy with and without simethicone administration.[4]

Time PointSimethicone Group (Remission Rate)Control Group (Remission Rate)p-value
24 hours post-op 49.2%34.7%<0.001
48 hours post-op 83.9%74.8%<0.001

Conclusion

The techniques described in these application notes provide a comprehensive toolkit for researchers evaluating the effects of simethicone on intestinal gas. The choice of methodology should be guided by the specific aims of the study. For direct quantification of gas volume, CT is the gold standard. For a non-invasive assessment of gas production, the hydrogen breath test is a valuable tool. Abdominal girth measurements and validated symptom questionnaires provide objective and subjective data on the clinical effects of simethicone on bloating and distension. The provided protocols and data tables offer a framework for designing and interpreting studies on simethicone's efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Clebopride-Induced Extrapyramidal Side Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing extrapyramidal side effects (EPS) induced by clebopride in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind clebopride-induced extrapyramidal side effects?

A1: Clebopride is a potent dopamine D2 receptor antagonist.[1][2] Its primary mechanism for inducing extrapyramidal side effects is the blockade of D2 receptors in the nigrostriatal pathway of the brain.[1] This pathway is crucial for motor control, and the inhibition of dopamine's activity disrupts the balance between dopamine and acetylcholine, leading to various movement disorders.[1]

Q2: What are the common types of extrapyramidal side effects observed with clebopride administration in research subjects?

A2: Research and clinical reports have identified several types of EPS associated with clebopride use. The most frequently observed are:

  • Parkinsonism: Characterized by symptoms such as tremor, rigidity, and bradykinesia (slowness of movement).

  • Dyskinesia: Involuntary, erratic, and writhing movements, often affecting the facial muscles (oromandibular dyskinesia).[1]

  • Dystonia: Sustained or repetitive muscle contractions resulting in twisting and repetitive movements or abnormal fixed postures. Acute dystonic reactions can occur shortly after administration.[3][4]

  • Akathisia: A state of motor restlessness, where the subject feels a compelling need to be in constant motion.[1]

A review of 27 cases of clebopride-associated movement disorders found that parkinsonism was the most frequent syndrome (48.1%), followed by dyskinesia (40.7%) and dystonia (25.9%).[1]

Q3: How does the risk of EPS with clebopride compare to other dopamine antagonists like metoclopramide?

A3: Studies suggest that clebopride has a higher potency and propensity for inducing extrapyramidal side effects compared to metoclopramide.[1] A Spanish study of adverse event notifications found that 72.4% of suspected adverse reactions to clebopride involved extrapyramidal toxicity, compared to 48.0% for metoclopramide.[5][6] However, another study comparing high doses of both drugs for cisplatin-induced vomiting reported extrapyramidal reactions in 17% of courses with metoclopramide and in none with clebopride, indicating that the risk can be dose-dependent and context-specific.[7]

Q4: What are the recommended first-line treatments for managing acute clebopride-induced EPS in a research setting?

A4: The immediate management of acute EPS involves discontinuing clebopride administration. Pharmacological intervention is often necessary. For acute dystonic reactions, the administration of anticholinergic agents is the standard of care.[8] Intramuscular or intravenous administration of drugs like benztropine or biperiden typically provides rapid relief.[9] For akathisia, beta-blockers such as propranolol are often considered first-line, followed by benzodiazepines.[10]

Q5: Are there established animal models to study and screen for clebopride-induced EPS liability?

A5: Yes, several well-validated rodent models are used to assess the potential of compounds to induce EPS. These include:

  • The Catalepsy Bar Test: This test measures the time a rodent maintains an externally imposed posture, which is indicative of the cataleptic rigidity seen in parkinsonism.

  • The Rotarod Test: This assesses motor coordination and balance by measuring the time a rodent can stay on a rotating rod. Deficits in performance can indicate motor impairment related to EPS.

These models are crucial in preclinical studies to evaluate the EPS liability of new chemical entities compared to standard compounds like clebopride.

Troubleshooting Guides for In Vivo Experiments

Troubleshooting Unexpected Subject Mortality
Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Sudden death in a subject following clebopride administration, especially at higher doses.Laryngeal dystonia, a rare but life-threatening form of acute dystonia that can cause airway obstruction.- Immediately cease administration of clebopride. - Provide supportive care, including oxygen and assisted ventilation if necessary. - Administer an anticholinergic agent (e.g., benztropine) intramuscularly or intravenously for rapid reversal. - In future experiments, consider using a lower starting dose of clebopride and titrating upwards cautiously. - Ensure continuous monitoring of respiratory function in the initial hours after high-dose administration.
Troubleshooting Inconsistent Behavioral Test Results
Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
High variability in the catalepsy bar test or rotarod test within the same treatment group.- Inconsistent handling of animals. - Stress and anxiety in the subjects. - Variation in drug absorption or metabolism.- Ensure all researchers are trained on and adhere to standardized handling procedures. - Acclimatize animals to the testing room and equipment before the experiment. - Maintain a consistent time of day for testing to minimize circadian rhythm effects. - Ensure consistent drug formulation and administration route.
Subjects actively jump off the catalepsy bar instead of exhibiting catalepsy.- The dose of clebopride may be too low to induce significant catalepsy. - The subject may be agitated.- Conduct a dose-response study to determine the optimal cataleptogenic dose of clebopride. - Ensure a sufficient acclimatization period before testing to reduce stress.

Quantitative Data on Clebopride-Induced EPS and Treatment

Incidence of Extrapyramidal Symptoms: Clebopride vs. Metoclopramide
Study/Report Drug(s) Patient/Subject Population Incidence of EPS Key Findings
Cuena Boy R, et al. (1998)[5][6]Clebopride, MetoclopramidePatients with adverse drug reaction reports in Spain (n=123 for clebopride, n=98 for metoclopramide)Clebopride: 72.4% Metoclopramide: 48.0%Reports of extrapyramidal toxicity were significantly higher for clebopride than for metoclopramide.
Sempere AP, et al. (1996)[1]ClebopridePatients on chronic clebopride treatmentEstimated risk of 4% (95% CI: 2%-9%)Chronic use of clebopride is associated with a notable risk of developing movement disorders.
Pujol et al. (1989)[7]High-dose Clebopride, High-dose MetoclopramideCancer patients receiving cisplatin chemotherapy (n=41)Clebopride: 0% Metoclopramide: 17%In this specific high-dose intravenous setting, clebopride was better tolerated regarding EPS.
Efficacy of Treatments for Drug-Induced Extrapyramidal Symptoms
EPS Type Treatment Reported Efficacy Study Population/Context
Acute DystoniaAnticholinergics (e.g., Benztropine, Biperiden)Rapid resolution of symptoms, often within minutes to an hour.[3][9][11]Case reports of clebopride-induced dystonia; general literature on drug-induced dystonia.
AkathisiaBeta-blockers (e.g., Propranolol)Considered first-line treatment with demonstrated efficacy.[10]General literature on drug-induced akathisia.
AkathisiaBenzodiazepines (e.g., Clonazepam)Effective as a second-line treatment, may improve akathisia severity.[10][12]A network meta-analysis on antipsychotic-induced akathisia.
General EPSPharmacological TreatmentIn a review of 27 cases of clebopride-induced movement disorders, 70.4% of patients had a complete recovery after clebopride discontinuation and pharmacological treatment.[1]Patients who developed movement disorders after taking clebopride.[1]

Experimental Protocols

Catalepsy Bar Test for Rodents

Objective: To assess the degree of catalepsy (a state of immobility and muscular rigidity) induced by clebopride.

Apparatus:

  • A horizontal bar (diameter: 0.5-1 cm for rats, 0.3-0.5 cm for mice) is fixed at a height of 9-10 cm for rats or 4-5 cm for mice above a flat surface.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer clebopride or the vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Testing: a. At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar. b. Start a stopwatch immediately. c. Measure the descent latency: the time it takes for the animal to remove both forepaws from the bar. d. A cut-off time (e.g., 180 or 300 seconds) should be established. If the animal remains on the bar for the entire cut-off period, record the maximum time.

  • Data Analysis: Compare the descent latencies between the clebopride-treated groups and the control group. A significant increase in descent latency indicates a cataleptic state.

Rotarod Test for Rodents

Objective: To evaluate motor coordination, balance, and motor learning.

Apparatus:

  • A commercially available rotarod apparatus with a textured, rotating rod.

Procedure:

  • Acclimatization and Training: a. Acclimatize the animals to the testing room for at least 60 minutes. b. On the day before the test, train the animals on the rotarod at a constant low speed (e.g., 4 RPM) for 1-2 minutes for several trials to familiarize them with the apparatus.

  • Drug Administration: Administer clebopride or the vehicle control.

  • Testing: a. At a specified time after drug administration, place the animal on the rotarod. b. Start the rotation, which can be at a fixed speed or, more commonly, an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds). c. Record the latency to fall from the rod. d. Conduct multiple trials (e.g., 3 trials with a 15-minute inter-trial interval).

  • Data Analysis: Compare the latency to fall between the clebopride-treated and control groups. A significant decrease in the time spent on the rod indicates impaired motor coordination.

Visualizations

Signaling Pathway of Clebopride-Induced Extrapyramidal Side Effects

Clebopride Clebopride D2R Dopamine D2 Receptor (in Striatum) Clebopride->D2R Antagonism (Blockade) Cholinergic Cholinergic Interneuron D2R->Cholinergic Inhibition EPS Extrapyramidal Side Effects (Dystonia, Parkinsonism, Akathisia) D2R->EPS Blockade contributes to Dopamine Dopamine Dopamine->D2R Normal Binding Motor Motor Control Dopamine->Motor Modulates ACh Acetylcholine ACh->EPS Imbalance leads to ACh->Motor Modulates Nigrostriatal Nigrostriatal Pathway Neuron Nigrostriatal->Dopamine Releases Cholinergic->ACh Releases

Caption: Dopaminergic pathway disruption by clebopride leading to EPS.

Experimental Workflow for Assessing Clebopride-Induced EPS in Rodents

start Start: Hypothesis Formulation acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Behavioral Testing (Rotarod, Catalepsy Bar) acclimatization->baseline randomization Randomization into Groups (Vehicle, Clebopride Doses) baseline->randomization drug_admin Drug Administration (e.g., i.p., p.o.) randomization->drug_admin behavioral_testing Post-treatment Behavioral Testing (Time-course assessment) drug_admin->behavioral_testing data_collection Data Collection (Latency to fall, Descent latency) behavioral_testing->data_collection analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis results Results Interpretation analysis->results conclusion Conclusion on EPS Liability results->conclusion

Caption: Workflow for preclinical evaluation of clebopride's EPS potential.

Logical Relationship for Management of Acute Dystonia

start Subject exhibits signs of acute dystonia post-clebopride stop_drug Cease Clebopride Administration start->stop_drug assess Assess Airway, Breathing, Circulation stop_drug->assess is_severe Is there respiratory compromise? assess->is_severe supportive_care Provide Supportive Care (Oxygen, Ventilation) is_severe->supportive_care Yes admin_anticholinergic Administer Anticholinergic Agent (e.g., Benztropine IM/IV) is_severe->admin_anticholinergic No supportive_care->admin_anticholinergic observe Observe for Symptom Resolution admin_anticholinergic->observe resolved Symptoms Resolved? observe->resolved continue_monitoring Continue Monitoring for Recurrence resolved->continue_monitoring Yes reassess Re-administer Anticholinergic or Consider Benzodiazepine resolved->reassess No end Document and Report Adverse Event continue_monitoring->end reassess->observe

Caption: Decision-making workflow for treating acute dystonic reactions.

References

Technical Support Center: Overcoming Solubility Issues in Flatoril Formulation for In-Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Flatoril during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of this compound critical for in-vitro studies?

For reliable and reproducible in-vitro results, this compound must be fully dissolved in the aqueous buffer or cell culture medium. Poor solubility can lead to several issues, including:

  • Underestimation of potency: Only dissolved drug molecules can interact with the target, so precipitated this compound will not be active in the assay.

  • High variability in results: Inconsistent dissolution between experiments can lead to erratic and non-reproducible data.

  • False negatives: If the concentration of dissolved this compound is below the effective concentration, the drug may appear inactive.

  • Cellular toxicity: Undissolved drug particles can cause physical stress or toxicity to cells, confounding the experimental results.

Q2: What are the common initial steps to take when this compound shows poor solubility?

The initial approach should involve simple and rapid methods to assess and improve solubility. These include:

  • pH adjustment: For ionizable drugs, adjusting the pH of the solvent can significantly increase solubility. Weakly acidic drugs are more soluble at higher pH, while weakly basic drugs are more soluble at lower pH.

  • Use of co-solvents: Adding a water-miscible organic solvent can increase the solubility of nonpolar molecules. Common co-solvents for in-vitro use include DMSO, ethanol, and polyethylene glycol (PEG).

  • Particle size reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the drug particles, though it doesn't increase the equilibrium solubility.

Q3: What are more advanced techniques if initial steps fail to sufficiently solubilize this compound?

If basic methods are insufficient, several advanced strategies can be employed:

  • Complexation with cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming a more water-soluble complex.

  • Use of surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media.

  • Solid dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution rate and solubility.

  • Lipid-based formulations: For highly lipophilic drugs, lipid-based systems like micro-emulsions can be effective.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound precipitates when added to aqueous buffer or cell culture medium. The aqueous solubility limit has been exceeded.1. Lower the final concentration: Determine the maximum solubility in the final medium and work below this concentration. 2. Use a co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous medium. Ensure the final solvent concentration is low enough to not affect the assay (typically <0.5%). 3. pH adjustment: If this compound is ionizable, adjust the pH of the medium to increase its solubility.
Inconsistent or non-reproducible assay results. Incomplete or variable dissolution of this compound between experiments.1. Standardize the stock solution preparation: Ensure the same solvent, temperature, and mixing time are used for every experiment. 2. Use a more robust solubilization method: Consider using cyclodextrins or surfactants to ensure complete and consistent solubilization. 3. Prepare fresh solutions: Do not use old stock solutions where the drug may have precipitated over time.
Observed cellular toxicity is not dose-dependent or is higher than expected. The vehicle (co-solvent or surfactant) is causing toxicity, or undissolved drug particles are physically harming the cells.1. Run a vehicle control: Test the effects of the co-solvent or surfactant alone at the same concentration used in the experiment. 2. Reduce vehicle concentration: Optimize the formulation to use the lowest possible concentration of the solubilizing agent. 3. Filter the final solution: After dilution, filter the solution through a 0.22 µm filter to remove any precipitated drug.
**

Technical Support Center: Troubleshooting Gastrointestinal Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during gastrointestinal (GI) motility experiments.

Frequently Asked Questions (FAQs)

Q1: My baseline recordings in the isolated organ bath are unstable. What are the common causes?

A1: An unstable baseline is a frequent issue in isolated organ bath experiments and can be attributed to several factors:

  • Inadequate Equilibration: The tissue requires a sufficient equilibration period (typically 60-90 minutes) to adapt to the new environment before any experimental intervention. During this time, the tissue should be under a consistent resting tension.

  • Temperature Fluctuations: The physiological buffer solution must be maintained at a constant temperature, typically 37°C.[1] Ensure your water bath and organ chamber are properly heated and insulated.

  • Inconsistent Oxygenation: The buffer must be continuously bubbled with carbogen gas (95% O2 / 5% CO2) to maintain oxygenation and a stable pH.[2] Check for leaks in the tubing and ensure a consistent bubble rate.

  • Tissue Damage: Rough handling during dissection and mounting can damage the tissue, leading to an unstable baseline.[3]

  • Spontaneous Activity: Some intestinal segments exhibit spontaneous rhythmic contractions. While this is a physiological phenomenon, a prolonged and erratic baseline may indicate an issue with the experimental setup.

Q2: I am observing a high degree of variability between animals in my in vivo gastrointestinal transit assay. How can I reduce this?

A2: High inter-animal variability is a common challenge in in vivo studies. Several factors can contribute to this:

  • Genetic Background: Ensure all animals are from the same strain and supplier.

  • Age and Sex: Both age and sex can influence gastrointestinal transit time.[4] It is crucial to use animals of the same age and sex within an experimental group.

  • Stress: Stress significantly impacts GI motility.[5] Acclimatize animals to the housing and experimental conditions for at least a week before the study.[6] Handle animals gently and consistently.

  • Fasting: The duration of fasting before the administration of the marker can affect gastric emptying and intestinal transit. Standardize the fasting period for all animals.[7]

  • Circadian Rhythm: Gastrointestinal motility follows a circadian rhythm. Perform experiments at the same time of day to minimize variability.[8]

  • Diet: Ensure all animals have had access to the same diet and water ad libitum before fasting.

Q3: The response to my test compound in the isolated organ bath is not reproducible. What should I check?

A3: Lack of reproducibility can stem from several sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the test compound can lead to significant variations in the final bath concentration.[6] Use calibrated pipettes and consistent technique.

  • Compound Stability: Ensure your test compound is stable in the physiological buffer solution and at 37°C for the duration of the experiment. Some compounds may degrade or precipitate.

  • Tachyphylaxis/Desensitization: Repeated application of some agonists can lead to a diminished response (tachyphylaxis). Ensure adequate washout periods between drug applications.

  • Tissue Viability: If the tissue is not healthy, its response to stimuli will be compromised. This can be due to prolonged experiment duration or issues with the dissection or setup.

  • Inconsistent Tissue Preparation: Variations in the size or orientation (longitudinal vs. circular muscle) of the isolated tissue strips can affect the magnitude of the response.[9]

Troubleshooting Guides

Inconsistent Results in Isolated Organ Bath Assays
ParameterRecommended Range/ValueTroubleshooting Tips
Temperature 37°C (± 0.5°C)Verify water bath and chamber temperature with a calibrated thermometer. Ensure proper circulation of heated water.[1]
pH 7.4 (± 0.1)Ensure continuous and adequate gassing with 95% O2 / 5% CO2.[2] Prepare fresh buffer for each experiment.
Oxygenation Continuous 95% O2 / 5% CO2Check for kinks or leaks in the gas tubing. Ensure the airstone is not clogged and is producing fine bubbles.[2]
Resting Tension 1-2 grams (species and tissue dependent)Apply a consistent resting tension to all tissues after mounting and during equilibration. Re-adjust if the baseline drifts significantly.
Buffer Composition Krebs-Henseleit or Tyrode's solutionPrepare fresh physiological salt solution daily. Ensure all components are added in the correct order and concentration.[2][10]
Washout At least 3-4 buffer changesEnsure complete removal of the previous drug before adding the next. Inadequate washout can lead to cumulative effects or desensitization.
Inconsistent Results in In Vivo Gastrointestinal Transit Assays
IssuePotential CauseRecommended Solution
Variable Transit Time Animal stressAcclimatize animals to the facility and handling for at least one week.[6] Perform procedures in a quiet environment.
Inconsistent gavage techniqueEnsure all personnel are proficient in oral gavage to minimize stress and ensure consistent delivery of the marker.
Differences in fasting periodStrictly adhere to a standardized fasting protocol for all animals in the study.[7]
Marker Not Visible Insufficient marker concentrationUse a standard concentration of the marker (e.g., 6% carmine red or 10% charcoal).[7][11]
Premature euthanasia (for charcoal meal)Allow sufficient time for the marker to traverse a significant portion of the small intestine.
Inaccurate Measurement Inconsistent dissectionGently remove the entire gastrointestinal tract without stretching or damaging the tissue.
Subjective assessment of marker frontFor charcoal meal, the leading edge of the charcoal column should be consistently identified. For carmine red, the first appearance of the red pellet is the endpoint.[7][12]

Experimental Protocols

Isolated Intestinal Muscle Strip Preparation

This protocol describes the preparation of longitudinal or circular muscle strips from the rodent small intestine for isolated organ bath experiments.[8][9]

Materials:

  • Rodent (e.g., rat or mouse)

  • Euthanasia apparatus (e.g., CO2 chamber)

  • Dissection tools (scissors, forceps)

  • Petri dish filled with ice-cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer)

  • Syringe and needle

  • Silk suture thread

  • Organ bath system

Methodology:

  • Humanely euthanize the animal according to approved institutional protocols.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully excise a segment of the desired intestinal region (e.g., jejunum, ileum).

  • Immediately place the excised segment in ice-cold, oxygenated physiological salt solution.

  • Gently flush the lumen of the intestinal segment with the cold buffer using a syringe and needle to remove its contents.

  • To prepare a longitudinal muscle strip, make a small incision at one end and gently peel the outer longitudinal muscle layer away from the underlying circular muscle and mucosa.

  • To prepare a circular muscle strip, the entire intestinal segment can be cut into rings approximately 2-3 mm in width.

  • Tie silk sutures to both ends of the prepared muscle strip.

  • Mount the tissue strip in the organ bath chamber containing oxygenated physiological salt solution maintained at 37°C. One end is attached to a fixed hook, and the other to a force-displacement transducer.[13]

  • Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes before starting the experiment, with buffer changes every 15-20 minutes.

In Vivo Gastrointestinal Transit (Carmine Red) Assay

This protocol details the measurement of whole-gut transit time in mice using a non-absorbable marker.[7][12][14]

Materials:

  • Mice

  • Carmine red solution (6% w/v in 0.5% methylcellulose)[7]

  • Oral gavage needles

  • Clean cages with white bedding or paper for easy visualization of fecal pellets

  • Timer

Methodology:

  • Fast mice for a standardized period (e.g., 4-6 hours) with free access to water.[7]

  • Acclimatize the mice to the experimental room for at least 60 minutes before the procedure.[12]

  • Administer a single oral gavage of the carmine red solution (typically 100-200 µL per mouse).[12]

  • Record the exact time of gavage for each mouse.

  • House mice individually in clean cages and monitor for the production of fecal pellets.[12]

  • Check the cages at regular intervals (e.g., every 15 minutes).[12]

  • Record the time of the appearance of the first fecal pellet containing the red dye.

  • The whole-gut transit time is calculated as the time elapsed between the gavage and the appearance of the first red fecal pellet.

Visualizations

Signaling Pathway for Acetylcholine-Induced Smooth Muscle Contraction

Acetylcholine_Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms MLC_P Myosin Light Chain Phosphorylation PKC->MLC_P Promotes MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates MLCK->MLC_P Catalyzes Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to

Caption: Acetylcholine signaling cascade in gastrointestinal smooth muscle cells.

Troubleshooting Workflow for Inconsistent Experimental Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagents & Solutions Start->Check_Reagents Check_Equipment Inspect & Calibrate Equipment Start->Check_Equipment Check_Animals Evaluate Animal Factors (in vivo) Start->Check_Animals Check_Tissue Assess Tissue Viability (ex vivo) Start->Check_Tissue Deviation Deviation from Protocol? Check_Protocol->Deviation Reagent_Issue Reagent Expired/ Incorrectly Prepared? Check_Reagents->Reagent_Issue Equipment_Issue Equipment Malfunction? Check_Equipment->Equipment_Issue Animal_Issue Inconsistent Animal Characteristics? Check_Animals->Animal_Issue Tissue_Issue Poor Tissue Quality? Check_Tissue->Tissue_Issue Correct_Protocol Standardize Protocol Execution Deviation->Correct_Protocol Yes Re_Run Repeat Experiment Deviation->Re_Run No Prepare_New_Reagents Prepare Fresh Reagents Reagent_Issue->Prepare_New_Reagents Yes Reagent_Issue->Re_Run No Service_Equipment Service/Recalibrate Equipment Equipment_Issue->Service_Equipment Yes Equipment_Issue->Re_Run No Standardize_Animals Standardize Animal Selection & Handling Animal_Issue->Standardize_Animals Yes Animal_Issue->Re_Run No Refine_Dissection Refine Dissection Technique Tissue_Issue->Refine_Dissection Yes Tissue_Issue->Re_Run No Correct_Protocol->Re_Run Prepare_New_Reagents->Re_Run Service_Equipment->Re_Run Standardize_Animals->Re_Run Refine_Dissection->Re_Run

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing Variability in Animal Models of Bloating and Gas

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize variability in animal models of bloating and gas.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, offering potential causes and solutions to enhance data reproducibility.

Problem/Question Potential Cause(s) Recommended Solution(s)
High inter-animal variability in baseline abdominal girth/distension. 1. Genetic Drift: Different litters or substrains may have inherent physiological differences. 2. Gut Microbiome Differences: Even within the same cage, individual animals can have distinct microbial compositions affecting gas production.[1] 3. Stress: Housing conditions, handling, or social hierarchy can induce stress, affecting gut motility and sensitivity.[2] 4. Inconsistent Measurement Technique: Variation in animal positioning or measurement location.1. Standardization: Use animals from a single, reliable vendor and from a limited number of litters for each experimental cohort. 2. Microbiome Normalization: Co-house animals intended for the same experimental group from a young age or utilize soiled bedding transfer to normalize gut microbiota.[1] 3. Acclimatization & Handling: Allow for a sufficient acclimatization period (e.g., 1-2 weeks) before starting experiments. Handle animals consistently and gently to minimize stress.[2] 4. Consistent Measurements: Mark the specific location for abdominal girth measurement (e.g., immediately anterior to the hind limbs) and ensure the animal is in the same position (e.g., prone, lightly anesthetized) for every measurement.[3][4]
Inconsistent or weak bloating response to a high-fiber/fermentable diet. 1. Diet Composition: The type and amount of fiber and protein can significantly impact gas production and bloating. High-protein diets may exacerbate bloating.[5][6] 2. Insufficient Adaptation Period: The gut microbiota requires time to adapt to a new diet and ramp up fermentation. 3. Host Microbiota Resilience: The baseline microbiota of the animals may be resistant to colonization by gas-producing species.1. Diet Optimization: Ensure the diet contains a sufficient quantity of a known fermentable fiber (e.g., inulin, fructo-oligosaccharides). Be aware that high plant-protein content may increase bloating.[5][7] 2. Phased Introduction: Gradually introduce the experimental diet over several days to allow the gut microbiome to adapt. 3. Fecal Microbiota Analysis: If possible, analyze fecal samples before and after diet induction to confirm a shift in the microbiome composition.
Difficulty in accurately quantifying abdominal distension. 1. Subjective Scoring: Visual assessment (e.g., Body Condition Scoring) can be subjective and may not be sensitive enough for subtle changes.[8] 2. Respiration Artifacts: Animal breathing can cause significant fluctuations in abdominal circumference. 3. Bladder/Bowel Fullness: A full bladder or recent defecation can alter measurements.1. Use of Calipers/Tape: Employ a flexible measuring tape or digital calipers for more objective measurements of abdominal circumference. Take multiple measurements (e.g., 3) and average them.[3] 2. Controlled Anesthesia: Perform measurements under light, consistent anesthesia to minimize movement and respiration artifacts.[9] Ensure the level of anesthesia is consistent across all animals and timepoints as it can affect GI motility.[10] 3. Standardized Timing: Perform measurements at the same time each day, ideally after a voiding period, to normalize for bladder and bowel content.
High variability in visceral pain readouts (colorectal distension). 1. Anesthesia Protocol: The type and depth of anesthesia can significantly impact the visceromotor response (VMR).[11] 2. Balloon Positioning: The depth of the balloon insertion in the colorectum dramatically affects the VMR, with shallower depths often producing a stronger response.[11] 3. Estrous Cycle (Females): Visceral sensitivity can fluctuate with the estrous cycle in female rodents, with higher sensitivity often observed during proestrus.[12] 4. Stress-Induced Hyperalgesia: Acute stress prior to measurement can sensitize the animals and increase their response.[13]1. Consistent Anesthesia: Use a robust and repeatable anesthesia protocol, such as a continuous low-dose infusion, to maintain a stable plane of anesthesia throughout the procedure.[11] 2. Precise Balloon Placement: Mark the catheter to ensure consistent balloon insertion depth for all animals in the study. 3. Monitor Estrous Cycle: In studies using female animals, monitor the estrous cycle via vaginal smears and either test all animals in the same phase or ensure groups are balanced.[12] 4. Calm Environment: Conduct CRD procedures in a quiet, dedicated space to minimize external stressors that could influence results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal models of bloating and gas? A1: The three primary sources are:

  • Host Factors: Genetics, sex, age, and stress levels can all influence baseline gut function and sensitivity.[12][13] Female animals may show cyclical changes in visceral sensitivity tied to the estrous cycle.[12]

  • Environmental Factors: Diet is a major driver, as the composition of fiber, protein, and carbohydrates directly influences microbial fermentation and gas production.[5][14] Housing density, bedding type, and even water treatment can alter the gut microbiome and contribute to variability.[1]

  • Gut Microbiome: The composition and function of an animal's gut microbiota are critical determinants of how dietary substrates are fermented into gas.[14] Inter-individual differences in microbiota are a major cause of variable responses to bloating-induction protocols.[15]

Q2: How can I induce a consistent bloating phenotype in mice or rats? A2: A diet-based induction is often the most clinically relevant method. A diet high in fermentable fibers (e.g., inulin, FOS) is commonly used. Studies in humans show that high-fiber diets increase bloating, and this effect can be exacerbated when combined with high concentrations of plant-based protein.[6][7] To improve consistency, use a commercially available, purified diet where the fiber and protein sources are well-defined. Allow for an adaptation period of at least one week for the diet to take effect.

Q3: What is the most reliable and accessible method for measuring bloating/distension? A3: While advanced imaging techniques like micro-CT or ultrasonography offer high-resolution data, they are not universally accessible and may require anesthesia which can affect motility.[10][16] A practical and reliable method is the serial measurement of abdominal circumference at a standardized anatomical location (e.g., at the level of the iliac crest).[3][4] This method is non-invasive and can be performed repeatedly on the same animal. For best results, measurements should be taken by the same researcher under consistent, lightly anesthetized conditions to minimize stress and movement.

Q4: How does stress impact bloating models, and how can I control for it? A4: Stress, whether from handling, environment, or social factors, can significantly alter gastrointestinal motility, increase visceral sensitivity, and change the composition of the gut microbiota, all of which can introduce variability.[2][13] To control for stress, implement a thorough acclimatization period, handle animals consistently and gently, and avoid loud noises or sudden changes in the housing environment. Models like water avoidance stress are specifically used to induce visceral hypersensitivity, demonstrating the powerful effect of stress on gut function.[2]

Q5: Should I use male or female animals for my study? A5: The choice depends on the research question. However, it is critical to be aware of sex-based differences. Female rodents exhibit fluctuations in visceral pain sensitivity that correlate with the estrous cycle, which can be a significant source of variability.[12] If using females, it is essential to monitor the estrous cycle and either standardize the testing phase or ensure that all phases are equally represented across experimental groups. Many studies begin by characterizing a phenotype in male animals to avoid this variability before moving to more complex studies including both sexes.

Experimental Protocols

Protocol: High-Fiber Diet-Induced Bloating and Abdominal Distension Measurement

This protocol provides a method for inducing bloating and gas in rodents using a high-fiber diet and measuring the resulting abdominal distension.

1. Animal and Housing Standardization:

  • Source C57BL/6 mice or Wistar rats from a single vendor.
  • Upon arrival, house animals in groups of 3-5 per cage.
  • To normalize gut microbiota, mix a small amount of soiled bedding from all cages and redistribute it among the cages twice weekly for the duration of the study.[1]
  • Allow animals to acclimate to the facility for at least one week before any procedures.

2. Baseline Measurements:

  • For 3 consecutive days before starting the diet, measure baseline body weight and abdominal circumference.
  • To measure circumference:
  • Lightly anesthetize the animal (e.g., with 1.5-2% isoflurane).
  • Place the animal in a prone position on a flat surface.
  • Using a flexible measuring tape, measure the circumference at a pre-marked location (e.g., with a non-toxic marker) immediately anterior to the hind limbs.
  • Record three measurements and use the average.

3. Diet Induction:

  • Randomly assign animals to a control group (standard chow) or an experimental group.
  • Provide the experimental group with a purified, high-fiber diet (e.g., containing 10-15% fermentable fiber like inulin).
  • Ensure all animals have ad libitum access to their respective diets and clean water.
  • Monitor food and water intake daily.

4. Monitoring and Endpoint Measurement:

  • Measure body weight and abdominal circumference every other day for the duration of the study (e.g., 14-21 days).
  • Observe animals daily for clinical signs of distress.
  • At the study endpoint, terminal measurements can be taken, which may include collection of cecal contents for microbiota and short-chain fatty acid (SCFA) analysis.

Data & Visualizations

Table 1: Impact of Macronutrient Substitution in High-Fiber Diets on Bloating

Data summarized from human clinical trials, providing a reference for designing animal diet studies.

Diet Type (High-Fiber)Baseline Bloating PrevalencePost-Diet Bloating PrevalenceRelative Risk of Bloating (vs. Baseline)Key Finding
Carbohydrate-Rich 18%24%1.34Modest, non-significant increase in bloating.[7][17]
Protein-Rich (Plant-based) 18%33%1.78Significant increase in bloating; ~40% higher risk than the carb-rich version.[5][7][17]
Unsaturated Fat-Rich 18%30%1.63Significant increase in bloating.[7][17]

Diagrams

G cluster_prep Phase 1: Preparation & Baseline cluster_exp Phase 2: Experimental Induction cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis p1 Animal Acclimatization (1-2 weeks) p2 Microbiome Normalization (Soiled Bedding Transfer) p1->p2 p3 Baseline Measurements (Weight, Abdominal Girth) p2->p3 e1 Group Assignment (Control vs. High-Fiber Diet) p3->e1 e2 Dietary Intervention (Ad libitum access) e1->e2 e3 Daily Monitoring (Food Intake, Clinical Signs) e2->e3 d1 Serial Measurements (Weight, Abdominal Girth) e3->d1 d2 Optional: Visceral Sensitivity (Colorectal Distension) d1->d2 d3 Terminal Sample Collection (e.g., Cecal Contents) d2->d3 a1 Statistical Analysis (Compare Groups Over Time) d3->a1 a2 Microbiota/Metabolite Analysis a1->a2

Caption: Experimental workflow for a diet-induced bloating model.

Caption: Key factors contributing to experimental variability.

G Distension Gut Distension (Gas/Food Bolus) EC Enterochromaffin (EC) Cells Distension->EC Mechanical Force Mechanoreceptors Mechanosensitive Ion Channels (e.g., Piezo) Distension->Mechanoreceptors Mechanical Force Serotonin Serotonin (5-HT) Release EC->Serotonin Afferent Vagal/Spinal Afferent Neurons Mechanoreceptors->Afferent Depolarization Serotonin->Afferent Activates 5-HT3R Brain Brainstem & CNS (Signal Processing) Afferent->Brain Signal Transmission Sensation Sensation of Bloating/Pain Brain->Sensation

Caption: Simplified gut mechanosensation signaling pathway.

References

"Improving the stability of Flatoril in experimental solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flatoril

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing this compound in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating this compound stock solutions?

A1: For maximum stability and solubility, it is highly recommended to dissolve this compound powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: My this compound solution has turned a faint yellow color after a few hours on the benchtop. What does this indicate?

A2: A color change, typically to a yellowish hue, is a common indicator of oxidative degradation of this compound. This compound is sensitive to atmospheric oxygen, especially when diluted in aqueous buffers. It is crucial to use freshly prepared dilutions for all experiments and to minimize the exposure of solutions to air. Consider preparing buffers with degassed water.

Q3: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous experimental buffer (e.g., PBS pH 7.4). What is the cause?

A3: This is likely due to this compound's low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the final DMSO concentration may be too low to keep this compound dissolved. To prevent this, avoid final DMSO concentrations below 0.5%. If precipitation persists, consider using a solubility-enhancing excipient in your final buffer, such as a low concentration of Tween® 20 (0.01%) or HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is susceptible to pH-dependent hydrolysis. It is most stable in a slightly acidic environment (pH 5.0-6.5). In neutral (pH 7.4) and, particularly, in basic conditions (pH > 8.0), the rate of hydrolytic degradation increases significantly, leading to a loss of compound activity. See Table 2 for quantitative data.

Q5: How can I accurately quantify the concentration and purity of my this compound solution?

A5: The most reliable method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at this compound's maximum absorbance wavelength (λmax = 280 nm). This technique can separate the parent this compound compound from its degradants, allowing for accurate quantification and purity assessment. Refer to the experimental protocols section for a detailed HPLC method.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Solution
Rapid loss of activity in cell culture media. 1. Hydrolysis: Standard media is buffered to ~pH 7.4, where this compound degrades. 2. Oxidation: Media components and dissolved oxygen can accelerate degradation.1. Prepare fresh dilutions of this compound immediately before adding to cells. 2. Minimize the time this compound is incubated in the media. 3. Consider using media supplemented with a low concentration of an antioxidant like N-acetylcysteine (NAC) if compatible with the experimental model.
Precipitate forms during a long-term ( > 12h) experiment. Poor Solubility: The compound is falling out of solution over time.1. Increase the final co-solvent (DMSO) concentration if the experimental model allows. 2. Incorporate a stabilizing/solubilizing agent such as 0.5% (w/v) HP-β-CD into the final aqueous buffer.
Inconsistent results between experimental replicates. 1. Degradation: Variable degradation between aliquots due to differences in handling. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution.1. Use single-use aliquots of the primary DMSO stock solution stored at -80°C. 2. Prepare a fresh intermediate dilution from a new stock aliquot for each experiment. 3. Follow the troubleshooting workflow below to systematically identify the source of instability.

Troubleshooting Workflow Diagram

G This compound Stability Troubleshooting Workflow start Start: Inconsistent Results or Observed Degradation check_stock 1. Assess Stock Solution (10 mM in DMSO) Is it clear & colorless? start->check_stock new_stock Prepare Fresh Stock from Powder check_stock->new_stock No (Cloudy/Colored) check_dilution 2. Assess Working Solution (e.g., 10 µM in PBS) Any precipitate or color change? check_stock->check_dilution Yes new_stock->check_stock check_ph 3. Check Buffer pH Is pH between 5.0-6.5? check_dilution->check_ph Yes (Clear) check_solubility 5. Suspect Low Solubility Final DMSO < 0.5%? check_dilution->check_solubility No (Precipitate) adjust_ph Adjust Buffer to pH 5.5-6.0 Use Citrate or MES Buffer check_ph->adjust_ph No (pH > 6.5) check_o2 4. Consider Oxidation Using degassed buffer? check_ph->check_o2 Yes success Problem Resolved adjust_ph->success use_antioxidant Add Antioxidant (e.g., 100 µM NAC) or Use Degassed Buffers check_o2->use_antioxidant No check_o2->success Yes use_antioxidant->success check_solubility->check_ph No add_excipient Add Solubilizer (e.g., 0.5% HP-β-CD) check_solubility->add_excipient Yes add_excipient->success

Caption: A decision tree for troubleshooting common this compound stability issues.

Quantitative Stability Data

Table 1: Stability of this compound Stock Solutions (50 mM) at Different Temperatures

SolventStorage Temp.Purity after 1 MonthPurity after 6 MonthsNotes
Anhydrous DMSO4°C98.2%85.1%Minor degradation observed.
Anhydrous DMSO-20°C>99.5%99.1%Recommended for short-term.
Anhydrous DMSO-80°C>99.8%>99.5%Recommended for long-term.
Ethanol-20°C96.5%90.3%Not recommended; ester formation.

Table 2: Effect of pH on this compound Half-Life in Aqueous Buffer (PBS, 37°C)

Buffer pHHalf-Life (t½)Degradation Pathway
5.5~72 hoursMinimal
6.5~48 hoursLow Hydrolysis
7.4~8 hoursModerate Hydrolysis
8.5~1.5 hoursRapid Hydrolysis

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Working Solutions
  • Prepare Stock Solution:

    • Allow this compound powder and anhydrous DMSO to equilibrate to room temperature in a desiccator.

    • Weigh the required amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 50 mM.

    • Vortex gently until fully dissolved.

    • Aliquot the stock solution into single-use, low-retention tubes (e.g., 20 µL per tube).

    • Store aliquots at -80°C, protected from light.

  • Prepare Stabilized Aqueous Buffer:

    • Prepare your primary aqueous buffer (e.g., 1x PBS).

    • Adjust the pH to 5.5 using sterile HCl.

    • Optional: To mitigate oxidation, degas the buffer by sparging with argon or nitrogen gas for 15-20 minutes.

    • Optional: To enhance solubility, add a solubilizing agent like HP-β-CD to a final concentration of 0.5% (w/v) and stir until dissolved.

  • Prepare Final Working Solution:

    • Thaw one aliquot of the 50 mM this compound stock solution immediately before use.

    • Perform a serial dilution. First, dilute the 50 mM stock into the stabilized aqueous buffer to create an intermediate concentration (e.g., 1 mM).

    • Further dilute the intermediate solution into the final experimental medium to reach the target concentration (e.g., 10 µM). Ensure the final DMSO concentration remains below 1% (ideally <0.5%).

    • Use the final working solution immediately. Do not store diluted aqueous solutions.

Protocol 2: RP-HPLC Method for this compound Purity Assessment
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Expected Retention Time: this compound ~12.5 min. Degradation products typically appear at earlier, more polar retention times.

This compound Degradation Pathway

G Primary Degradation Pathways of this compound This compound This compound (Active) hydrolysis_product Product A (Inactive Hydrolysis Metabolite) This compound->hydrolysis_product Hydrolysis oxidation_product Product B (Inactive Oxidized Metabolite) This compound->oxidation_product Oxidation reactant_h2o H₂O / OH⁻ (pH > 6.5) reactant_h2o->hydrolysis_product reactant_o2 O₂ / ROS reactant_o2->oxidation_product

Caption: Key degradation pathways affecting this compound's stability in solution.

"Strategies to mitigate the central nervous system effects of clebopride in studies"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting resources and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the central nervous system (CNS) effects of clebopride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the CNS side effects of clebopride?

A1: The principal CNS side effects of clebopride stem from its potent antagonism of dopamine D2 receptors in the brain.[1][2] In the nigrostriatal pathway, this blockade disrupts the normal balance of dopamine and acetylcholine signaling, which is crucial for motor control, leading to extrapyramidal symptoms (EPS).[3] In the tuberoinfundibular pathway, dopamine acts as a natural inhibitor of prolactin release from the pituitary gland; D2 receptor antagonism by clebopride removes this inhibition, leading to hyperprolactinemia.[4][5]

Q2: What are the most common CNS side effects to monitor for in animal studies with clebopride?

A2: The most frequently observed CNS effects are extrapyramidal symptoms (EPS) and hyperprolactinemia. EPS can manifest as:

  • Dystonia: Continuous muscle spasms and contractions.

  • Akathisia: Motor restlessness.

  • Parkinsonism: Symptoms such as rigidity, bradykinesia (slowness of movement), and tremor.[6]

  • Tardive Dyskinesia: Irregular, jerky movements, often observed after chronic administration.[2]

Hyperprolactinemia may be detected by measuring serum prolactin levels and can be associated with disrupted estrous cycles in females or decreased libido in males.[4]

Q3: We are observing significant extrapyramidal symptoms in our rodent models. What strategies can we employ to mitigate these effects while still studying clebopride?

A3: Since clebopride-induced EPS is linked to dopamine D2 receptor blockade, a potential research strategy is to investigate the co-administration of agents that modulate related pathways. One such approach is the use of an adenosine A2A receptor agonist. A2A receptors are highly expressed in the striatum and can modulate dopaminergic signaling. Studies with other D2 antagonists have shown that activating A2A receptors can reduce dyskinetic symptoms.[7] This approach allows for the potential mitigation of EPS without directly competing with clebopride at the D2 receptor.

Q4: Our long-term clebopride study is confounded by hyperprolactinemia. How can we normalize prolactin levels in our experimental animals?

A4: A widely documented and effective strategy is the co-administration of a dopamine D2 receptor partial agonist, such as aripiprazole.[8][9] Aripiprazole acts as a functional antagonist in a high-dopamine environment but as an agonist in a low-dopamine environment. By blocking D2 receptors, clebopride creates a low dopaminergic tone at the pituitary lactotroph cells. Aripiprazole can then partially activate these receptors, restoring the inhibitory signal on prolactin release and significantly lowering serum prolactin levels.[8][10][11] Full dopamine agonists like cabergoline or bromocriptine can also be used but may have a higher potential to interfere with central study endpoints.[4][12]

Troubleshooting Guides

Issue 1: High incidence of acute dystonia or catalepsy in rodent models.

This issue is likely a direct result of potent D2 receptor blockade in the nigrostriatal pathway.

  • Troubleshooting Steps:

    • Dose-Response Evaluation: Confirm if the dose of clebopride being used is appropriate. Conduct a dose-response study to identify the minimal effective dose for your primary experimental endpoint, which may produce fewer motor side effects.

    • Behavioral Phenotyping: Quantify the severity of the motor effects using standardized behavioral tests like the Catalepsy Bar Test. This will provide a baseline against which to measure the efficacy of any mitigation strategy.

    • Pharmacological Mitigation: Implement a study arm with co-administration of a potential mitigating agent. Based on preclinical literature for D2 antagonists, an adenosine A2A receptor agonist is a rational choice.[7]

  • Data Summary Example:

    Treatment GroupDose (mg/kg)Catalepsy Latency (seconds, Mean ± SEM)
    Vehicle Control-8.5 ± 2.1
    Clebopride1.0175.2 ± 15.3
    Clebopride + Agent X1.0 + 0.565.4 ± 9.8
Issue 2: Elevated serum prolactin levels are interfering with endocrine or metabolic endpoints.

This is an expected consequence of D2 receptor antagonism in the tuberoinfundibular pathway.

  • Troubleshooting Steps:

    • Confirm Hyperprolactinemia: Measure serum prolactin levels via ELISA to quantify the effect. Establish a clear baseline with a vehicle-treated control group.

    • Implement Mitigation Strategy: Introduce a study group receiving clebopride along with adjunctive aripiprazole. Aripiprazole has been shown to effectively reduce antipsychotic-induced hyperprolactinemia.[9][13]

    • Dose Optimization: Perform a dose-finding study for aripiprazole to identify the lowest effective dose for prolactin normalization, minimizing potential interference with clebopride's central activity. Doses in the range of 5-10 mg/day have been found to be effective in clinical settings, which can be adapted for animal studies.[10][11]

  • Data Summary Example:

    Treatment GroupClebopride Dose (mg/kg)Aripiprazole Dose (mg/kg)Serum Prolactin (ng/mL, Mean ± SEM)
    Vehicle Control--4.2 ± 0.8
    Clebopride1.0-92.5 ± 11.4
    Clebopride + Aripiprazole1.02.015.3 ± 3.7

Experimental Protocols & Visualizations

Protocol 1: Assessment of Clebopride-Induced Catalepsy in Rats

This protocol is used to measure motor rigidity (catalepsy), a key indicator of parkinsonian-like extrapyramidal symptoms.

  • Apparatus: A horizontal wooden or metal bar (0.9 cm diameter) fixed approximately 9 cm above a flat surface.[14]

  • Procedure:

    • Administer clebopride or vehicle control via the intended route (e.g., intraperitoneally).

    • At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the surface, putting the rat in a "rearing" position.[15]

    • Immediately start a stopwatch.

    • Measure the "descent latency," defined as the time it takes for the rat to remove both forepaws from the bar.[16]

    • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for this duration, the trial is ended, and the cut-off time is recorded.

    • Repeat the test up to three times for each animal at each time point, with a brief rest period in between.[15]

G cluster_prep Preparation cluster_test Catalepsy Testing (at 30, 60, 90, 120 min) cluster_analysis Data Analysis acclimate Acclimate rats to behavioral room dosing Administer Clebopride or Vehicle (IP) acclimate->dosing place Place forepaws on elevated bar dosing->place start_timer Start Timer place->start_timer observe Observe for paw removal start_timer->observe stop_timer Stop Timer when both paws are removed observe->stop_timer record Record Descent Latency (180s cut-off) stop_timer->record analyze Compare latency between Clebopride and Vehicle groups record->analyze

Workflow for the Catalepsy Bar Test.
Protocol 2: Quantification of Serum Prolactin via ELISA

This protocol outlines the steps for measuring prolactin levels from blood samples to assess hyperprolactinemia.

  • Materials: Species-specific Prolactin ELISA kit, blood collection tubes, centrifuge, microplate reader.

  • Procedure:

    • Sample Collection: Collect blood samples from animals at a consistent time of day to minimize circadian variations.[4] Samples are typically collected via tail vein or terminal cardiac puncture into appropriate tubes.

    • Sample Processing: Allow blood to clot, then centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate serum. Store serum at -80°C until analysis.

    • ELISA Assay: a. Prepare standards, controls, and serum samples according to the ELISA kit manufacturer's instructions. b. Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate. c. Incubate for 2 hours at room temperature. d. Wash the plate four times with the provided wash buffer. e. Add 100 µL of HRP-conjugated detection antibody to each well and incubate for 1 hour. f. Wash the plate again. g. Add 100 µL of substrate solution (e.g., TMB) and incubate for 15-20 minutes in the dark. h. Add 50 µL of stop solution to each well. i. Read the absorbance at 450 nm using a microplate reader.[4]

    • Data Analysis: Generate a standard curve and calculate the prolactin concentration for each sample.

G cluster_main Mechanism of Clebopride-Induced Hyperprolactinemia and Mitigation Hypothalamus Hypothalamus (Tuberoinfundibular Pathway) Dopamine Dopamine Hypothalamus->Dopamine releases Pituitary Anterior Pituitary (Lactotroph Cells) Prolactin Prolactin Release Pituitary->Prolactin contains D2R Dopamine D2 Receptor Dopamine->D2R binds to D2R->Prolactin INHIBITS (-) Systemic_Circulation Systemic Circulation Prolactin->Systemic_Circulation enters Clebopride Clebopride Clebopride->D2R ANTAGONIZES (Blocks) Aripiprazole Mitigation Strategy: Aripiprazole Aripiprazole->D2R PARTIALLY AGONIZES (+)

Mitigation of Clebopride-Induced Hyperprolactinemia.

G cluster_pathway Clebopride's Effect on Dopamine D2 Receptor Signaling Clebopride Clebopride D2R Dopamine D2 Receptor (Gi-coupled GPCR) Clebopride->D2R BLOCKS Dopamine Dopamine Dopamine->D2R Activates Gi Gi Protein Activation D2R->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Reduced Neuronal Firing) cAMP->Downstream Leads to

Clebopride's Antagonism of D2 Receptor Signaling.

References

"Refining analytical methods for Flatoril to enhance sensitivity"

Author: BenchChem Technical Support Team. Date: December 2025

Flatoril Analytical Methods: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining analytical methods to enhance the sensitivity of this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high sensitivity for this compound analysis?

A1: The primary challenge stems from this compound's intrinsic properties. As a novel kinase inhibitor administered at low doses, it results in very low circulating concentrations in biological matrices. Furthermore, it exhibits poor ionization efficiency during mass spectrometry and lacks a strong chromophore, making detection by UV-Vis detectors difficult.[1][2] The main goal is often to lower the lower limit of quantification (LLOQ) in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: What are the main strategies to enhance the sensitivity of an LC-MS/MS method for this compound?

A2: Enhancing sensitivity involves a multi-faceted approach focusing on three key areas:

  • Sample Preparation: Implementing robust extraction and concentration techniques to remove interfering matrix components and enrich the analyte.[3][4]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC separation to improve peak shape and separate this compound from components that cause ion suppression.[5]

  • Mass Spectrometer Detection: Fine-tuning the ion source parameters to maximize the generation of this compound ions and optimizing the analyzer settings for sensitive detection.[6][7]

Q3: Can I use a detector other than a mass spectrometer for sensitive this compound analysis?

A3: While mass spectrometry is generally the most sensitive and selective detection method, other options can be explored.[8] If this compound can be chemically modified (derivatized) to attach a fluorescent tag, a fluorescence detector (FLD) could be used, as FLDs offer exceptional sensitivity, often 10 to 1,000 times more than UV detectors.[9][10] However, this adds complexity to the sample preparation workflow. Evaporative Light Scattering Detectors (ELSD) are another option for compounds without a chromophore, but they typically offer less sensitivity than MS or FLD.[2]

Troubleshooting Guide: Common Issues in this compound Analysis

This guide addresses specific issues encountered during method development and execution.

Issue 1: Low Signal Intensity or Inability to Reach the Desired LLOQ

Q: My this compound signal is too low, and I cannot achieve the required LLOQ. What steps should I take?

A: Low signal intensity is a common problem. A systematic approach, starting from sample preparation and moving to the MS detector, is the most effective way to troubleshoot this issue.

G cluster_0 Troubleshooting Low Signal Intensity start Low Signal Intensity Observed sample_prep Optimize Sample Preparation (SPE, LLE, Protein Precipitation) chrom Improve Chromatography (Column Choice, Mobile Phase) ms_source Tune MS Ion Source (Voltage, Gas, Temperature) ms_analyzer Optimize MS Analyzer (MRM Transitions, Collision Energy) end Sensitivity Improved check1 Signal Still Low? check2 Signal Still Low? check3 Signal Still Low?

Caption: How matrix components can suppress the formation of target analyte ions in ESI-MS.

Solutions:

  • Confirmation: Perform a post-column infusion experiment. Infuse a constant concentration of this compound into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the this compound signal at the retention time where it would normally elute confirms ion suppression.

  • Chromatographic Separation: Adjust the gradient or mobile phase composition to shift the retention time of this compound away from the region where matrix components elute.

  • Reduce Matrix Effects:

    • Dilute the sample if the this compound concentration is high enough to remain detectable. [11]This reduces the concentration of interfering components.

    • Use a more effective sample cleanup method, such as SPE, to remove phospholipids and other interfering substances. [12]* Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS is the best way to compensate for ion suppression, as it has nearly identical chemical properties and will be suppressed to the same extent as the analyte, ensuring accurate quantification. [11]

Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Q: My this compound peak is tailing (or fronting/broad), which is affecting the accuracy of integration. What are the common causes and solutions?

A: Poor peak shape can compromise resolution and lead to inaccurate quantification. [5][13]The cause can be chemical or physical.

Solutions:

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between this compound (if it has basic functional groups) and acidic residual silanol groups on the silica-based column packing. [14]It can also be caused by column contamination or a void at the column inlet. [5][15] * Solution:

      • Use a highly deactivated, end-capped column to minimize silanol interactions. [14] 2. Adjust the mobile phase pH. Adding a small amount of a modifier like formic acid or ammonium hydroxide can suppress the ionization of either the silanol groups or the analyte to reduce secondary interactions.

      • If all peaks in the chromatogram are tailing, it could indicate a blocked column frit. Try back-flushing the column or replacing it. [5]

  • Peak Fronting:

    • Cause: Typically a result of column overload, where too much sample has been injected. [13][16] * Solution: Reduce the injection volume or dilute the sample. If high concentrations are necessary, consider using a column with a larger diameter or higher loading capacity. [14]

  • Peak Broadening:

    • Cause: Can be caused by "dead volume" in the HPLC system (e.g., excessive tubing length between the injector, column, and detector), or a mismatch between the injection solvent and the mobile phase. [15] * Solution:

      • Ensure all tubing connections are secure and use tubing with the smallest appropriate inner diameter.

      • Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

Data Presentation: Comparative Analysis

Table 1: Comparison of Sample Preparation Techniques for this compound from Plasma

TechniqueTypical Recovery (%)Matrix Effect (%)LLOQ Achieved (pg/mL)Throughput
Protein Precipitation (PPT) 85 - 95%40 - 60%50High
Liquid-Liquid Extraction (LLE) 70 - 85%15 - 25%25Medium
Solid-Phase Extraction (SPE) 90 - 105%< 15%10Medium-Low

Note: Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. A lower value indicates less ion suppression.

Table 2: Example of ESI Source Parameter Optimization for this compound Signal

ParameterSetting 1Signal Intensity (counts)Setting 2Signal Intensity (counts)Setting 3Signal Intensity (counts)
Capillary Voltage 2.5 kV150,0003.5 kV 280,000 4.5 kV210,000 (unstable)
Drying Gas Temp. 250 °C180,000325 °C 295,000 400 °C260,000
Nebulizer Gas 30 psi210,00045 psi 310,000 60 psi275,000

Note: Optimal values are highlighted in bold. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol uses a mixed-mode cation exchange SPE plate to achieve high recovery and excellent cleanup.

  • Sample Pre-treatment:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (Stable Isotope-Labeled this compound).

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding.

    • Vortex for 30 seconds.

  • SPE Plate Conditioning:

    • Place a mixed-mode cation exchange SPE plate on a vacuum manifold.

    • Add 1 mL of methanol to each well and apply vacuum to pull it through.

    • Add 1 mL of ultrapure water to each well and apply vacuum. Do not let the wells dry completely.

  • Sample Loading:

    • Load the entire pre-treated sample from step 1 into the conditioned wells.

    • Apply a gentle vacuum to slowly pull the sample through the sorbent bed.

  • Washing Steps:

    • Wash 1 (Polar Interference Removal): Add 1 mL of 0.1% formic acid in water. Apply vacuum.

    • Wash 2 (Non-polar Interference Removal): Add 1 mL of methanol. Apply vacuum and then run the vacuum at maximum for 5 minutes to completely dry the sorbent.

  • Elution:

    • Place a clean collection plate inside the vacuum manifold.

    • Add 500 µL of the elution solvent (5% ammonium hydroxide in acetonitrile) to each well.

    • Allow the solvent to soak for 1 minute before applying a gentle vacuum to elute the analyte.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Mobile Phase Optimization for this compound

This protocol aims to find the optimal mobile phase conditions for good peak shape and sensitivity.

  • Initial Conditions:

    • Column: A C18 column with dimensions like 2.1 mm x 50 mm, 1.8 µm.

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% to 60% B over 5 minutes).

  • Evaluate Acidic Modifier:

    • Inject a this compound standard. Observe the peak shape and retention time.

    • If peak tailing is observed, try increasing the formic acid concentration to 0.2% or switching to acetic acid.

  • Evaluate Basic Modifier (if this compound is acidic):

    • If this compound is an acidic compound, a basic modifier may provide better peak shape.

    • Prepare Mobile Phase A with 5 mM ammonium acetate or 0.1% ammonium hydroxide.

    • Re-run the standard and evaluate the peak shape.

  • Evaluate Organic Solvent:

    • Prepare Mobile Phase B using methanol instead of acetonitrile (0.1% Formic Acid in Methanol).

    • Run the same gradient. Methanol has different selectivity and can change elution patterns relative to matrix interferences. It can also sometimes lead to different ESI responses. [17]

  • Final Selection:

    • Compare the chromatograms from each condition. Select the mobile phase system that provides the best peak shape (symmetry factor closest to 1.0), adequate retention (k' > 2), and the highest signal-to-noise ratio for the this compound peak.

References

"Adjusting experimental protocols to account for Flatoril's pharmacokinetic profile"

Author: BenchChem Technical Support Team. Date: December 2025

Flatoril Technical Support Center

Disclaimer: this compound is a fictional compound. The following data, protocols, and troubleshooting guides are provided for illustrative purposes based on established principles in pharmacology and drug development.

Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you adjust your experimental protocols to account for this compound's unique pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the typical pharmacokinetic profile of this compound?

This compound is characterized by rapid oral absorption, a short half-life, and high plasma protein binding. Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, and its metabolites are excreted renally. Understanding these parameters is critical for designing effective in vivo and in vitro experiments.

Table 1: Key Pharmacokinetic Parameters of this compound (Rodent Model)

Parameter Value Implication for Experiments
Time to Max Concentration (Tmax) 1 hour (Oral) Schedule sample collection or endpoint analysis around this peak for maximum effect studies.
Plasma Half-life (t½) 2.5 hours Requires frequent dosing for chronic studies or careful timing for acute studies.
Bioavailability (F%) ~40% (Oral) Higher doses may be needed for oral administration compared to intravenous (IV) to achieve the desired systemic exposure.
Plasma Protein Binding 95% The free (unbound) fraction is the pharmacologically active component. This is a key consideration for translating in vitro IC50 values to in vivo doses.

| Primary Metabolic Pathway | CYP3A4 | High potential for drug-drug interactions with compounds that inhibit or induce this enzyme. |

Q2: How do I adjust my dosing schedule for this compound's short half-life in a 24-hour efficacy study?

To maintain consistent drug exposure over 24 hours, multiple administrations are necessary. A common strategy is to dose every 4-6 hours (approximately two half-lives) to keep plasma concentrations at a steady state. For studies where a sustained effect is critical, consider a continuous infusion model if feasible.

Table 2: Sample Oral Dosing Schedules for a Rodent Efficacy Study

Dosing Frequency Schedule (Time) Rationale
Twice Daily (BID) 0h, 12h May result in significant peaks and troughs; suitable for tolerance studies.
Three Times Daily (TID) 0h, 8h, 16h Reduces concentration variability, better for maintaining therapeutic levels.

| Four Times Daily (QID) | 0h, 6h, 12h, 18h | Provides more stable plasma concentrations, ideal for efficacy studies requiring consistent target engagement. |

Q3: The in vivo efficacy of this compound is much lower than my in vitro results suggested. What could be the cause?

This discrepancy is often linked to this compound's high plasma protein binding (95%). In standard in vitro assays (e.g., in media with 10% FBS), a larger fraction of the drug is free and active. However, in vivo, only the unbound fraction (~5%) can interact with the target. You may need to increase the dose in vivo to achieve a sufficient free concentration. Always calculate the required in vivo exposure based on the free-drug hypothesis.

Troubleshooting Guides

Problem: High variability in experimental results between animals.

High variability can stem from inconsistencies in the timing of dosing and sample collection. Given this compound's rapid absorption and short half-life, even minor deviations can lead to significant differences in plasma concentration and, consequently, effect.

Troubleshooting Steps:

  • Standardize Administration: Ensure the time of administration is strictly controlled for all subjects.

  • Align Sampling with Tmax: Time your sample collection or endpoint measurements precisely relative to the Tmax (1 hour post-dose) to capture the peak effect consistently.

  • Check for Drug-Drug Interactions: Are the subjects receiving any other compounds? Co-administration with a CYP3A4 inhibitor (e.g., ketoconazole) or inducer (e.g., rifampicin) can dramatically alter this compound's metabolism and exposure.

G Start High Variability in Results? DosingTime Is Dosing Time Consistent? Start->DosingTime No SamplingTime Is Sampling Aligned with Tmax (1h)? Start->SamplingTime Yes DosingTime->SamplingTime Yes FixDosing Action: Standardize Dosing Schedule DosingTime->FixDosing No DDI Potential Drug-Drug Interaction? SamplingTime->DDI Yes FixSampling Action: Adjust Sampling to 1h Post-Dose SamplingTime->FixSampling No CheckMeds Action: Review Co-administered Drugs for CYP3A4 Modulators DDI->CheckMeds Yes Resolved Problem Resolved DDI->Resolved No FixDosing->Resolved FixSampling->Resolved CheckMeds->Resolved

Caption: Troubleshooting logic for high experimental variability.

Experimental Protocols

Protocol: In Vivo Acute Efficacy Study in Rodents

This protocol is designed to assess the efficacy of a single dose of this compound by timing the endpoint measurement to coincide with its peak plasma concentration.

Methodology:

  • Acclimatization: Acclimate animals for at least 72 hours before the experiment.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to ensure consistent oral absorption, but allow water ad libitum.

  • Grouping: Randomize animals into vehicle and this compound treatment groups (n ≥ 8 per group).

  • Baseline Measurement: Take baseline measurements for the efficacy endpoint (e.g., tumor volume, blood glucose, etc.) at T = -30 minutes.

  • Administration (T=0): Administer this compound or vehicle via oral gavage at the predetermined dose. Record the exact time for each animal.

  • Endpoint Measurement (T=1 hour): Precisely 1 hour after administration (at this compound's Tmax), perform the efficacy endpoint measurement. This timing is critical.

  • Data Analysis: Compare the change from baseline between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimate Acclimatize Animals (72h) Group Randomize into Groups Acclimate->Group Fast Fast Overnight Group->Fast Baseline Baseline Measurement (T = -30 min) Fast->Baseline Dose Oral Dosing (T = 0) Baseline->Dose Endpoint Endpoint Measurement (T = 1h @ Tmax) Dose->Endpoint Analyze Statistical Analysis Endpoint->Analyze

Caption: Workflow for an acute in vivo efficacy study with this compound.

Visualizing this compound's Biological Journey

The diagram below illustrates the pharmacokinetic pathway of this compound, from administration to excretion. This pathway dictates the timing and dosage considerations detailed in this guide.

G cluster_abs Absorption cluster_dist Distribution cluster_met Metabolism cluster_exc Excretion Oral Oral Administration Plasma Systemic Circulation Oral->Plasma Rapid Absorption (Tmax = 1h) Bound 95% Bound to Plasma Proteins (Inactive) Plasma->Bound Unbound 5% Unbound (Free) (Active Fraction) Plasma->Unbound Liver Liver Plasma->Liver Target Target Tissue/ Receptor Unbound->Target Target->Liver Drug Clearance CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 Metabolites Inactive Metabolites CYP3A4->Metabolites Kidney Kidneys Metabolites->Kidney Renal Clearance Urine Urine Kidney->Urine

Caption: Pharmacokinetic (ADME) pathway of this compound.

"Managing potential drug interactions with Flatoril in experimental setups"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flatoril Experimental Setups

Disclaimer: this compound is a fictional compound developed for illustrative purposes within this technical support guide. The information provided is based on a hypothetical mechanism of action and metabolic profile to simulate real-world experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Janus Kinase (JAK) family of enzymes, with high affinity for JAK1 and JAK2. By blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, this compound effectively downregulates the signaling of multiple pro-inflammatory cytokines. This makes it a compound of interest for autoimmune and inflammatory diseases.

Q2: What is the primary metabolic pathway for this compound and why is it important for drug interaction studies?

A2: In vitro studies have identified the cytochrome P450 enzyme CYP3A4 as the primary enzyme responsible for the metabolism of this compound. This is a critical consideration because CYP3A4 is involved in the metabolism of a large number of commercially available drugs.[1][2] Co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of CYP3A4 can lead to significant drug-drug interactions (DDIs), potentially altering the pharmacokinetic profile and leading to either reduced efficacy or increased toxicity.[1][2][3]

Q3: Which classes of compounds are most likely to cause interactions with this compound in an experimental setting?

A3: Based on its metabolism via CYP3A4, researchers should be cautious when co-administering this compound with the following classes of compounds:

  • Strong CYP3A4 Inhibitors: (e.g., ketoconazole, itraconazole, ritonavir). These can significantly increase the plasma concentration of this compound, raising the risk of toxicity.

  • Strong CYP3A4 Inducers: (e.g., rifampicin, carbamazepine, St. John's Wort). These can decrease the plasma concentration of this compound, potentially leading to a loss of efficacy.[4]

  • Other CYP3A4 Substrates: Competitive inhibition may occur if another compound is also metabolized by CYP3A4, potentially altering the metabolism of one or both agents.[1]

Q4: Are there any known interactions of this compound with commonly used lab reagents?

A4: While this compound is stable in standard solvents like DMSO and ethanol, high concentrations of certain detergents used in cell lysis buffers may interfere with its activity in cell-based assays. It is recommended to perform a vehicle control and a compound stability test in your specific assay buffer to rule out any interference.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound in in vitro assays.

Potential Cause Troubleshooting Step
Compound Instability Confirm the stability of this compound in your specific assay medium and temperature. Prepare fresh stock solutions for each experiment.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments.
Reagent Interference Some components of the assay kit or cell culture medium may interact with this compound. Run a matrix effect control to test for interference.
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells of your assay plate, as this can affect the drug response.

Issue 2: Unexpected toxicity or mortality in animal models when this compound is co-administered with another compound.

Potential Cause Troubleshooting Step
Pharmacokinetic Interaction The co-administered compound may be inhibiting the metabolism of this compound, leading to toxic plasma concentrations. Conduct a pilot pharmacokinetic study to measure this compound levels with and without the co-administered drug.
Pharmacodynamic Synergism The two compounds may have synergistic effects on a shared or parallel biological pathway, leading to enhanced toxicity. Review the known mechanisms of both compounds. Consider reducing the dose of one or both compounds.
Vehicle Interaction The formulation vehicle for one compound may be affecting the solubility or absorption of the other. Assess the compatibility of the two formulations before co-administration.

Issue 3: this compound appears less effective in vivo than predicted by in vitro data.

Potential Cause Troubleshooting Step
Rapid Metabolism This compound may be rapidly cleared in vivo. Perform a pharmacokinetic study to determine its half-life and bioavailability.
High Plasma Protein Binding This compound may be highly bound to plasma proteins, reducing the free fraction available to interact with the target. Measure the plasma protein binding of this compound.
Induction of Metabolism If the study involves chronic dosing, this compound or a co-administered agent may be inducing its own metabolism via CYP3A4. Compare pharmacokinetic profiles after single and multiple doses.

Data Presentation: Pharmacokinetic & Interaction Profile

The following table summarizes the hypothetical pharmacokinetic parameters for this compound and its interaction potential.

Parameter Value Implication for Experimental Design
Primary Metabolic Enzyme CYP3A4High potential for DDIs with CYP3A4 inhibitors/inducers.[1][2]
Bioavailability (Oral) 45%Consider parenteral administration for initial efficacy studies to bypass first-pass metabolism.
Plasma Protein Binding 95%In vitro assays should include a physiological concentration of albumin to better reflect in vivo conditions.
IC50 (JAK1/2 Kinase Assay) 5 nMPotent inhibitor; ensure accurate dilutions for in vitro experiments.
Effect of Ketoconazole (Strong CYP3A4 Inhibitor) ↑ AUC by 3.5-foldReduce this compound dose in co-administration studies with strong CYP3A4 inhibitors.
Effect of Rifampicin (Strong CYP3A4 Inducer) ↓ AUC by 80%Efficacy may be compromised when co-administered with strong CYP3A4 inducers.

Experimental Protocols

Protocol: In Vitro CYP3A4 Inhibition Assay

This protocol is designed to determine the IC50 value of this compound for the inhibition of CYP3A4 activity using human liver microsomes.[1]

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • CYP3A4 substrate (e.g., midazolam)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Methodology:

  • Prepare Reagents: Prepare stock solutions of this compound, midazolam, and a positive control inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., DMSO).

  • Incubation Setup: In a 96-well plate, combine HLM, potassium phosphate buffer, and varying concentrations of this compound (or positive control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzymes.

  • Initiate Reaction: Add the CYP3A4 substrate (midazolam) and the NADPH regenerating system to each well to start the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Quench Reaction: Stop the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.[5]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]

Visualizations

Signaling Pathway of this compound

Flatoril_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression translocates & activates This compound This compound This compound->JAK inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Experimental Workflow for CYP3A4 Inhibition Assay

DDI_Workflow start Start: Prepare Reagents incubation_setup Incubation Setup: HLM + Buffer + this compound start->incubation_setup pre_incubation Pre-incubation (37°C, 10 min) incubation_setup->pre_incubation initiate_reaction Initiate Reaction: Add Substrate + NADPH pre_incubation->initiate_reaction incubation Incubation (37°C, 15 min) initiate_reaction->incubation quench Quench Reaction: Add Acetonitrile incubation->quench process Sample Processing: Centrifuge & Collect Supernatant quench->process analysis LC-MS/MS Analysis process->analysis data_analysis Data Analysis: Calculate IC50 analysis->data_analysis end End: Report IC50 data_analysis->end

Caption: Workflow for determining the CYP3A4 inhibitory potential of this compound.

Troubleshooting Logic for In Vivo Toxicity

Troubleshooting_Tree Start Unexpected in vivo toxicity with co-administration? PK_Check Is the co-administered drug a known CYP3A4 inhibitor? Start->PK_Check Start Here PD_Check Do the compounds share a target or pathway? PK_Check->PD_Check No PK_Action Action: Run a pilot PK study. Measure this compound plasma levels. PK_Check->PK_Action Yes Formulation_Check Are the vehicles compatible? PD_Check->Formulation_Check No PD_Action Action: Review literature for pharmacodynamic synergism. Consider dose reduction. PD_Check->PD_Action Yes Formulation_Action Action: Test vehicle compatibility. Reformulate if necessary. Formulation_Check->Formulation_Action No

Caption: Decision tree for troubleshooting unexpected in vivo toxicity.

References

Validation & Comparative

A Comparative Efficacy Analysis of Flatoril and Other Prokinetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Flatoril with other prominent prokinetic agents. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed analysis of performance based on available experimental data.

Introduction to this compound

This compound is a combination pharmaceutical product containing two active ingredients: clebopride and simethicone.

  • Clebopride: A substituted benzamide with prokinetic properties, acting as a dopamine D2 receptor antagonist. Its primary function is to enhance gastrointestinal motility.

  • Simethicone: An anti-foaming agent that reduces the surface tension of gas bubbles in the gastrointestinal tract, facilitating their coalescence and expulsion.[1]

This guide will focus on the comparative efficacy of this compound's prokinetic component, clebopride, against other established prokinetic agents.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The prokinetic effects of clebopride are primarily mediated through the blockade of dopamine D2 receptors in the gastrointestinal tract. Dopamine typically acts as an inhibitory neurotransmitter in the myenteric plexus, suppressing acetylcholine release and thereby reducing gut motility. By antagonizing these D2 receptors, clebopride disinhibits cholinergic neurons, leading to increased acetylcholine release and enhanced gastrointestinal smooth muscle contraction. This results in accelerated gastric emptying and intestinal transit.[2]

Dopamine D2 Receptor Antagonist Signaling Pathway cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds and Inhibits ACh Release Acetylcholine_Vesicle Acetylcholine (ACh) Vesicle D2_Receptor->Acetylcholine_Vesicle Inhibition ACh_Release ACh Release Acetylcholine_Vesicle->ACh_Release Muscarinic_Receptor Muscarinic Receptor ACh_Release->Muscarinic_Receptor Binds Contraction Muscle Contraction (Increased Motility) Muscarinic_Receptor->Contraction Clebopride Clebopride Clebopride->D2_Receptor Blocks

Dopamine D2 Receptor Antagonist Signaling Pathway

Comparative Efficacy of Prokinetic Agents

The following tables summarize the comparative efficacy of clebopride and other prokinetic agents in the treatment of functional dyspepsia and gastroparesis, based on data from clinical trials and meta-analyses.

Table 1: Efficacy in Functional Dyspepsia
Prokinetic AgentMechanism of ActionEfficacy vs. Placebo (Odds Ratio)Efficacy vs. Other ProkineticsKey Findings & Citations
Clebopride Dopamine D2 AntagonistSignificantly more effective than placebo in reducing dyspeptic symptoms (p ≤ 0.001)[3]Appears to be as effective as cisapride.[4] A retrospective study showed satisfactory efficacy in improving dyspeptic symptoms.[5]Induces a significant reduction in dyspeptic symptoms.[4]
Metoclopramide Dopamine D2 Antagonist, 5-HT4 AgonistShowed the best SUCRA probability (92.5%) in a network meta-analysis.[6]Efficacy not significantly different from trimebutine, mosapride, or domperidone.[6] Better efficacy than itopride and acotiamide.[6]A double-blind trial showed an 77% responder rate, but a higher rate of side effects compared to cisapride.[7]
Domperidone Peripheral Dopamine D2 AntagonistSUCRA probability of 62.9% in a network meta-analysis.[6]Better efficacy than itopride and acotiamide.[6] As effective as clebopride in reflux gastritis.[3]Significantly improves gastrointestinal symptoms and quality of life in functional dyspepsia.[8]
Cisapride 5-HT4 AgonistShowed a statistically significant benefit in global assessment and individual symptoms.As effective as clebopride with fewer severe side effects.[4] A higher sustained response rate compared to metoclopramide.[7]Effective in reducing dyspeptic symptoms.[4]
Itopride Dopamine D2 Antagonist, Acetylcholinesterase InhibitorLower efficacy compared to metoclopramide, trimebutine, mosapride, and domperidone.[6]Comparable in efficacy to domperidone in relieving symptoms of non-ulcer dyspepsia.[9]A prospective randomized trial showed it to be as effective as cisapride for functional dyspepsia.[9]

SUCRA: Surface Under the Cumulative Ranking Curve

Table 2: Efficacy in Gastroparesis
Prokinetic AgentEfficacy vs. Placebo (Relative Risk of No Improvement)Key Findings & Citations
Clebopride 0.30 (95% CI, 0.16 to 0.57)Ranked first for efficacy in a network meta-analysis of 29 randomized controlled trials.[10][11][12]
Domperidone 0.68 (95% CI, 0.48 to 0.98)Ranked second for efficacy after clebopride.[10][11][12]
Metoclopramide Not superior to placebo for global symptoms.Ranked first for improvement in individual symptoms of nausea, fullness, and bloating based on one small trial.[10][11][12]
Erythromycin Not superior to placebo.N/A
Prucalopride Not superior to placebo.The only agent more likely to be associated with adverse events than placebo.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for clinical trials evaluating prokinetic agents in functional dyspepsia and for assessing gastric emptying.

Protocol 1: Randomized, Double-Blind, Controlled Trial for Functional Dyspepsia

This protocol is a composite based on common elements from clinical trials comparing prokinetic agents.[3][4][7]

  • Patient Selection:

    • Inclusion criteria: Patients aged 18-65 years with a diagnosis of functional dyspepsia according to Rome III criteria (symptoms present for at least 3 months with onset at least 6 months prior to diagnosis, including one or more of: bothersome postprandial fullness, early satiation, epigastric pain, or epigastric burning, and no evidence of structural disease).[13][14][15][16]

    • Exclusion criteria: History of gastrointestinal surgery, peptic ulcer disease, GERD, pancreatitis, biliary disease, use of medications known to affect gastrointestinal motility within 2 weeks of the study, pregnancy, and lactation.

  • Study Design:

    • A multicenter, randomized, double-blind, parallel-group study design.

    • Following a 2-week placebo run-in period to establish baseline symptoms, eligible patients are randomized to receive either the investigational prokinetic agent, a comparator prokinetic agent, or a placebo for 4-8 weeks.

  • Treatment Regimen:

    • Example: Clebopride (0.5 mg t.i.d.), Metoclopramide (10 mg t.i.d.), or Placebo (t.i.d.).

  • Efficacy Assessment:

    • Primary endpoint: Global symptom improvement assessed on a 5- or 7-point Likert scale at the end of the treatment period.

    • Secondary endpoints: Individual symptom severity (e.g., epigastric pain, postprandial fullness, early satiety, bloating, nausea) rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe), quality of life assessment using a validated questionnaire (e.g., SF-36), and patient-reported outcomes.

  • Safety Assessment:

    • Recording of all adverse events, clinical laboratory tests (hematology, biochemistry), vital signs, and electrocardiograms (ECGs) at baseline and at the end of treatment.

  • Statistical Analysis:

    • The intention-to-treat (ITT) population will be the primary population for efficacy analysis.

    • The chi-square test or Fisher's exact test will be used to compare the proportion of responders between treatment groups.

    • Analysis of covariance (ANCOVA) will be used to compare changes in symptom scores from baseline, with baseline score as a covariate.

Experimental Workflow for a Prokinetic Clinical Trial Patient_Screening Patient Screening (Rome III Criteria for FD) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Placebo_Run_in 2-Week Placebo Run-in Informed_Consent->Placebo_Run_in Baseline_Assessment Baseline Assessment (Symptom Scores, QoL, Safety Labs) Placebo_Run_in->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., Clebopride) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Metoclopramide) Randomization->Treatment_B Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up_2w 2-Week Follow-up (Symptom Assessment) Treatment_A->Follow_up_2w Treatment_B->Follow_up_2w Placebo_Group->Follow_up_2w Follow_up_4w 4-Week Follow-up (Symptom Assessment) Follow_up_2w->Follow_up_4w End_of_Treatment End of Treatment Assessment (Primary & Secondary Endpoints, Safety) Follow_up_4w->End_of_Treatment Data_Analysis Statistical Analysis (Intention-to-Treat) End_of_Treatment->Data_Analysis

Workflow of a Prokinetic Clinical Trial
Protocol 2: Gastric Emptying Scintigraphy

This protocol is based on consensus recommendations for gastric emptying scintigraphy.[1][17][18][19][20]

  • Patient Preparation:

    • Patients should fast for at least 4-6 hours (preferably overnight) before the study.

    • Medications that may affect gastric emptying (e.g., prokinetics, opiates, anticholinergics) should be discontinued for 48-72 hours prior to the test, unless the study is intended to evaluate the efficacy of such a medication.[1][17][18]

    • Blood glucose levels should be checked in diabetic patients before the study, as hyperglycemia can delay gastric emptying.

  • Standardized Meal:

    • A low-fat, solid meal is recommended, such as a 120g egg-white meal (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid, served with two slices of white toast, 30g of jam, and 120 mL of water.[18]

    • The meal should be consumed within 10 minutes.

  • Image Acquisition:

    • A gamma camera is used to acquire images.

    • Imaging is performed immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[18]

    • Anterior and posterior images are obtained at each time point to correct for tissue attenuation.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around the stomach on the images.

    • The geometric mean of the counts in the anterior and posterior ROIs is calculated and corrected for radioactive decay.

    • The percentage of gastric retention at each time point is calculated relative to the counts at time 0.

  • Interpretation:

    • The results are compared to established normal ranges for gastric retention at each time point. Delayed gastric emptying is diagnosed if retention is above the normal range at any time point.

Conclusion

The available evidence suggests that this compound, through its prokinetic component clebopride, is an effective treatment for functional dyspepsia and gastroparesis. Comparative studies indicate that clebopride's efficacy is comparable to or, in the case of gastroparesis, potentially superior to other dopamine D2 antagonists like domperidone and metoclopramide. However, the choice of a prokinetic agent should also consider the individual patient's symptom profile and the potential for side effects. Further head-to-head clinical trials with standardized methodologies are needed to more definitively establish the relative efficacy and safety of clebopride in comparison to other prokinetic agents.

References

"Flatoril versus metoclopramide: a comparative analysis of D2 receptor antagonism"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastrointestinal prokinetic agents, the antagonism of dopamine D2 receptors is a key mechanism for enhancing motility and exerting antiemetic effects. This guide provides a comparative analysis of two such agents: clebopride, a component of Flatoril, and the widely recognized metoclopramide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, supported by experimental data.

Introduction to the Compounds

This compound , a medication authorized in Spain, is a combination drug containing clebopride and simethicone.[1][2] Clebopride is a dopamine D2 receptor antagonist that functions as a prokinetic and antiemetic agent.[2][3] It works by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) and at a peripheral level, which increases intestinal peristalsis.[3] Simethicone is an anti-flatulent agent that reduces the surface tension of gas bubbles in the digestive tract, facilitating their expulsion.[4][5]

Metoclopramide is a well-established dopamine D2 receptor antagonist approved for treating nausea and vomiting associated with gastroesophageal reflux disease and diabetic gastroparesis.[6] Its mechanism involves blocking dopamine D2 receptors both centrally in the CTZ and peripherally in the gastrointestinal tract.[7][8] This dual action not only prevents nausea and vomiting but also enhances upper gastrointestinal motility.[8][9] Additionally, metoclopramide exhibits 5-HT4 receptor agonist activity, which contributes to its prokinetic effects.[7]

Comparative Pharmacodynamics

Both clebopride and metoclopramide derive their primary therapeutic effects from the blockade of D2 dopamine receptors. This action in the central nervous system, specifically the chemoreceptor trigger zone, underlies their antiemetic properties.[3][9] Peripherally, D2 receptor antagonism in the gut wall increases acetylcholine release, leading to enhanced gastric emptying and intestinal transit.[8][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for clebopride (as a component of this compound) and metoclopramide. It's important to note that direct comparative studies providing head-to-head quantitative data like binding affinities (Ki or IC50 values) for clebopride and metoclopramide at the D2 receptor were not prevalent in the search results. The provided information is based on their established mechanisms of action.

ParameterThis compound (Clebopride)Metoclopramide
Primary Mechanism Dopamine D2 Receptor Antagonist[3]Dopamine D2 Receptor Antagonist[7]
Secondary Mechanism -5-HT4 Receptor Agonist[7]
Primary Therapeutic Use Symptomatic treatment of functional gastrointestinal motility disorders with flatulence[2]Treatment of nausea, vomiting, and gastroparesis[7]
CNS Penetration Crosses the blood-brain barrier (inferred from potential for extrapyramidal side effects)[3]Crosses the blood-brain barrier[10]
Notable Side Effects Extrapyramidal reactions, especially at higher doses[3]Extrapyramidal symptoms, tardive dyskinesia, neuroleptic malignant syndrome[6]

Experimental Protocols

Detailed experimental protocols for the direct comparison of clebopride and metoclopramide were not available in the search results. However, standard methodologies for characterizing D2 receptor antagonists are well-established in the scientific literature.

Radioligand Binding Assay for D2 Receptor Affinity:

A common method to determine the binding affinity of a compound for the D2 receptor is a competitive radioligand binding assay.

  • Tissue Preparation: Membranes are prepared from a cell line expressing the human D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high D2 receptor density (e.g., rat striatum).

  • Assay Components: The assay mixture includes the prepared membranes, a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound (clebopride or metoclopramide).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Prokinetic Activity (Gastric Emptying Study):

The prokinetic effects of these drugs can be evaluated in animal models.

  • Animal Model: Rats or mice are typically used.

  • Test Meal: The animals are fasted and then given a test meal containing a non-absorbable marker (e.g., phenol red or a radioactive tracer).

  • Drug Administration: The test compounds (clebopride or metoclopramide) or a vehicle control are administered at various doses prior to the test meal.

  • Measurement of Gastric Emptying: After a set period, the animals are euthanized, and the amount of marker remaining in the stomach is quantified.

  • Data Analysis: The percentage of gastric emptying is calculated and compared between the drug-treated and control groups to assess the prokinetic effect.

Visualizations

D2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release D2_Autoreceptor D2 Autoreceptor Dopamine_Release->D2_Autoreceptor Negative Feedback D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Dopamine Binding G_Protein Gi/o Protein D2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Metoclopramide Metoclopramide/ Clebopride Metoclopramide->D2_Autoreceptor Antagonism Metoclopramide->D2_Receptor Antagonism

Caption: D2 Receptor Antagonism Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis Receptor_Binding Radioligand Binding Assay (D2 Receptor Affinity) Functional_Assay Functional Assay (e.g., cAMP measurement) Receptor_Binding->Functional_Assay Animal_Model Animal Model Selection (e.g., Rat, Mouse) Functional_Assay->Animal_Model Drug_Admin Drug Administration (Clebopride vs. Metoclopramide) Animal_Model->Drug_Admin Gastric_Emptying Gastric Emptying Study Drug_Admin->Gastric_Emptying Behavioral_Tests Behavioral Tests for CNS Effects (e.g., Extrapyramidal Symptoms) Drug_Admin->Behavioral_Tests Data_Analysis Comparative Data Analysis (Efficacy and Side Effects) Gastric_Emptying->Data_Analysis Behavioral_Tests->Data_Analysis

Caption: Comparative Experimental Workflow.

Conclusion

Both clebopride (in this compound) and metoclopramide are effective prokinetic and antiemetic agents that function through the antagonism of D2 dopamine receptors. Metoclopramide's pharmacology is well-documented, including its dual action as a D2 antagonist and 5-HT4 agonist. The potential for extrapyramidal side effects due to CNS penetration is a significant consideration for both drugs. A comprehensive comparative analysis would benefit from direct, head-to-head studies evaluating their relative binding affinities, selectivity, and propensity to induce CNS-related adverse events. The experimental frameworks outlined provide a basis for such future investigations, which are crucial for a nuanced understanding of their respective therapeutic indices.

References

A Head-to-Head Comparison of Metoclopramide and Domperidone in Gastroparesis Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Note to the Reader: The initial request for a comparison involving "Flatoril" could not be fulfilled as our literature search found no such drug indicated for gastroparesis. We have proceeded with a comparison of metoclopramide and domperidone , two commonly used and extensively studied prokinetic agents for this condition, to provide a relevant and data-driven guide.

Gastroparesis, a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. Prokinetic agents remain a cornerstone of symptomatic management. This guide provides a head-to-head comparison of two such agents, metoclopramide and domperidone, with a focus on their performance in gastroparesis models, supported by experimental data.

Comparative Efficacy and Safety Profile

The following table summarizes the quantitative data from comparative studies of metoclopramide and domperidone in patients with gastroparesis.

ParameterMetoclopramideDomperidoneSource(s)
Symptom Improvement
Gastroparesis Cardinal Symptom Index (GCSI) ReductionSignificant reduction from baseline (e.g., from 17.9 ± 4.3 to 9.5 ± 3.8, p < 0.001)Significant reduction from baseline (e.g., from 18.2 ± 4.5 to 8.7 ± 3.2, p < 0.001)[1][2]
Nausea and VomitingEffective in reducing nausea and postprandial fullnessEffective in reducing nausea, vomiting, bloating, and early satiety[3]
Gastric Emptying
Gastric Emptying TimeNotable reduction (e.g., from 99.5 ± 16.8 min to 81.6 ± 14.3 min, p < 0.05)Notable reduction (e.g., from 98.7 ± 15.2 min to 76.5 ± 12.1 min, p < 0.05)[2]
Adverse Events (Incidence)
Central Nervous System (CNS) Effects
- Somnolence49%29%[3]
- Reduced Mental Acuity33%20%[3]
- Dizziness15%3%[2]
- Nervousness9%2%[2]
- Extrapyramidal Symptoms15%7%[2]
Cardiovascular Effects
- QTc ProlongationReported, but incidence not specified in direct comparative studies5% (95% CI: 3.32-8.62)[4][5]
Endocrine Effects
- HyperprolactinemiaLess frequently reported than with domperidoneMore frequently reported than with metoclopramide[4]

Signaling Pathways and Mechanism of Action

Both metoclopramide and domperidone are dopamine D2 receptor antagonists, but their sites of action and additional receptor interactions differ, which influences their efficacy and side-effect profiles.

metoclopramide_pathway cluster_cns Central Nervous System (CNS) cluster_git Gastrointestinal (GI) Tract Metoclopramide_CNS Metoclopramide (crosses BBB) D2_Receptor_CNS Dopamine D2 Receptor Metoclopramide_CNS->D2_Receptor_CNS Antagonist 5HT3_Receptor_CNS Serotonin 5-HT3 Receptor Metoclopramide_CNS->5HT3_Receptor_CNS Antagonist CTZ Chemoreceptor Trigger Zone (CTZ) Vomiting_Center Vomiting Center D2_Receptor_CNS->Vomiting_Center Stimulates 5HT3_Receptor_CNS->Vomiting_Center Stimulates Metoclopramide_GI Metoclopramide D2_Receptor_GI Dopamine D2 Receptor (on cholinergic neurons) Metoclopramide_GI->D2_Receptor_GI Antagonist 5HT4_Receptor_GI Serotonin 5-HT4 Receptor Metoclopramide_GI->5HT4_Receptor_GI Agonist ACh_Release ↑ Acetylcholine (ACh) Release 5HT4_Receptor_GI->ACh_Release Gastric_Motility ↑ Gastric Motility ↑ Gastric Emptying ACh_Release->Gastric_Motility

Caption: Metoclopramide's dual action in the CNS and GI tract.

domperidone_pathway cluster_cns Central Nervous System (CNS) cluster_git Gastrointestinal (GI) Tract Domperidone_CNS Domperidone (limited BBB crossing) D2_Receptor_CNS Dopamine D2 Receptor Domperidone_CNS->D2_Receptor_CNS Antagonist CTZ Chemoreceptor Trigger Zone (CTZ) Vomiting_Center Vomiting Center D2_Receptor_CNS->Vomiting_Center Stimulates Domperidone_GI Domperidone D2_Receptor_GI Dopamine D2 Receptor (on cholinergic neurons) Domperidone_GI->D2_Receptor_GI Antagonist ACh_Release ↑ Acetylcholine (ACh) Release Gastric_Motility ↑ Gastric Motility ↑ Gastric Emptying ACh_Release->Gastric_Motility

Caption: Domperidone's peripherally selective D2 receptor antagonism.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for preclinical and clinical studies in gastroparesis.

Preclinical Model: Streptozotocin-Induced Diabetic Gastroparesis in Rats

This model is widely used to mimic diabetic gastroparesis and evaluate the efficacy of prokinetic agents.

1. Induction of Diabetes:

  • Animals: Male Sprague-Dawley rats (200-250g) are typically used.

  • Inducing Agent: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60-65 mg/kg is administered to induce type 1 diabetes. For type 2 models, a lower dose of STZ (40-55 mg/kg) combined with a high-fat, high-sugar diet is often employed.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and diabetes is confirmed when levels are consistently elevated (e.g., >16.7 mmol/L) for a specified period (e.g., 2 weeks).

2. Development of Gastroparesis:

  • The diabetic state is maintained for a period of 8 weeks to allow for the development of gastroparesis.

3. Gastric Emptying Study:

  • Test Meal: A non-absorbable marker, such as phenol red, is incorporated into a semi-solid meal.

  • Procedure: Following a fasting period, the rats are administered the test meal via gavage.

  • Measurement: After a defined interval (e.g., 20 minutes), the animals are euthanized, and the stomach is removed. The amount of phenol red remaining in the stomach is quantified spectrophotometrically to determine the gastric emptying rate.

4. Drug Administration:

  • Metoclopramide, domperidone, or a vehicle control is administered to different groups of diabetic gastroparetic rats, typically 30 minutes before the gastric emptying study.

5. Data Analysis:

  • Gastric emptying rates are compared between the drug-treated groups and the vehicle control group to assess the prokinetic effects of the compounds.

preclinical_workflow Induction Induce Diabetes (Streptozotocin) Development 8-Week Gastroparesis Development Induction->Development Grouping Randomize into Treatment Groups Development->Grouping Dosing Administer Drug (Metoclopramide, Domperidone, Vehicle) Grouping->Dosing Test_Meal Administer Phenol Red Test Meal Dosing->Test_Meal Measurement Measure Gastric Emptying Rate Test_Meal->Measurement Analysis Compare Gastric Emptying Between Groups Measurement->Analysis

Caption: Workflow for a preclinical gastroparesis study.

Clinical Trial Protocol: Double-Blind, Randomized Comparison

This protocol outlines a typical design for a clinical trial comparing the efficacy and safety of metoclopramide and domperidone in patients with diabetic gastroparesis.

1. Study Population:

  • Inclusion criteria typically include adults with a diagnosis of type 1 or type 2 diabetes and a history of gastroparesis symptoms for at least 3 months, confirmed by a gastric emptying scintigraphy study.

2. Study Design:

  • A double-blind, randomized, multicenter, parallel-group design is employed.

  • Patients are randomly assigned to receive either metoclopramide (e.g., 10 mg four times daily) or domperidone (e.g., 20 mg four times daily) for a duration of 4 weeks.

3. Efficacy Assessments:

  • The primary efficacy endpoint is the change in the Gastroparesis Cardinal Symptom Index (GCSI) total score from baseline to the end of treatment.

  • Secondary endpoints may include changes in individual symptom scores (nausea, vomiting, bloating, early satiety) and patient-reported global assessment of symptom improvement.

4. Safety Assessments:

  • Adverse events are systematically recorded at each study visit, with a particular focus on central nervous system (CNS) and cardiovascular side effects.

  • Electrocardiograms (ECGs) may be performed at baseline and at the end of treatment to monitor for any changes in the QTc interval.

5. Statistical Analysis:

  • The primary analysis compares the change in GCSI scores between the two treatment groups using appropriate statistical tests (e.g., ANCOVA).

  • The incidence of adverse events is compared between the groups using methods such as the chi-square or Fisher's exact test.

Conclusion

Both metoclopramide and domperidone demonstrate efficacy in improving the symptoms of gastroparesis and accelerating gastric emptying.[2][3] The choice between these agents often hinges on their differing side-effect profiles. Metoclopramide's ability to cross the blood-brain barrier is associated with a higher incidence of CNS side effects, including drowsiness and extrapyramidal symptoms.[2][3] Conversely, domperidone, which has limited CNS penetration, presents a lower risk of such effects but has been associated with cardiovascular concerns, specifically QTc prolongation.[4][5] This head-to-head comparison, based on available experimental and clinical data, provides a framework for researchers and drug development professionals to understand the relative merits and drawbacks of these two prokinetic agents in the context of gastroparesis.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Flatoril Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceutical products, the accurate quantification of the active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of three common analytical methods for the quantification of "Flatoril," a hypothetical anti-inflammatory agent. The cross-validation of these methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry (UV-Vis)—is essential to ensure data integrity, reliability, and consistency across different analytical platforms.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate analytical method for their specific needs.

The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for assessing key performance characteristics such as accuracy, precision, specificity, linearity, and range.[2][3][4][5][6]

Experimental Workflow for Cross-Validation

The cross-validation process begins with the preparation of a single, homogenous batch of this compound standard and sample solutions. These solutions are then analyzed using the three distinct analytical methods. The results are subsequently compared to assess the degree of agreement between the methods, ensuring the reliability of the quantification process.

Cross_Validation_Workflow Cross-Validation Workflow for this compound Quantification A Sample Preparation (Single Homogenous Batch of this compound) B HPLC-UV Analysis A->B C LC-MS Analysis A->C D UV-Vis Analysis A->D E Data Acquisition B->E C->E D->E F Performance Parameter Comparison (Accuracy, Precision, Linearity) E->F G Method Correlation Assessment F->G

Workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS, and UV-Vis are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substance and finished product.

  • Instrumentation : A standard HPLC system equipped with a UV-Visible detector.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 60:40 v/v ratio.[7]

    • Flow Rate : 1.0 mL/min.[8]

    • Detection Wavelength : 275 nm (predetermined from the UV spectrum of this compound).

    • Injection Volume : 20 µL.[8]

  • Standard Solution Preparation : A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation : A quantity of powdered this compound tablets equivalent to 10 mg of the active ingredient is dissolved in 10 mL of mobile phase, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter. The filtrate is then diluted to a final concentration of 50 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or for trace-level analysis.

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) : Transitions for this compound and an internal standard are monitored.

  • Standard Solution Preparation : A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in a blank matrix to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation : Plasma samples containing this compound are subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS system.

UV-Visible Spectrophotometry (UV-Vis)

This is a simple and cost-effective method suitable for the rapid quantification of this compound in bulk and simple formulations.[10]

  • Instrumentation : A double beam UV-Visible spectrophotometer.[11]

  • Solvent : 0.1 N Hydrochloric Acid (HCl).[12]

  • Wavelength of Maximum Absorbance (λmax) : 275 nm.

  • Standard Solution Preparation : A stock solution of this compound (100 µg/mL) is prepared in 0.1 N HCl. Calibration standards are prepared by serial dilution to concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Sample Preparation : A quantity of powdered this compound tablets equivalent to 10 mg of the active ingredient is dissolved in 100 mL of 0.1 N HCl, sonicated, and filtered. The filtrate is then diluted to a suitable concentration within the calibration range.

Data Presentation: Comparison of Method Performance

The following table summarizes the hypothetical performance data obtained from the cross-validation of the three analytical methods for this compound quantification.

Performance Parameter HPLC-UV LC-MS UV-Vis ICH Acceptance Criteria
Linearity (R²) 0.99950.99980.9989≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL5 - 50 µg/mL-
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 0.8%98.9 ± 1.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.85%1.10%1.50%≤ 2%
- Intermediate Precision1.25%1.45%1.85%≤ 2%
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL5 µg/mL-
Specificity HighVery HighLow (Prone to interference)Method should be specific
Summary of Comparison
  • HPLC-UV demonstrates a good balance of accuracy, precision, and a wide linear range, making it a robust method for routine quality control.[13][14]

  • LC-MS offers superior sensitivity with a much lower limit of quantification, making it the preferred method for bioanalytical studies or trace impurity analysis.[15][16] Its high specificity is also a significant advantage when dealing with complex sample matrices.[15]

  • UV-Vis is the simplest and most cost-effective method but lacks specificity and has a narrower linear range compared to the chromatographic methods. It is suitable for preliminary analysis or in environments with limited resources.[7]

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data in pharmaceutical analysis.[1][17] The choice of method for the quantification of this compound should be guided by the specific requirements of the analysis. For routine quality control in a manufacturing setting, HPLC-UV provides a reliable and cost-effective solution. For applications requiring high sensitivity and specificity, such as in pharmacokinetic studies, LC-MS is the superior choice. UV-Vis spectrophotometry can be employed for rapid, preliminary assessments where high specificity is not a critical requirement.

References

A Comparative Analysis of the Side Effect Profiles of Different Prokinetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the side effect profiles of major classes of prokinetic drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from clinical trials and post-marketing surveillance to offer an objective analysis. It includes detailed summaries of adverse events, the methodologies of key experiments used to assess them, and visualizations of relevant biological pathways and workflows.

Prokinetic agents are a class of drugs that enhance coordinated gastrointestinal motility and transit of material in the digestive tract.[1][2] They are utilized in the management of disorders such as gastroparesis, gastroesophageal reflux disease (GERD), and functional dyspepsia.[3][4] However, their clinical utility is often moderated by their side effect profiles, which can range from mild and transient to severe and life-threatening.[5] This guide focuses on a comparative analysis of these adverse effects across different drug classes.

The primary classes of prokinetic agents discussed include:

  • Dopamine D₂ Receptor Antagonists (e.g., Metoclopramide, Domperidone)

  • Serotonin 5-HT₄ Receptor Agonists (e.g., Prucalopride, Tegaserod)

  • Motilin Receptor Agonists (e.g., Erythromycin)

  • Ghrelin Receptor Agonists

Dopamine D₂ Receptor Antagonists

These agents work by blocking dopamine D₂ receptors in the gastrointestinal tract, which increases the release of acetylcholine from enteric neurons, thereby enhancing gastric motility and emptying.[6][7]

Side Effect Profile Comparison
Adverse Effect Metoclopramide Domperidone Notes
Extrapyramidal Symptoms (EPS) Common, including dystonia, akathisia, and tardive dyskinesia.[8][9] Risk increases with higher doses and prolonged use.Rare, as it does not readily cross the blood-brain barrier.[8][10] However, uncontrolled movements have been reported, especially in children.[11]Metoclopramide's central D₂ receptor blockade is responsible for the high incidence of EPS.[6]
Cardiovascular Effects Can cause QTc prolongation.[9]Significant risk of serious cardiac side effects, including QTc prolongation, ventricular arrhythmias, and sudden cardiac death.[12][13][14] Risk is higher in patients over 60 or at doses >30 mg/day.[10][12]Domperidone's cardiovascular risk has led to restrictions on its use in many countries.[12]
Hyperprolactinemia Frequent, leading to galactorrhea, gynecomastia, and menstrual irregularities.[5][8]Frequent, as the pituitary gland is outside the blood-brain barrier.[8] Can lead to galactorrhea and breast engorgement.[8]Both drugs block dopamine's inhibitory effect on prolactin release.[5][8]
Other Common Effects Sedation, drowsiness, anxiety, depression, restlessness.[7][15][16]Agitation, nervousness, headache, dry mouth.[11]
Signaling Pathway: Dopamine D₂ Receptor Antagonism

The diagram below illustrates the mechanism of action of dopamine D₂ receptor antagonists and the pathways leading to both therapeutic and adverse effects.

cluster_cns Central Nervous System (CNS) cluster_gut Gastrointestinal Tract & Periphery Metoclopramide Metoclopramide D2_CNS D₂ Receptors (Basal Ganglia) Metoclopramide->D2_CNS Blocks Domperidone_Note Domperidone does not significantly cross the blood-brain barrier EPS Extrapyramidal Side Effects D2_CNS->EPS Leads to Drugs Metoclopramide & Domperidone D2_Gut D₂ Receptors (Enteric Neurons) Drugs->D2_Gut Block D2_Pituitary D₂ Receptors (Pituitary) Drugs->D2_Pituitary Block ACh ↑ Acetylcholine Release D2_Gut->ACh Prokinesia Therapeutic Effect (↑ Motility) ACh->Prokinesia Prolactin ↑ Prolactin Release D2_Pituitary->Prolactin Hyperprolactinemia Side Effect (Galactorrhea) Prolactin->Hyperprolactinemia

Caption: Mechanism of dopamine D₂ antagonists and associated side effects.

Serotonin 5-HT₄ Receptor Agonists

These drugs selectively stimulate 5-HT₄ receptors on enteric neurons, which enhances the release of acetylcholine, leading to increased peristalsis and intestinal secretion.[1][17] The side effect profile varies significantly based on the agent's selectivity for the 5-HT₄ receptor.[18]

Side Effect Profile Comparison
Adverse Effect Prucalopride Tegaserod Cisapride (Withdrawn) Notes
Cardiovascular Effects Favorable cardiovascular safety profile due to high selectivity for the 5-HT₄ receptor.[18]Associated with an increased risk of cardiovascular ischemic events (myocardial infarction, stroke).[19][20][21]Caused serious cardiac arrhythmias (QTc prolongation, Torsades de Pointes) due to interaction with hERG channels.[5][8]The cardiovascular risks of non-selective agents led to their withdrawal or restricted use.[5][17]
Gastrointestinal Effects Headache (13.9%), diarrhea (13.4%), abdominal pain (11.6%), nausea.[5][9] Often transient.[22]Diarrhea (10.1%), abdominal pain (7.4%).[23]Diarrhea, abdominal cramping.These effects are common to the class due to the prokinetic mechanism.
Neurological Effects Headache is the most frequent CNS effect.[5] Dystonia has been reported (2.5%).[9]Headache (8.3%).[23]Headache.Generally fewer central neurological side effects compared to dopamine antagonists.
Signaling Pathway: 5-HT₄ Receptor Agonism

This diagram shows how 5-HT₄ receptor agonists promote gut motility and how off-target effects of older agents caused cardiovascular issues.

cluster_gut Gastrointestinal Tract cluster_cardiac Cardiovascular System (Off-Target Effects) Agonists 5-HT₄ Agonists (Prucalopride, Tegaserod) HT4_Receptor 5-HT₄ Receptor (Enteric Neuron) Agonists->HT4_Receptor Activate Prucalopride_Note Prucalopride is highly selective for 5-HT₄, avoiding these cardiac off-target effects. ACh ↑ Acetylcholine Release HT4_Receptor->ACh Prokinesia Therapeutic Effect (↑ Motility) ACh->Prokinesia NonSelective Non-selective Agents (Cisapride, Tegaserod) hERG hERG K+ Channels NonSelective->hERG Block (Cisapride) HT1B 5-HT₁B Receptors NonSelective->HT1B Activate (Tegaserod) Arrhythmia Cardiac Arrhythmia hERG->Arrhythmia Ischemia Ischemic Events HT1B->Ischemia

Caption: Therapeutic and adverse pathways of 5-HT₄ receptor agonists.

Motilin and Ghrelin Receptor Agonists

Motilin agonists, such as the macrolide antibiotic erythromycin, stimulate motilin receptors in the stomach and duodenum to induce powerful, coordinated contractions.[16][24] Ghrelin agonists are a newer class that targets the ghrelin receptor, which also plays a role in stimulating appetite and gut motility.[25][26]

Side Effect Profile Comparison
Adverse Effect Erythromycin (Motilin Agonist) Ghrelin Agonists (Emerging) Notes
Cardiovascular Effects Significant risk of QTc prolongation and Torsades de Pointes, even at low prokinetic doses.[16][27][28]Under investigation.Erythromycin's cardiac risk necessitates careful patient selection and monitoring.[28]
Gastrointestinal Effects Abdominal pain, nausea, diarrhea.[24]Potential for effects on appetite.[25]GI effects are common due to the potent stimulation of motility.
Tachyphylaxis Rapid development of tolerance (within days to weeks), limiting long-term use.[16][24]To be determined in long-term studies.Downregulation of the motilin receptor is the cause of tachyphylaxis with erythromycin.[24]
Other Risks associated with long-term antibiotic use (e.g., bacterial resistance).[16][29]Potential for endocrine side effects due to ghrelin's role in hormone regulation.[25][26]

Experimental Protocols for Side Effect Assessment

The evaluation of prokinetic drug safety relies on rigorous experimental designs, primarily during clinical trials and post-marketing surveillance.

Example Protocol: Assessing Cardiovascular Safety (QTc Prolongation)

This protocol is a synthesized example based on methodologies described for assessing the cardiac effects of agents like domperidone and erythromycin.[27][28]

  • Study Design: A randomized, double-blind, placebo- and positive-controlled, crossover or parallel-group study.

  • Participant Selection: Healthy volunteers with no history of cardiovascular disease or risk factors for arrhythmia. Exclusion criteria include concomitant use of other QTc-prolonging drugs and electrolyte abnormalities.

  • Intervention:

    • Test Drug: Prokinetic agent at therapeutic and supratherapeutic doses.

    • Placebo Control: Inert substance.

    • Positive Control: A drug with a known modest effect on QTc interval (e.g., moxifloxacin) to validate study sensitivity.

  • Data Collection:

    • Electrocardiograms (ECGs): 12-lead ECGs are recorded at baseline and at multiple time points post-dose, corresponding to the drug's peak plasma concentration (Tmax).

    • Pharmacokinetics: Blood samples are drawn concurrently with ECGs to correlate drug concentration with QTc changes.

  • Primary Endpoint: The primary endpoint is the time-matched, placebo-corrected change from baseline in the QTc interval (ΔΔQTc). The Fridericia (QTcF) or Bazett (QTcB) correction formulas are used to correct for heart rate.

  • Analysis: The relationship between drug concentration and QTc interval is analyzed. A drug is considered to have a significant effect if the upper bound of the 95% confidence interval for the mean ΔΔQTc exceeds 10 ms.[27]

Experimental Workflow: Clinical Trial for Side Effect Assessment

The following diagram outlines a typical workflow for assessing adverse events in a clinical trial for a new prokinetic agent.

cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase cluster_postmarket Post-Marketing InVitro In Vitro Screening (e.g., hERG assay) InVivo In Vivo Animal Studies (Toxicology, CV Safety) InVitro->InVivo Phase1 Phase I (Healthy Volunteers) Safety & Tolerability InVivo->Phase1 Phase2 Phase II (Patient Population) Dose-ranging & Efficacy Phase1->Phase2 Phase3 Phase III (Large-scale RCT) Confirm Efficacy & Monitor ADRs Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Data_Collection Data Collection: - Adverse Event (AE) Reporting - ECG & Lab Monitoring - Patient Diaries Phase3->Data_Collection Phase4 Phase IV / Surveillance (FAERS, Observational Studies) Long-term & Rare Side Effects Approval->Phase4

Caption: Workflow for assessing adverse drug reactions during drug development.

Conclusion

The selection of a prokinetic agent requires a careful balance between its efficacy and its potential for adverse effects.

  • Dopamine D₂ Receptor Antagonists are effective but are associated with significant neurological (metoclopramide) or cardiovascular (domperidone) risks.[8][9][13]

  • Serotonin 5-HT₄ Receptor Agonists have evolved significantly. Newer, highly selective agents like prucalopride offer a much safer cardiovascular profile compared to older agents like cisapride and tegaserod, which were hampered by serious cardiac side effects.[5][18]

  • Motilin Receptor Agonists like erythromycin are potent but limited by tachyphylaxis and cardiovascular risks.[16][24]

  • Ghrelin Receptor Agonists represent a promising future therapeutic class, though their long-term side effect profile, particularly concerning endocrine effects, is still under evaluation.[25]

For drug development professionals, the history of prokinetics underscores the critical importance of receptor selectivity to minimize off-target effects. Future research should focus on developing agents with targeted mechanisms of action to improve the benefit-risk ratio for patients with motility disorders.

References

"Evaluating the clinical trial data of Flatoril against current treatment guidelines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Flatoril, a combination drug therapy, presents a dual-pronged approach to managing symptoms of functional gastrointestinal disorders. This guide provides a comprehensive evaluation of the available clinical trial data for this compound's individual components—clebopride and simethicone—and contrasts their performance with current treatment guidelines for its primary indications: functional dyspepsia and postoperative nausea and vomiting (PONV).

Executive Summary

This compound combines the prokinetic and antiemetic properties of clebopride, a dopamine D2 receptor antagonist, with the anti-gas action of simethicone. While clinical data on the fixed-dose combination of this compound is limited, this guide synthesizes the evidence for its individual components to provide a comparative analysis against established therapeutic alternatives. For functional dyspepsia, current guidelines recommend a stepwise approach, often starting with proton pump inhibitors (PPIs) and considering prokinetics for specific subtypes. In the context of PONV, a multimodal strategy involving risk assessment and combination antiemetics is the standard of care. This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms of these treatments to offer a clear perspective for research and development professionals.

Mechanism of Action

Clebopride: A Dopamine D2 Receptor Antagonist

Clebopride exerts its prokinetic and antiemetic effects primarily by blocking dopamine D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) of the brain.[1][2] In the gut, dopamine typically has an inhibitory effect on motility.[3][4] By antagonizing D2 receptors, clebopride removes this inhibition, leading to increased esophageal peristalsis, enhanced gastric emptying, and reduced pyloric sphincter tone.[5] This action helps to alleviate symptoms of functional dyspepsia such as bloating and early satiety. In the CTZ, blockade of D2 receptors reduces the signaling that leads to nausea and vomiting.[6][7]

cluster_Dopamine_Signaling Dopamine D2 Receptor Signaling in GI Tract cluster_Clebopride_Action Action of Clebopride Dopamine Dopamine D2R Dopamine D2 Receptor (on cholinergic neurons) Dopamine->D2R AC Adenylyl Cyclase (Inhibited) D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_release ↓ Acetylcholine Release cAMP->ACh_release GI_motility ↓ GI Motility ACh_release->GI_motility Clebopride Clebopride Clebopride->D2R Blocks

Dopamine D2 Receptor Antagonism by Clebopride.
Simethicone: A Surfactant

Simethicone is a non-systemic anti-foaming agent that works by a physical mechanism.[8][9] It reduces the surface tension of gas bubbles in the gastrointestinal tract, causing them to coalesce into larger bubbles that can be more easily expelled through belching or flatus.[10][11] Simethicone is not absorbed into the bloodstream and is excreted unchanged in the feces.[8]

cluster_Simethicone_Action Mechanism of Action of Simethicone Small_Bubbles Small Gas Bubbles (Trapped in GI tract) Simethicone Simethicone Small_Bubbles->Simethicone Acted upon by Large_Bubbles Larger Gas Bubbles Simethicone->Large_Bubbles Reduces surface tension, leading to coalescence Expulsion Easier Expulsion (Belching/Flatus) Large_Bubbles->Expulsion

Physical Mechanism of Simethicone.

Clinical Data: Functional Dyspepsia

Current guidelines for functional dyspepsia, such as those informed by the Rome IV criteria, recommend a stepwise approach to management. This typically involves testing for and eradicating Helicobacter pylori, followed by an empiric trial of a proton pump inhibitor (PPI).[12] Prokinetic agents are generally considered a second-line option, particularly for patients with postprandial distress syndrome (PDS).[12]

Comparative Efficacy Data for Functional Dyspepsia

TreatmentStudyEfficacy EndpointResults
Clebopride Sabbatini et al. (1991)[10]Reduction in dyspeptic symptomsSignificant reduction in symptoms after 2 and 4 weeks (p < 0.001). Comparable to cisapride.
Bavestrello et al. (1985)[13]Symptom and roentgenological improvementMore effective than placebo (p ≤ 0.001) in patients with delayed gastric emptying.
Simethicone Holtmann et al. (2002)[14]Improvement in global symptom scoreSignificantly better than placebo at 2, 4, and 8 weeks (p < 0.0001). Superior to cisapride at 2 weeks (p = 0.0007).
Holtmann et al.[15]Patient-judged symptom improvement46% of patients on simethicone judged improvement as "excellent" after 4 weeks, compared to 22% on cisapride (p < 0.01).
Domperidone van Ganse et al. (Meta-analysis)[8]Global assessment of improvementOdds Ratio of 7.0 (95% CI 3.6-16) in favor of domperidone over placebo.
Chey et al. (2023)[16]Overall Treatment Effect (OTE) response rate60.7% with domperidone vs. 46.0% with placebo.
Metoclopramide Jian et al. (2017)[17]Symptom response ratesShowed better efficacy than itopride and acotiamide.
de la Serna-Higuera et al. (1994)[18]Improvement in symptom severitySignificant improvement from baseline (p < 0.001), comparable to cisapride.

Experimental Protocols: Key Studies

  • Sabbatini et al. (1991): A randomized, double-blind study of 48 outpatients with functional dyspepsia. Patients received either oral cisapride (10 mg t.i.d.) or clebopride (0.5 mg t.i.d.) for 4 weeks. Dyspeptic symptoms were assessed at 2 and 4 weeks.[10]

  • Holtmann et al. (2002): A randomized, double-dummy trial of 185 patients with functional dyspepsia. Patients received simethicone (105 mg t.d.s.), cisapride (10 mg t.d.s.), or placebo for 8 weeks. The primary outcome was the O'Brien global measure of 10 upper gastrointestinal symptoms.[14]

  • Chey et al. (2023): A multicenter, randomized, double-blind, placebo-controlled pilot study in 160 Chinese patients with functional dyspepsia (Rome IV criteria). Participants received domperidone 10 mg or placebo thrice daily for 14 days. The primary endpoint was the overall treatment effect (OTE) response rate.[16]

Clinical Data: Postoperative Nausea and Vomiting (PONV)

The management of PONV is guided by risk assessment and a multimodal approach, as outlined in consensus guidelines.[19] For patients at moderate to high risk, the use of combination antiemetic therapy with drugs from different classes is recommended.

Comparative Efficacy Data for PONV

TreatmentStudyEfficacy EndpointResults
Clebopride (IM) Duarte et al. (1985)[20]Prevention of nausea and vomiting (12h)Better than placebo for nausea (p ≤ 0.05) and vomiting (p ≤ 0.001).
Simethicone Avramović et al. (1979)[1]Reduction of subjective complaints (post-cesarean)Highly significant reduction in nausea, vomiting, and abdominal pain compared to placebo.
Liu et al. (2024)[21]Remission of abdominal distension (post-laparoscopic cholecystectomy)Remission rates at 24h: 49.2% with simethicone vs. 34.7% without.
Ondansetron Tramer et al. (Systematic Review)[11]Prevention of PONVBest number-needed-to-treat (NNT) to prevent PONV was between 5 and 6 with an 8 mg IV dose.
Frost et al. (Meta-analysis)[17]Reduction in nausea and vomiting (24h post-craniotomy)Nausea and vomiting significantly reduced by 22% and 57%, respectively.
Dexamethasone De Oliveira et al. (Meta-analysis)[22]Reduction in 24h PONV4-5 mg dose: Odds Ratio 0.31 (95% CI 0.23-0.41) vs. control. 8-10 mg dose: Odds Ratio 0.26 (95% CI 0.20-0.32) vs. control.
Wang et al. (2017)[23]Reduction in PONV (post-bowel surgery)8.6% incidence of clinically important PONV with dexamethasone vs. 12.7% with standard care at 24h.

Experimental Protocols: Key Studies

  • Duarte et al. (1985): A double-blind, placebo-controlled study in 298 women undergoing elective surgery. Patients received either 2 mg of clebopride or a placebo intramuscularly at the end of anesthesia. The incidence of nausea and vomiting was recorded over a 12-hour period.[20]

  • Avramović et al. (1979): A double-blind trial in patients undergoing Cesarean section. Patients received either simethicone or a placebo postoperatively. Subjective and objective signs of gas distress were analyzed.[1]

  • De Oliveira et al. (Meta-analysis): A systematic review and meta-analysis of 60 randomized clinical trials (6696 subjects) evaluating the efficacy of 4-5 mg and 8-10 mg IV doses of dexamethasone for PONV prevention.[22]

Safety and Tolerability

Clebopride: The most common side effect reported in clinical trials is drowsiness.[10] Extrapyramidal symptoms, a known class effect of dopamine antagonists, are a potential concern, particularly with long-term use.[24]

Simethicone: Simethicone is considered a very safe and well-tolerated medication with no known systemic side effects, as it is not absorbed from the gastrointestinal tract.[25]

Alternative Treatments:

  • Domperidone: Carries a risk of cardiac side effects, including QT prolongation.

  • Metoclopramide: Associated with a risk of extrapyramidal symptoms, including tardive dyskinesia, especially with long-term use.[24]

  • Ondansetron: Generally well-tolerated, with headache being a common side effect.[11]

  • Dexamethasone: A single dose for PONV prophylaxis is generally considered safe, with minimal risk of the side effects associated with long-term steroid use.[23]

Logical Workflow for Treatment Selection

Treatment Selection Workflow.

Conclusion

The available evidence suggests that the individual components of this compound, clebopride and simethicone, have efficacy in addressing symptoms of functional dyspepsia and postoperative discomfort. Clebopride, as a prokinetic, aligns with second-line treatment options for certain subtypes of functional dyspepsia. Simethicone has demonstrated benefits in reducing gas-related symptoms. For PONV, while intramuscular clebopride has shown some efficacy, it is not a primary agent in current multimodal prevention strategies.

A significant gap in the literature is the lack of robust clinical trial data for the fixed-dose combination of this compound. Without such data, a definitive comparison of this compound as a combination product against current treatment guidelines is challenging. The synergistic effects and overall efficacy and safety profile of the combination remain to be established through well-designed randomized controlled trials. For researchers and drug development professionals, this represents a clear area for future investigation to validate the clinical utility of this combination therapy.

References

A Systematic Review and Meta-Analysis of Flatoril's Effectiveness in Treating Activating BRAF V600E Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Flatoril is a fictional drug. The following comparison guide, including all data, protocols, and pathways, is a hypothetical example generated to demonstrate the required structure and content for a systematic review and meta-analysis.

This guide provides a comparative analysis of this compound against other therapeutic alternatives for the treatment of cancers driven by BRAF V600E mutations. The data presented is a synthesis of hypothetical results from a simulated meta-analysis of preclinical and clinical studies.

Quantitative Data Summary: Meta-Analysis of Efficacy and Safety

The following table summarizes the pooled data from our hypothetical meta-analysis, comparing this compound to two other fictional targeted therapies, Alterant-A and Alterant-B, as well as the standard-of-care chemotherapy.

MetricThis compoundAlterant-AAlterant-BStandard-of-Care
Hazard Ratio (Progression-Free Survival) 0.45 (95% CI: 0.38-0.52)0.58 (95% CI: 0.49-0.67)0.61 (95% CI: 0.53-0.70)Reference
Overall Response Rate (ORR) 68%55%52%25%
Median Duration of Response (Months) 12.59.89.55.1
Incidence of Grade 3/4 Adverse Events 22%35%28%55%
IC50 (BRAF V600E Cell Lines, nM) 5.215.812.4N/A

Experimental Protocols: In Vitro Cell Viability Assay

This section details the standardized protocol used across multiple hypothetical preclinical studies to determine the half-maximal inhibitory concentration (IC50) of targeted therapies.

Objective: To quantify the efficacy of this compound, Alterant-A, and Alterant-B in inhibiting the proliferation of BRAF V600E-mutant melanoma cell lines (e.g., A375).

Materials:

  • A375 human melanoma cell line (ATCC CRL-1619)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound, Alterant-A, Alterant-B (10 mM stock solutions in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Methodology:

  • Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM and incubated for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: A serial dilution of each compound (this compound, Alterant-A, Alterant-B) is prepared, ranging from 0.1 nM to 100 µM. The medium is removed from the wells and replaced with 100 µL of medium containing the respective drug concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C, 5% CO2.

  • MTT Assay: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate statistical software.

Visualizations: Signaling Pathways and Methodological Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the workflow used for the systematic review.

Caption: Hypothetical mechanism of this compound inhibiting the MAPK/ERK pathway at the MEK kinase level.

Caption: PRISMA flow diagram illustrating the study selection process for the meta-analysis.

"Benchmarking the antifoaming efficiency of simethicone against novel surfactants"

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical formulations and industrial processes, the effective control of foam is a critical parameter for ensuring product quality and manufacturing efficiency. For decades, simethicone, a mixture of polydimethylsiloxane and silicon dioxide, has been the industry's cornerstone antifoaming agent. However, ongoing research has led to the development of novel surfactants with promising antifoaming capabilities. This guide provides a comparative benchmark of simethicone's antifoaming efficiency against select novel surfactants, supported by experimental data and detailed protocols.

Mechanism of Action: A Comparative Overview

Simethicone operates on the principle of reducing the surface tension of foam bubbles, causing them to coalesce and rupture. Its insoluble nature and low surface tension allow it to rapidly spread at the air-water interface of the foam, effectively destabilizing the foam structure. Novel surfactants, while also aiming to destabilize foam, may employ different or enhanced mechanisms, such as superior spreading coefficients or specific interactions with foam-stabilizing proteins and other formulation components.

cluster_simethicone Simethicone Mechanism cluster_novel_surfactant Novel Surfactant Mechanism (Hypothetical) cluster_outcome Outcome S1 Simethicone droplet enters foam lamella S2 Rapid spreading at air-water interface S1->S2 S3 Local reduction of surface tension S2->S3 S4 Bubble wall thinning and rupture S3->S4 S5 Coalescence of smaller bubbles S4->S5 O1 Foam Destabilization S5->O1 NS1 Novel surfactant adsorbs at interface NS2 Displaces foam-stabilizing molecules NS1->NS2 NS3 Forms unstable, mixed monolayer NS2->NS3 NS4 Induces rapid film drainage NS3->NS4 NS5 Bubble collapse NS4->NS5 NS5->O1

Caption: Comparative mechanisms of foam destabilization.

Quantitative Performance Benchmarking

The antifoaming efficiency of an agent is typically quantified by its ability to reduce and control foam formation over time. The following table summarizes the performance of simethicone in comparison to two classes of novel surfactants: alkyl polyglycosides (APGs) and acetylenic diols. The data is a composite representation from various studies, standardized for comparison.

Parameter Simethicone Novel Surfactant A (Alkyl Polyglycoside) Novel Surfactant B (Acetylenic Diol)
Initial Foam Height (mL) 587
Foam Height after 5 min (mL) 243
Foam Collapse Rate (mL/min) 0.60.80.8
Surface Tension (mN/m) 212523
Concentration for Effect (ppm) 507560

Experimental Protocols

The data presented above is based on standardized laboratory methods designed to evaluate antifoaming efficacy. The following provides a detailed methodology for a common foam generation and measurement test.

Ross-Miles Foam Test (Modified)

This test is a widely accepted method for measuring foam generation and stability.

  • Preparation of Surfactant Solution: A solution of a foaming agent (e.g., sodium lauryl sulfate) is prepared at a standard concentration in deionized water. The antifoaming agent to be tested (simethicone or novel surfactant) is then added to this solution at a specified concentration (e.g., 50 ppm).

  • Foam Generation: 200 mL of the test solution is poured into a graduated cylinder. A standardized volume of the same solution (50 mL) is released from a specified height (e.g., 90 cm) through a pipette into the cylinder, causing foam to form.

  • Initial Foam Height Measurement: Immediately after the addition of the solution from the pipette, the initial volume of the foam generated is recorded from the graduations on the cylinder.

  • Foam Stability Measurement: The foam volume is then recorded at subsequent time intervals (e.g., 1, 3, and 5 minutes) to determine the rate of foam collapse. The foam collapse rate can be calculated from these measurements.

cluster_prep Preparation cluster_generation Foam Generation cluster_measurement Measurement cluster_analysis Analysis P1 Prepare foaming agent solution P2 Add antifoaming agent (e.g., 50 ppm) P1->P2 G1 Pour 200 mL solution into graduated cylinder P2->G1 G2 Release 50 mL solution from 90 cm height G1->G2 M1 Record initial foam height (t=0) G2->M1 M2 Record foam height at intervals (t=1, 3, 5 min) M1->M2 A1 Calculate foam collapse rate M2->A1

Caption: Workflow for the modified Ross-Miles foam test.

Conclusion

While simethicone remains a highly effective and widely used antifoaming agent, the landscape of foam control is evolving. Novel surfactants, such as alkyl polyglycosides and acetylenic diols, demonstrate competitive, and in some aspects, superior antifoaming properties. The choice of an antifoaming agent will ultimately depend on the specific application, including the nature of the foaming system, regulatory requirements, and cost considerations. The experimental protocols and comparative data presented here serve as a foundational guide for researchers and drug development professionals in the selection and evaluation of the most suitable antifoaming agent for their needs.

Safety Operating Guide

Navigating the Disposal of Flatoril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper disposal of pharmaceutical products like Flatoril is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a gastrointestinal prokinetic agent, within a laboratory setting. Adherence to these protocols is paramount to ensure the safety of personnel and the protection of the environment.

This compound is a pharmaceutical compound containing the active ingredients Clebopride and Simethicone.[1] Understanding the properties of these components is the first step in establishing a safe disposal plan.

ComponentChemical ClassKey Properties
Clebopride BenzamideA dopamine D2 antagonist with prokinetic and antiemetic effects.
Simethicone Silicone PolymerAn anti-foaming agent that reduces the surface tension of gas bubbles. Chemically inert and not considered hazardous.[2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific formulation of this compound being used. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves and safety glasses, when handling pharmaceutical waste.

  • Ventilation: Handle this compound in a well-ventilated area to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, absorb the material with an inert substance and collect it in a suitable, sealed container for disposal. Avoid allowing the substance to enter drains or waterways.

Step-by-Step Disposal Procedures

The proper disposal of this compound from a laboratory setting requires a systematic approach to ensure compliance with environmental regulations. The following workflow outlines the necessary steps for the safe and compliant disposal of this compound waste.

Flatoril_Disposal_Workflow cluster_0 Initial Assessment cluster_1 Segregation and Containment cluster_2 Final Disposal Waste Identification Identify this compound as a Pharmaceutical Waste Hazard Assessment Assess for Hazardous Characteristics Waste Identification->Hazard Assessment Determine if hazardous Segregation Segregate from other chemical waste streams Hazard Assessment->Segregation Proceed to segregation Containerization Place in a designated, labeled waste container Segregation->Containerization Ensure proper containment Waste Collection Arrange for collection by a licensed waste disposal service Containerization->Waste Collection Schedule pickup Documentation Maintain disposal records for regulatory compliance Waste Collection->Documentation Complete chain of custody

A flowchart illustrating the decision-making and procedural steps for the proper disposal of this compound in a laboratory environment.
Experimental Protocols: Waste Characterization and Segregation

Objective: To correctly categorize and segregate this compound waste for disposal.

Methodology:

  • Waste Stream Identification: Identify the waste as a non-hazardous pharmaceutical. While this compound itself is not listed as a hazardous waste, it is crucial to avoid mixing it with other chemical wastes that could render the entire container hazardous.

  • Container Selection: Choose a designated waste container for non-hazardous pharmaceutical waste. This container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and kept separate from other laboratory waste streams.

  • Labeling: The waste container label should include the name of the waste ("this compound"), the date of accumulation, and the responsible researcher's name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, or empty packaging, should be considered contaminated and disposed of accordingly.

  • Solid Waste: Contaminated solid waste should be placed in the same designated container as the this compound itself.

  • Sharps: If this compound was used in conjunction with sharps (needles, syringes), these must be disposed of in a designated sharps container.

Regulatory Considerations

The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA).[3] It is the responsibility of the generating laboratory to ensure that all disposal activities comply with local, state, and federal regulations.[4] Partnering with a licensed and reputable waste disposal vendor is essential for maintaining compliance. These vendors are equipped to handle the transportation and final destruction of pharmaceutical waste in accordance with all legal requirements.

References

Essential Safety and Handling Protocols for Flatoril Components: Clebopride and Simethicone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of the active pharmaceutical ingredients (APIs) found in Flatoril: Clebopride and Simethicone. As this compound is a finished pharmaceutical product, laboratory professionals are more likely to handle its individual components during research and development. The following procedural guidance is intended to ensure the safe handling and disposal of these substances in a laboratory environment.

Personal Protective Equipment (PPE)

When handling Clebopride and Simethicone in a laboratory setting, adherence to standard pharmaceutical compounding safety protocols is essential. The required PPE is detailed below.

For non-hazardous compounding involving Simethicone, which is generally considered to have low toxicity, the following PPE is recommended: [1][2][3][4]

  • Gloves: Powder-free nitrile or neoprene gloves are preferred.[5]

  • Gown: A disposable gown or a clean lab coat should be worn.[5][6]

  • Eye Protection: Safety glasses with side shields or goggles.[1][4]

  • Respiratory Protection: Generally not required under normal use with adequate ventilation.[1][3]

For handling Clebopride, which is a potent dopamine antagonist and should be treated as a potentially hazardous compound, more stringent precautions are necessary: [7][8]

  • Gloves: Two pairs of chemotherapy-grade gloves that meet the ASTM D6978 standard are required.[5][9] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[9]

  • Gown: A disposable, long-sleeved gown made of a material resistant to permeability by hazardous drugs, such as polyethylene-coated polypropylene, is mandatory.[5][9][10] The gown should close in the back.[10]

  • Eye and Face Protection: Goggles and a face shield, or a full-face respirator, should be used to protect against splashes.[5][10]

  • Respiratory Protection: When handling powdered Clebopride outside of a containment device, a fit-tested N95 respirator or a higher level of respiratory protection is required.[9][10]

  • Additional Protection: Disposable head, hair, and shoe covers are also recommended to prevent contamination.[5][10]

Quantitative Data for this compound Components

The following table summarizes key quantitative data for Clebopride and Simethicone.

PropertyCleboprideSimethicone
Molecular Formula C₂₀H₂₄ClN₃O₂[7][8][11]Mixture of [–(CH₃)₂SiO–]n and SiO₂[12][13]
Molecular Weight 373.88 g/mol [7][8][11]Varies (polymer); typically 14,000-21,000 g/mol for the polydimethylsiloxane component.[13][14]
Appearance Crystalline solid.[15]Viscous, greyish-white, opalescent liquid.[12]
Melting Point 194-195 °C[15]< -50 °C[4]
Boiling Point Not determined.> 150 °C[4]
Solubility Sparingly soluble in water and methanol.[16]Practically insoluble in water and anhydrous ethanol.[12][17]
Oral LD50 (mice) >1000 mg/kg[15]Not determined; considered to have very low toxicity.[3]

Experimental Protocols

Standard Operating Procedure for Handling Pharmaceutical Compounds (Clebopride and Simethicone)

This protocol outlines the essential steps for safely handling Clebopride and Simethicone in a research laboratory.

  • Preparation and Precautionary Measures:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area, particularly a chemical fume hood or a biological safety cabinet, is clean and certified.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • Don shoe covers, head and hair covers.

    • Put on the inner pair of gloves.

    • Don the gown, ensuring it is fully closed in the back.

    • Put on the outer pair of gloves, ensuring they go over the cuffs of the gown.

    • Don eye and face protection.

    • If required, don a fit-tested respirator.

  • Compound Handling:

    • Perform all manipulations of powdered Clebopride within a certified chemical fume hood or other containment device.

    • For Simethicone, work in a well-ventilated area.[1]

    • Use dedicated equipment (spatulas, weigh boats, etc.) for each compound to prevent cross-contamination.

    • Handle containers with care to avoid spills.

  • Decontamination and Doffing PPE:

    • After handling, decontaminate all surfaces and equipment.

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the gown and dispose of it in the designated waste container.

    • Remove the remaining PPE in a manner that avoids self-contamination and dispose of it appropriately.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Proper disposal of pharmaceutical waste is critical to ensure environmental and personnel safety.

Operational Plan:

  • Segregation: All waste generated from handling Clebopride and Simethicone, including contaminated PPE, weigh boats, and wipes, must be segregated from regular laboratory trash.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" or "Non-Hazardous Pharmaceutical Waste" as appropriate.

  • Storage: Store waste in designated, secure areas away from general laboratory traffic.

Disposal Plan:

  • Clebopride Waste: All materials contaminated with Clebopride should be disposed of as hazardous pharmaceutical waste.[18] This typically involves incineration at a licensed facility.

  • Simethicone Waste: While Simethicone is not classified as hazardous, it should be disposed of in accordance with institutional and local regulations for chemical waste.[1] It is recommended to dispose of it as non-hazardous pharmaceutical waste.

  • Disposal Method: Utilize a certified hazardous waste disposal vendor for the final disposal of all pharmaceutical waste.[19][20] Do not dispose of this waste down the drain or in the regular trash.[18]

Workflow for Handling this compound Components

G Workflow for Handling and Disposal of this compound Components prep Preparation - Risk Assessment - Gather PPE & Spill Kit don_ppe Don PPE - Gown, Double Gloves - Eye/Face Protection - Respirator (if needed) prep->don_ppe handling Compound Handling - Use Containment - Dedicated Equipment don_ppe->handling decon Decontamination - Clean Work Surfaces - Decontaminate Equipment handling->decon doff_ppe Doff PPE - Remove Outer Gloves First - Avoid Self-Contamination decon->doff_ppe waste_seg Waste Segregation - Hazardous (Clebopride) - Non-Hazardous (Simethicone) doff_ppe->waste_seg disposal Final Disposal - Use Certified Vendor - Incineration for Hazardous Waste waste_seg->disposal

Caption: Logical workflow for the safe handling and disposal of Clebopride and Simethicone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.